molecular formula C9H14O2 B091185 Spiro[2.5]octane-1-carboxylic Acid CAS No. 17202-86-7

Spiro[2.5]octane-1-carboxylic Acid

Cat. No.: B091185
CAS No.: 17202-86-7
M. Wt: 154.21 g/mol
InChI Key: MWCFUPYBGQILOY-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-1-carboxylic acid is a valuable synthetic intermediate that provides a constrained spirocyclic scaffold for drug discovery and medicinal chemistry research. This compound serves as a key precursor in the synthesis of oxaspiro[2.5]octane derivatives, which are investigated for their potential therapeutic applications . The integration of the spiro[2.5]octane motif, featuring a cyclopropane ring fused to a cyclohexane ring, can be used to modulate the conformational flexibility and three-dimensional geometry of potential drug candidates, thereby influencing their binding affinity and selectivity . Research into analogs of this spirocyclic scaffold has shown promise in specific biological pathways, including the development of compounds with anorectic or anti-obesity activity . The carboxylic acid functional group offers a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies and library synthesis. This makes it a critical building block for constructing novel molecules in the pursuit of new pharmacologically active agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCFUPYBGQILOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439885
Record name Spiro[2.5]octane-1-carboxylic Acid
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17202-86-7
Record name Spiro[2.5]octane-1-carboxylic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[2.5]octane-1-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Spiro[2.5]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Spiro[2.5]octane-1-carboxylic acid is a carbocyclic compound featuring a unique spirocyclic fusion of cyclopropane and cyclohexane rings. This rigid, three-dimensional scaffold is of significant interest to researchers in medicinal chemistry and drug development, offering a pathway to novel molecular architectures with potentially enhanced pharmacological properties.[1] The presence of a carboxylic acid functional group provides a versatile handle for synthetic modification and a key interaction point for biological targets. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines a predictive framework for its analytical characterization, and discusses its potential applications. This document is intended as a foundational resource for scientists engaged in the design and synthesis of novel therapeutics.

Molecular Identity and Structural Framework

The defining feature of this compound is its spirocyclic core. The spiro-fusion imparts significant conformational rigidity compared to analogous open-chain or simple cyclic structures. This rigidity is a highly desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[2] The precise spatial arrangement of the cyclopropane and cyclohexane rings creates a distinct three-dimensional vector for substituent placement.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 17202-86-7[3][4][5]
Molecular Formula C₉H₁₄O₂[3][4][5]
Molecular Weight 154.21 g/mol [3][4][5]
IUPAC Name This compound[3]
Canonical SMILES C1CCC2(CC1)CC2C(=O)O[3][4]
InChIKey MWCFUPYBGQILOY-UHFFFAOYSA-N[3]

Physicochemical and Computed Properties

A thorough understanding of a molecule's physicochemical properties is paramount for its application in drug discovery, influencing everything from solubility and permeability to metabolic stability. While extensive experimental data for this compound is not widely published, computational models provide reliable estimates for key parameters that guide its use.

Causality Behind the Properties:

  • LogP (Lipophilicity): The calculated LogP value of ~2.0-2.5 indicates moderate lipophilicity.[3][4][6] This suggests a favorable balance for penetrating biological membranes without being so lipophilic as to cause poor aqueous solubility or non-specific binding. The carbocyclic scaffold contributes to its lipophilic character, while the carboxylic acid group adds a polar, hydrophilic component.

  • Topological Polar Surface Area (TPSA): The TPSA of 37.3 Ų is attributed entirely to the carboxylic acid moiety.[3][4] This value is well within the range typically associated with good oral bioavailability in drug candidates (often cited as <140 Ų).

  • pKa: While not explicitly reported, the pKa of the carboxylic acid group is expected to be in the range of 4-5, typical for aliphatic carboxylic acids. This means that at physiological pH (~7.4), the molecule will exist predominantly in its deprotonated, anionic carboxylate form, which significantly influences its solubility and potential to form ionic interactions with biological targets.

Table 2: Computed Physicochemical Properties

PropertyValueSignificance in Drug DevelopmentSource(s)
XLogP3 2.5Predicts partitioning between octanol and water; key for membrane permeability.[3]
Topological Polar Surface Area (TPSA) 37.3 ŲInfluences polarity, hydrogen bonding capacity, and cell permeability.[3][4]
Hydrogen Bond Donors 1The hydroxyl proton of the carboxylic acid.[4]
Hydrogen Bond Acceptors 2The carbonyl and hydroxyl oxygens of the carboxylic acid.[3]
Rotatable Bonds 1Indicates low conformational flexibility, which is favorable for binding affinity.[4]

Spectroscopic and Analytical Characterization: A Predictive Approach

Validation of molecular structure is a cornerstone of chemical research. In the absence of published experimental spectra for this compound, this section provides a predictive guide based on established spectroscopic principles. This framework serves as a self-validating system for researchers who synthesize this molecule.

Experimental Workflow: Structural Confirmation

The following diagram illustrates a standard, self-validating workflow for the structural confirmation of a newly synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Final Validation synthesis Crude Product purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification ms Mass Spectrometry (Confirm Mass) purification->ms Sample ir IR Spectroscopy (Confirm Functional Groups) ms->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Confirm Connectivity) ir->nmr final Purity & Structural Confirmation nmr->final caption Workflow for structural validation. G cluster_scaffold cluster_modification cluster_outcome start Spiro[2.5]octane-1- carboxylic acid prop1 3D Geometry start->prop1 Provides prop2 Conformational Rigidity start->prop2 Provides mod1 Amide Coupling (Peptidomimetics) start->mod1 Enables mod2 Esterification (Prodrugs) start->mod2 Enables mod3 Reduction to Alcohol (Further Synthesis) start->mod3 Enables out1 Enhanced Binding Affinity prop1->out1 Leads to out2 Improved Selectivity prop1->out2 Leads to out3 Novel IP Position prop1->out3 Leads to prop2->out1 Leads to prop2->out2 Leads to prop2->out3 Leads to mod1->out1 Leads to mod1->out2 Leads to mod1->out3 Leads to mod2->out1 Leads to mod2->out2 Leads to mod2->out3 Leads to mod3->out1 Leads to mod3->out2 Leads to mod3->out3 Leads to caption Role as a versatile building block.

Sources

An In-Depth Technical Guide to the Characterization of Spiro[2.5]octane-1-carboxylic Acid (CAS Number: 17202-86-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.5]octane-1-carboxylic acid, with CAS number 17202-86-7, is a fascinating molecule characterized by the fusion of a cyclopropane and a cyclohexane ring through a single shared carbon atom. This unique spirocyclic scaffold imparts a rigid three-dimensional structure, a feature of significant interest in medicinal chemistry for the development of novel therapeutic agents. The presence of a carboxylic acid functional group provides a versatile handle for chemical modifications and interactions with biological targets. This guide offers a comprehensive overview of the key characterization data and analytical methodologies for this compound.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of any research and development endeavor. The key physicochemical parameters of this compound are summarized in the table below. These values, primarily computed through established in silico methods, provide a valuable starting point for experimental design.[1]

PropertyValueSource
Molecular Formula C₉H₁₄O₂PubChem[1]
Molecular Weight 154.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 17202-86-7PubChem[1]
Canonical SMILES C1CCC2(CC1)CC2C(=O)OChemScene[2]
Topological Polar Surface Area 37.3 ŲChemScene[2]
Predicted LogP 2.0414ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 1ChemScene[2]
Rotatable Bonds 1ChemScene[2]

Synthesis of this compound: A Proposed Pathway

The following diagram illustrates a conceptual workflow for the synthesis of the target molecule.

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Formation of a Spirocyclic Ketone Precursor Start->Step1 [e.g., Cyclopropanation reactions] Step2 Conversion of Ketone to Ester Step1->Step2 [e.g., Baeyer-Villiger oxidation followed by esterification] Step3 Hydrolysis of Ester Step2->Step3 [Acid or Base Catalyzed] End This compound Step3->End

Caption: A proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its chemical structure and the known spectroscopic behavior of carboxylic acids.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons in the cyclohexane and cyclopropane rings. Key expected signals include:

  • A broad singlet in the downfield region (δ 10-13 ppm) corresponding to the acidic proton of the carboxylic acid.

  • A series of complex multiplets in the upfield region (δ 0.5-2.5 ppm) arising from the protons on the cyclohexane and cyclopropane rings.

¹³C NMR: The carbon NMR spectrum should provide distinct signals for each of the nine carbon atoms. Expected chemical shifts include:

  • A signal in the downfield region (δ 170-185 ppm) for the carbonyl carbon of the carboxylic acid.

  • Signals corresponding to the carbons of the cyclohexane and cyclopropane rings, with the spiro carbon appearing as a quaternary signal.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very distinctive absorptions:[4]

  • A very broad O-H stretching band, typically observed in the range of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.

  • A strong and sharp C=O stretching band for the carbonyl group, expected to appear around 1700-1725 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 154 or 155, respectively.

Analytical Workflow for Characterization

A systematic approach is crucial for the comprehensive characterization of any new chemical entity. The following diagram outlines a logical workflow for the analytical characterization of this compound.

Analytical_Workflow Sample Synthesized this compound Purification Purification (e.g., Recrystallization, Chromatography) Sample->Purification Purity Purity Assessment (e.g., HPLC, GC-MS) Purification->Purity Structure_Elucidation Structural Elucidation Purity->Structure_Elucidation PhysChem Physicochemical Characterization (e.g., Melting Point, Solubility) Purity->PhysChem NMR 1D and 2D NMR Spectroscopy Structure_Elucidation->NMR IR FT-IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry (High Resolution) Structure_Elucidation->MS Final Confirmed Structure and Purity NMR->Final IR->Final MS->Final PhysChem->Final

Caption: A logical workflow for the analytical characterization of this compound.

Safety and Handling

Based on available safety data for analogous compounds, this compound should be handled with care in a well-ventilated laboratory environment. It is predicted to cause skin and eye irritation.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, it is always recommended to consult the substance's specific Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound presents an intriguing scaffold for further exploration in drug discovery and materials science. This guide provides a foundational understanding of its key characteristics and the analytical methodologies required for its thorough investigation. While experimental data remains somewhat limited in the public domain, the principles and workflows outlined here offer a robust framework for researchers to confidently engage with this unique molecule.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives.
  • Google Patents. (2013). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • NIST. (n.d.). Spiro[2.5]octane. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology website.
  • Apollo Scientific. (n.d.). This compound.
  • BenchChem. (2025). A Technical Guide to the Spectroscopic Characterization of Spiro[2.5]octane-5-carboxylic acid.
  • SpectraBase. (n.d.). Spiro[2.5]oct-6-ene-5-carboxylic acid, 4,4-diphenyl-, methyl ester.
  • PubChem. (n.d.). Spiro(2.5)octane-1-carboxylic Acid (CID 10441897).
  • ChemScene. (n.d.). 17202-86-7 | this compound.
  • Google Patents. (2014). US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Retrieved from the Royal Society of Chemistry website.
  • PubChem. (n.d.). Spiro(2.5)octane (CID 135988).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from the University of Wisconsin-Madison website.
  • CP Lab Safety. (n.d.). This compound, min 97%, 10 grams.
  • NIST. (n.d.). Spiro[2.5]octane. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology website.
  • PubChemLite. (n.d.). This compound (C9H14O2).
  • ChemicalBook. (n.d.). This compound(17202-86-7) 1H NMR spectrum.
  • BenchChem. (2025). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.
  • YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

"Spiro[2.5]octane-1-carboxylic acid molecular structure and conformation"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Spiro[2.5]octane-1-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fascinating molecule characterized by the fusion of a cyclopropane and a cyclohexane ring at a single carbon atom. This unique spirocyclic architecture imparts significant three-dimensionality and conformational rigidity, making it an intriguing scaffold for medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the stereochemistry, preferred conformational states, and the analytical techniques used to elucidate its structure. We will delve into the energetic landscape of the cyclohexane ring, the critical influence of the substituent at the C1 position, and the methodologies—both experimental and computational—that are paramount for its characterization.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocycles, compounds containing two rings connected by a single common atom, have garnered substantial interest in drug discovery. Their inherent non-planar, rigid structures allow for a more precise three-dimensional presentation of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for biological targets. This compound (CAS: 17202-86-7), with its carboxylic acid functional handle on the strained cyclopropane ring, represents a key structural motif. Understanding its conformational behavior is crucial for designing derivatives with optimized biological activity and physicochemical properties.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a cyclohexane ring spiro-fused to a cyclopropane ring at the C3 position of the cyclopropane (and C1 of the cyclohexane, though nomenclature rules lead to the current name). The carboxylic acid group is attached to C1 of the cyclopropane ring.

  • Chemical Formula: C₉H₁₄O₂[1]

  • Molecular Weight: 154.21 g/mol [1]

  • Chirality: The C1 atom of the spiro[2.5]octane system is a stereocenter. Therefore, the molecule exists as a pair of enantiomers, (R)- and (S)-spiro[2.5]octane-1-carboxylic acid. Commercially available samples are typically sold as a racemic mixture[2].

Conformational Analysis: A Tale of Two Chairs

The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane ring, which is significantly more stable than boat or twist-boat forms. The spiro-fused cyclopropane ring acts as a bulky, rigid substituent, influencing the dynamics of the cyclohexane ring. The key conformational question revolves around the orientation of the cyclopropane ring relative to the cyclohexane chair, which in turn dictates the pseudo-axial or pseudo-equatorial positioning of the carboxylic acid group.

The entire cyclopropane moiety, along with the C1-carboxyl group, can be considered as a single large substituent on the cyclohexane ring. The ring-flipping of the cyclohexane results in an equilibrium between two distinct chair conformers.

G Axial Axial Equilibrium Equatorial Equatorial

Caption: Conformational equilibrium of this compound.

The Axial vs. Equatorial Equilibrium

For any monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The steric strain associated with 1,3-diaxial interactions generally makes the equatorial position energetically more favorable. The energy difference between these two states is quantified by the "A-value".

While a specific A-value for the unique substituent in this compound is not documented, we can draw a strong analogy from the A-value of a standard carboxylic acid group (-COOH) on a cyclohexane ring, which is approximately 1.4 kcal/mol. This indicates a significant preference for the equatorial position.

The conformer with the carboxylic acid group in a pseudo-equatorial orientation will be substantially more stable than the conformer where it is in a pseudo-axial position. In the axial-like conformer, the carboxylic acid group would experience significant steric hindrance from the axial hydrogens on the cyclohexane ring.

Energetics of Ring Inversion

The energy barrier for chair-chair interconversion in the parent spiro[2.5]octane system is influenced by the rigid cyclopropane ring. For a related compound, spiro[2.5]octan-6-ol, the Arrhenius activation energy of ring inversion was determined to be 14.4 ± 1.3 kcal/mol[3]. This value is higher than that of cyclohexane itself (~10-11 kcal/mol), suggesting that the spiro-fusion introduces additional strain in the transition state of the ring flip. A similar increased barrier can be expected for this compound. The free energy difference (-ΔG°) for the axial-equatorial equilibrium of the hydroxyl group in spiro[2.5]octan-6-ol was found to be 0.79 kcal/mol, favoring the equatorial conformer[3].

Methodologies for Structural and Conformational Elucidation

A combination of spectroscopic and computational methods is required for a thorough characterization of the conformational landscape of this compound.

G cluster_workflow Conformational Analysis Workflow Synthesis Synthesis / Procurement Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_Exp NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Purification->NMR_Exp Comp_Model Computational Modeling (DFT Calculations) Purification->Comp_Model LT_NMR Low-Temperature NMR NMR_Exp->LT_NMR Correlation Data Correlation & Analysis LT_NMR->Correlation Geo_Opt Geometry Optimization (Find Conformers) Comp_Model->Geo_Opt Energy_Calc Energy Calculation (Determine ΔG) Geo_Opt->Energy_Calc Energy_Calc->Correlation Assignment Final Conformational Assignment Correlation->Assignment

Sources

A Technical Guide to the Spectroscopic Data of Spiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic characterization of Spiro[2.5]octane-1-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the analysis and understanding of this unique spirocyclic compound. This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the elucidation of the structure and properties of this compound.

Introduction to this compound

This compound (CAS No: 17202-86-7) is a fascinating molecule characterized by a cyclopropane ring spiro-fused to a cyclohexane ring, with a carboxylic acid moiety attached to the cyclopropane ring.[1][2] Its molecular formula is C₉H₁₄O₂ and it has a molecular weight of 154.21 g/mol .[3] The rigid, three-dimensional structure imparted by the spirocyclic system makes it an interesting scaffold for medicinal chemistry and materials science. A thorough spectroscopic characterization is paramount for confirming its structure, assessing its purity, and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: The chemical shift of a proton in ¹H NMR is highly dependent on its local electronic environment. The presence of the cyclopropane ring is expected to result in signals at unusually high field (low ppm values) due to the anisotropic magnetic field generated by the ring currents. The protons on the cyclohexane ring will appear in the typical aliphatic region, while the acidic proton of the carboxylic acid will be found at a significantly downfield chemical shift.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-COOH10.0 - 13.0Broad Singlet1H
Cyclohexane CH₂1.2 - 2.0Multiplet10H
Cyclopropane CH & CH₂0.5 - 1.5Multiplet3H

It is important to note that these are predicted values and the actual spectrum may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

Theoretical Framework: ¹³C NMR spectroscopy provides insight into the number of non-equivalent carbons and their chemical environment. The carbonyl carbon of the carboxylic acid will be significantly deshielded and appear at a low field. The spiro carbon, being a quaternary center, will likely have a weak signal. The carbons of the cyclopropane ring will be shielded and appear at a relatively high field.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C=O175 - 185
Cyclohexane CH₂20 - 40
Cyclopropane CH & CH₂10 - 30
Spiro C20 - 30

These are predicted chemical shifts. The exact values can be influenced by the solvent.[4][5][6]

Experimental Protocol for NMR Spectroscopy

A robust NMR analysis begins with meticulous sample preparation to ensure high-quality, reproducible data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer to NMR Tube:

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

Causality Behind Experimental Choices:

  • Deuterated Solvents: These are used to avoid a large solvent signal in the ¹H NMR spectrum that would otherwise obscure the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.

  • Filtering: Particulate matter in the sample can disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp, well-resolved NMR signals.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter lock_shim Lock and Shim filter->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Process Spectra (FT, Phasing, Baseline Correction) acquire_C13->process integrate Integrate ¹H Peaks process->integrate assign Assign Signals to Molecular Structure integrate->assign

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy will clearly indicate the presence of the carboxylic acid group.

Theoretical Framework

The absorption of infrared radiation excites molecular vibrations. The frequency of the absorbed radiation corresponds to the vibrational frequency of a specific bond or functional group. The carboxylic acid functional group has two very characteristic IR absorptions: a very broad O-H stretch and a strong C=O (carbonyl) stretch.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (sp³ Aliphatic)2850 - 3000Medium to Strong
C=O (Carboxylic Acid)1700 - 1725Strong
C-O1210 - 1320Medium

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[4][7]

Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.

Step-by-Step Methodology:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue if necessary.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

  • Sample Analysis:

    • Place a small amount of this compound onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum can then be analyzed for the characteristic absorption bands.

Causality Behind Experimental Choices:

  • ATR: This technique is chosen for its simplicity and the minimal sample preparation required. It is also non-destructive, and the sample can be recovered after analysis.

  • Background Correction: This is essential to remove spectral contributions from atmospheric water and carbon dioxide, as well as any instrumental artifacts, ensuring that the final spectrum is solely that of the sample.

  • Applying Pressure: Good contact between the sample and the ATR crystal is crucial for obtaining a strong and well-defined spectrum.

Logical Workflow for ATR-FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_acq Sample Measurement cluster_analysis Data Analysis clean_crystal Clean ATR Crystal background Acquire Background Spectrum clean_crystal->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum subtract_bg Background Subtraction acquire_spectrum->subtract_bg identify_peaks Identify Characteristic Absorption Bands subtract_bg->identify_peaks correlate Correlate Bands to Functional Groups identify_peaks->correlate

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique that can provide the molecular weight of a compound and, through fragmentation analysis, information about its structure.

Theoretical Framework

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is suitable. ESI is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the direct determination of the molecular weight.

Predicted Mass Spectrometry Data (ESI):

IonPredicted m/z
[M+H]⁺155.1067
[M+Na]⁺177.0886
[M-H]⁻153.0921

These values are based on the exact mass of the most abundant isotopes.[8]

Fragmentation Analysis: While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation, CID) to gain structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH).

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

    • The solvent should be of high purity to minimize background ions.

  • Infusion and Ionization:

    • The sample solution is introduced into the ESI source via a syringe pump at a low flow rate.

    • A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets.

  • Desolvation and Ion Transfer:

    • The charged droplets evaporate, and the analyte molecules are released as gas-phase ions.

    • The ions are guided into the mass analyzer by a series of ion optics.

  • Mass Analysis and Detection:

    • The ions are separated based on their m/z ratio in the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Causality Behind Experimental Choices:

  • ESI: This soft ionization technique is chosen to minimize fragmentation and clearly observe the molecular ion, which is crucial for determining the molecular weight.

  • Dilute Solution: High concentrations can lead to signal suppression and the formation of complex adducts, complicating the interpretation of the spectrum.

  • High Purity Solvents: Minimizing contaminants in the solvent is essential for reducing chemical noise and obtaining a clean mass spectrum.

Logical Workflow for ESI-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Prepare Dilute Solution in High Purity Solvent infuse Infuse into ESI Source dissolve->infuse ionize Generate Gas-Phase Ions infuse->ionize analyze Mass Analysis and Detection ionize->analyze identify_mol_ion Identify Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) analyze->identify_mol_ion confirm_mw Confirm Molecular Weight identify_mol_ion->confirm_mw analyze_frag Analyze Fragmentation Pattern (if applicable) confirm_mw->analyze_frag

Caption: Workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. The unique structural features of this molecule, namely the spirocyclic core and the carboxylic acid functionality, give rise to characteristic spectroscopic signatures. By understanding the theoretical principles behind each technique and adhering to rigorous experimental protocols, researchers can confidently characterize this and other novel chemical entities, paving the way for their potential applications in drug discovery and materials science.

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A Theoretical and Computational Roadmap for Spiro[2.5]octane-1-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Rigid Scaffold

Spiro[2.5]octane-1-carboxylic acid, a molecule characterized by the fusion of a cyclopropane and a cyclohexane ring, presents a unique and conformationally constrained scaffold. While its close isomers have garnered some attention, this particular structure remains a largely unexplored entity in the realm of computational and medicinal chemistry. The inherent rigidity of the spirocyclic system, combined with the versatile functionality of the carboxylic acid group, makes it a compelling candidate for the design of novel therapeutics and advanced materials. Spirocyclic frameworks are of significant interest in drug discovery due to their three-dimensional nature, which can lead to enhanced binding affinity and selectivity for biological targets.[1]

This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. In the absence of extensive published studies on this specific molecule, we will leverage established computational methodologies and draw parallels from related structures to propose a robust workflow for its in-depth analysis. This document is intended to serve as a foundational resource for researchers poised to unravel the properties and potential applications of this intriguing molecule.

Structural and Conformational Landscape

The unique architecture of this compound, with the carboxylic acid group attached to the cyclopropane ring, dictates a fascinating conformational landscape. Understanding the preferred spatial arrangement of the molecule is paramount, as it directly influences its reactivity, spectroscopic signature, and potential biological activity.

Conformational Isomers of the Carboxylic Acid Group

A key aspect of the conformational analysis of this compound is the orientation of the carboxylic acid's hydroxyl group. Carboxylic acids can exist in two primary planar conformations: syn and anti.[2] In the syn conformation, the O=C-O-H dihedral angle is approximately 0°, while in the anti conformation, it is around 180°.[3] The syn conformer is generally considered more stable due to a stabilizing intramolecular hydrogen bond.[3] However, the energetic landscape can be influenced by the surrounding environment, and the anti conformer may play a role in specific interactions, such as within a protein binding site.[3]

Computational methods, particularly quantum mechanics (QM), are indispensable for determining the relative stabilities of these conformers.

Computational Protocol for Conformational Analysis

A rigorous computational approach is essential to map the potential energy surface of this compound and identify its most stable conformers.

Step-by-Step Methodology:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d). This process identifies the lowest energy conformation.

  • Torsional Scan/Molecular Dynamics: To explore the conformational space more broadly, a torsional scan around the C-C bond connecting the carboxylic acid to the cyclopropane ring can be performed. Alternatively, molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and the accessibility of different conformational states.

The following diagram illustrates a typical workflow for the conformational analysis of this compound.

G cluster_0 Conformational Analysis Workflow Start Start Build 3D Structure Build 3D Structure Start->Build 3D Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Build 3D Structure->Geometry Optimization (DFT) Torsional Scan Torsional Scan Geometry Optimization (DFT)->Torsional Scan Molecular Dynamics Molecular Dynamics Geometry Optimization (DFT)->Molecular Dynamics Identify Stable Conformers Identify Stable Conformers Torsional Scan->Identify Stable Conformers Molecular Dynamics->Identify Stable Conformers Analyze Relative Energies Analyze Relative Energies Identify Stable Conformers->Analyze Relative Energies End End Analyze Relative Energies->End

Caption: A generalized workflow for the computational conformational analysis of this compound.

Quantum Chemical Predictions of Molecular Properties

Once the stable conformers are identified, a suite of molecular properties can be calculated to predict the molecule's behavior and aid in its experimental characterization.

Property Computational Method Significance
Optimized 3D Geometry DFT (e.g., B3LYP/6-31G(d))Provides precise bond lengths, angles, and dihedrals, crucial for understanding steric and electronic effects.
Vibrational Frequencies DFT (e.g., B3LYP/6-31G(d))Predicts the infrared (IR) spectrum, which is a valuable fingerprint for experimental identification.
HOMO-LUMO Energy Gap DFT (e.g., B3LYP/6-31G(d))Indicates the molecule's electronic excitability and kinetic stability. A larger gap suggests higher stability.
Electrostatic Potential (ESP) DFT (e.g., B3LYP/6-31G(d))Maps the charge distribution, highlighting electron-rich and electron-deficient regions susceptible to electrophilic and nucleophilic attack, respectively.
¹H and ¹³C NMR Chemical Shifts GIAO-DFTPredicts the NMR spectrum, which is a cornerstone of structural elucidation in organic chemistry.
Lipophilicity (LogP) ALOGPS, etc.Predicts the molecule's partitioning between octanol and water, a critical parameter for assessing drug-likeness.[1]
Experimental Protocol: Synthesis

Spectroscopic Characterization: Bridging Theory and Experiment

The computational prediction of spectroscopic data is a powerful tool for guiding and interpreting experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to confirm the structure of the synthesized compound. The unique spirocyclic core is expected to give rise to a complex and informative set of signals. For instance, the protons on the cyclopropane ring are anticipated to be highly shielded, appearing at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

The calculated IR spectrum can be used to identify characteristic vibrational modes. Key absorptions would include the O-H stretch of the carboxylic acid, which is typically broad, and the C=O stretch of the carbonyl group.

The following diagram illustrates the interconnectedness of theoretical predictions and experimental validation.

G cluster_1 Theory-Experiment Synergy Computational Modeling Computational Modeling Predicted Properties Predicted Properties Computational Modeling->Predicted Properties Calculates Spectroscopic Analysis Spectroscopic Analysis Predicted Properties->Spectroscopic Analysis Guides Structural Confirmation Structural Confirmation Predicted Properties->Structural Confirmation Corroborates Experimental Synthesis Experimental Synthesis Experimental Synthesis->Spectroscopic Analysis Provides Sample for Spectroscopic Analysis->Structural Confirmation Validates

Caption: The synergistic relationship between computational predictions and experimental validation in the study of this compound.

Potential Applications and Future Directions

The rigid spirocyclic scaffold of this compound makes it an attractive starting point for the design of molecules with specific three-dimensional conformations. This is particularly relevant in drug discovery, where shape complementarity with a biological target is crucial for activity. The carboxylic acid group provides a handle for further chemical modification, allowing for the generation of a library of derivatives with diverse properties. Given that many spirocyclic compounds exhibit a range of biological activities, including antioxidant properties, it is plausible that derivatives of this compound could also possess interesting pharmacological profiles.[5]

Future research should focus on the synthesis of this compound and its derivatives, followed by the experimental validation of the computationally predicted properties. Biological screening of these compounds could uncover novel therapeutic applications.

Conclusion

This compound represents a molecule of significant untapped potential. This technical guide has outlined a clear and comprehensive theoretical and computational strategy for its characterization. By employing the methodologies described herein, researchers can gain a deep understanding of the structural, electronic, and spectroscopic properties of this unique spirocycle. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound and its derivatives in the fields of medicinal chemistry and materials science.

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A Technical Guide to the Biological Activity Screening of Novel Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the flat, two-dimensional world of traditional aromatic compounds. In this pursuit, spirocyclic compounds have emerged as a class of molecules with immense potential.[1][2][3] Characterized by two rings sharing a single common atom, these structures possess a distinct three-dimensionality and a high fraction of sp³-hybridized carbons.[1][2][4] This inherent structural rigidity can lock the molecule's conformation, optimizing the orientation of binding elements for enhanced interaction with biological targets.[1][2] Consequently, spirocyclic scaffolds are increasingly recognized as "privileged structures" in drug discovery, showing promise in developing innovative treatments for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[3][4][5]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core principles and practical methodologies for the biological activity screening of novel spirocyclic compounds. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower robust and meaningful screening cascades.

The Strategic Imperative: Designing a Screening Cascade for Spirocyclic Compounds

A successful screening campaign for novel spirocyclic compounds is not a monolithic process but rather a tiered, logical progression of assays designed to efficiently identify promising lead candidates. The unique structural attributes of spirocycles—namely their rigidity and three-dimensionality—necessitate a thoughtful approach to assay selection and data interpretation. The overall strategy can be conceptualized as a funnel, starting with broad, high-throughput screens to identify initial "hits" and progressively moving towards more complex, lower-throughput assays to characterize their mechanism of action and therapeutic potential.

Initial Broad-Based Screening: Casting a Wide Net

The primary objective of the initial screening phase is to rapidly assess a library of novel spirocyclic compounds for any biological activity. This is typically achieved through a combination of phenotypic and target-based high-throughput screening (HTS) approaches.[4][6]

  • Phenotypic Screening: This approach identifies compounds that produce a desired change in the phenotype of a cell or organism without a priori knowledge of the specific molecular target.[7][8] It is a powerful tool for discovering compounds with novel mechanisms of action.[7] For spirocyclic libraries, phenotypic screens are particularly valuable as their complex structures may interact with biological targets in unanticipated ways.

  • Target-Based Screening: In contrast, target-based screening assays are designed to identify compounds that interact with a specific, predetermined biological target, such as an enzyme or receptor.[8] This approach is advantageous when there is a well-validated target for a particular disease.

The choice between a phenotypic and target-based initial screen will depend on the specific goals of the drug discovery program. In many cases, a hybrid approach that incorporates elements of both strategies can be highly effective.

Workflow for a Tiered Screening Cascade

The following diagram illustrates a logical workflow for the biological activity screening of novel spirocyclic compounds, from initial HTS to lead candidate selection.

Screening_Cascade cluster_0 Tier 1: Primary High-Throughput Screening (HTS) cluster_1 Tier 2: Hit Confirmation and Dose-Response cluster_2 Tier 3: Secondary and Orthogonal Assays cluster_3 Tier 4: Lead Optimization HTS Spirocyclic Compound Library Phenotypic Phenotypic Screening (e.g., Cell Viability, Morphology) HTS->Phenotypic Broad cellular effect Target Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) HTS->Target Specific molecular interaction Confirmation Hit Confirmation (Resupply and re-test) Phenotypic->Confirmation Target->Confirmation DoseResponse Dose-Response Curves (IC50/EC50 Determination) Confirmation->DoseResponse Secondary Secondary Assays (Mechanism of Action Studies) DoseResponse->Secondary Orthogonal Orthogonal Assays (Confirm activity with different technology) DoseResponse->Orthogonal ADME_Tox In Vitro ADME/Tox Profiling Secondary->ADME_Tox Orthogonal->ADME_Tox SAR Structure-Activity Relationship (SAR) Studies ADME_Tox->SAR Lead Lead Candidate SAR->Lead

Caption: A tiered approach to screening novel spirocyclic compounds.

Core Experimental Protocols in Spirocyclic Compound Screening

This section provides detailed, step-by-step methodologies for key experiments commonly employed in the biological activity screening of novel spirocyclic compounds.

Antiproliferative and Cytotoxicity Assays

A fundamental first step in screening for potential anticancer agents is to assess the ability of a compound to inhibit cell growth or induce cell death.[9] Several robust and high-throughput compatible assays are available for this purpose.

a) MTT/MTS Assays

The MTT and MTS assays are colorimetric methods for assessing cell viability.[10][11] Viable cells with active metabolism convert a tetrazolium salt (MTT or MTS) into a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[12]

  • Compound Treatment:

    • Prepare a stock solution of the spirocyclic compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]

    • Incubate the plates for 48-72 hours.[9]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate at 37°C for 4 hours.[11]

  • Formazan Solubilization and Data Acquisition:

    • Aspirate the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration at which cell growth is inhibited by 50%) by plotting cell viability against compound concentration.[11]

b) Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. It offers a stable endpoint and is less prone to interference from colored compounds.

Protocol: SRB Assay for Antiproliferative Activity

  • Cell Culture, Seeding, and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently remove the medium.

    • Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[9]

  • Staining:

    • Wash the plates five times with slow-running tap water and air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9]

    • Air dry the plates.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound stain.[9]

  • Data Acquisition and Analysis:

    • Read the absorbance at 510 nm using a microplate reader.[9]

    • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.[9]

Parameter MTT/MTS Assay SRB Assay
Principle Measures metabolic activityMeasures total protein content
Advantages Widely used, relatively fastStable endpoint, less interference
Limitations Can be affected by metabolic changesRequires a fixation step
Typical IC₅₀ Range for Active Spirocyclic Compounds 2.31 µM to 140 µM[13][14]Varies depending on compound and cell line
Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[15] Spirocyclic compounds have shown promise in this area.[16][17] The following are standard methods for preliminary antimicrobial screening.

a) Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Compound Preparation:

    • Perform a two-fold serial dilution of the spirocyclic compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

b) Agar Disk Diffusion Method

This is a qualitative method to assess the antimicrobial activity of a compound.[15]

Protocol: Agar Disk Diffusion Assay

  • Agar Plate Preparation:

    • Prepare Mueller-Hinton agar plates.

    • Evenly spread the microbial suspension (adjusted to 0.5 McFarland standard) over the surface of the agar.

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of the spirocyclic compound.

    • Place the disks on the surface of the inoculated agar plates.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 16-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

Enzyme Inhibition Assays

Many spirocyclic compounds exert their biological effects by inhibiting specific enzymes.[4] For example, they have been investigated as inhibitors of kinases like EGFR and HPK1.[19][20][21]

Protocol: General Kinase Inhibition Assay (e.g., EGFR)

  • Assay Setup:

    • In a 96- or 384-well plate, add the kinase buffer, the recombinant kinase enzyme (e.g., EGFR), and the spirocyclic compound at various concentrations.

    • Include a positive control (a known inhibitor, e.g., erlotinib) and a negative control (DMSO).[13][14]

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a mixture of the kinase substrate (a peptide or protein) and ATP.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[13]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value.

Visualizing a Key Target Pathway: p53-MDM2 Interaction

Spirocyclic compounds have been identified as potent inhibitors of the p53-MDM2 interaction, a critical pathway in cancer therapy. The following diagram illustrates this interaction and the role of spirocyclic inhibitors.

p53_MDM2_Pathway cluster_0 Normal Cell Function cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Therapeutic Intervention p53_normal p53 Apoptosis_normal Apoptosis, Cell Cycle Arrest p53_normal->Apoptosis_normal induces MDM2_normal MDM2 MDM2_normal->p53_normal inhibits/degrades p53_cancer p53 Tumor_growth Tumor Growth p53_cancer->Tumor_growth Apoptosis blocked MDM2_cancer MDM2 (overexpressed) MDM2_cancer->p53_cancer excessive inhibition Spiro_inhibitor Spirocyclic Inhibitor MDM2_inhibited MDM2 Spiro_inhibitor->MDM2_inhibited binds and inhibits p53_restored p53 (restored) Apoptosis_restored Apoptosis Induced p53_restored->Apoptosis_restored induces MDM2_inhibited->p53_restored

Caption: Inhibition of the p53-MDM2 interaction by spirocyclic compounds.

In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial to avoid late-stage failures in drug development.[22][23]

Key In Vitro ADME/Tox Assays:

  • Solubility: Determines the solubility of the compound in aqueous solutions at physiological pH.

  • Metabolic Stability: Assesses the compound's stability in the presence of liver microsomes or hepatocytes.

  • Membrane Permeability: Evaluates the compound's ability to cross cell membranes, often using Caco-2 or PAMPA assays.

  • Cytochrome P450 (CYP) Inhibition: Measures the potential of the compound to inhibit major drug-metabolizing enzymes.

  • Cytotoxicity in Non-Cancerous Cells: Evaluates the compound's toxicity in normal cell lines to determine its therapeutic window.

  • hERG Inhibition: Assesses the risk of cardiotoxicity.[24]

Conclusion

The biological activity screening of novel spirocyclic compounds is a multifaceted process that requires a strategic and methodologically sound approach. The unique three-dimensional nature of these molecules offers exciting opportunities for the discovery of next-generation therapeutics with potentially superior properties. By employing a tiered screening cascade that incorporates a thoughtful selection of phenotypic and target-based assays, researchers can efficiently navigate the complexities of hit identification and lead optimization. The detailed protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for scientists embarking on the exploration of this promising area of chemical space. As our understanding of the biological relevance of spirocyclic scaffolds continues to grow, so too will the innovative screening strategies designed to unlock their full therapeutic potential.

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  • Al-Jassas, E. A., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1364205. [Link]

  • da Cruz, L. C., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

  • Syngene International Ltd. (n.d.). Leveraging High Throughput Screening services to accelerate drug discovery and development. [Link]

  • Wikipedia. (n.d.). Phenotypic screening. [Link]

  • National Institutes of Health. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • MDPI. (2023). Examples of pharmaceutically important compounds bearing a spirocyclic motif. [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. [Link]

  • MDPI. (2024). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. [Link]

  • Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16185–16194. [Link]

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Sources

Topic: Potential Therapeutic Targets for Spiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Spirocyclic scaffolds are of profound interest in contemporary drug discovery, primarily due to their inherent three-dimensionality and conformational rigidity, which can confer enhanced binding affinity and selectivity for biological targets.[1][2] The Spiro[2.5]octane framework, characterized by the fusion of a cyclopropane and a cyclohexane ring, presents a unique and underexplored carbocyclic scaffold for medicinal chemistry.[1] While direct biological data on Spiro[2.5]octane derivatives are nascent, the extensive validation of related spirocyclic systems, particularly spirooxindoles and other heterocyclic variants, provides a robust predictive framework for identifying high-potential therapeutic targets. This guide synthesizes insights from these analogous systems to delineate promising therapeutic avenues for novel Spiro[2.5]octane derivatives, focusing on oncology, infectious diseases, and neurodegenerative disorders. We provide the scientific rationale behind target selection, detailed experimental protocols for target validation, and a forward-looking perspective on the evolution of this chemical scaffold.

The Spiro[2.5]octane Scaffold: A Primer for Therapeutic Design

The defining feature of any spirocycle is the single atom connecting two rings, which creates a quaternary carbon center. This arrangement forces the rings into perpendicular planes, resulting in a rigid, three-dimensional molecular architecture.[3][4] This contrasts sharply with the planar structures of many traditional heterocyclic drugs.

The advantages conferred by this 3D geometry are manifold:

  • Enhanced Target Selectivity: The well-defined spatial orientation of functional groups allows for more precise interactions with complex binding pockets on biological targets, potentially reducing off-target effects.[2][5]

  • Improved Physicochemical Properties: The introduction of spirocyclic centers increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved solubility, metabolic stability, and overall clinical success.[4][6]

  • Novel Intellectual Property: The unique nature of the Spiro[2.5]octane core provides a clear path for developing novel chemical entities with strong patent positions.

While the parent Spiro[2.5]octane is a simple hydrocarbon, the addition of functional groups (e.g., carboxylic acids, amines, hydroxyls) transforms it into a versatile platform for exploring diverse biological targets.[1] The subsequent sections will explore these potential targets, drawing parallels from extensively studied spirocyclic pharmacophores.

Oncology: A Primary Frontier for Spiro[2.5]octane Derivatives

The most significant body of evidence for the therapeutic potential of spiro compounds lies in oncology.[7] The rigid scaffold is particularly adept at modulating protein-protein interactions (PPIs) and inhibiting key enzymes involved in cancer progression.

Target: p53-MDM2 Protein-Protein Interaction

Mechanistic Rationale: The tumor suppressor protein p53 is a cornerstone of cellular defense, orchestrating cell cycle arrest, DNA repair, and apoptosis.[8] In many cancers, p53 is not mutated but is held inactive by its negative regulator, Murine Double Minute 2 (MDM2).[9] Disrupting the p53-MDM2 interaction is a validated therapeutic strategy to reactivate p53 and trigger apoptosis in cancer cells.[8] The interaction interface is a well-defined hydrophobic cleft on the MDM2 surface, which the N-terminal domain of p53 fits into. Spiro compounds, particularly spirooxindoles, have proven to be highly effective mimics of the key p53 residues, acting as potent inhibitors of this PPI.[9][10]

Application to Spiro[2.5]octane: By functionalizing the Spiro[2.5]octane core with appropriate hydrophobic and hydrogen-bonding moieties, novel derivatives can be designed to fit within the MDM2 cleft, disrupting the p53 interaction. The rigid scaffold would serve to optimally position these pharmacophoric elements.

Predicted Signaling Pathway and Inhibition:

p53_MDM2_Pathway cluster_normal Normal Cell Function cluster_cancer Cancer Cell (p53 Wild-Type) cluster_therapy Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding & Inactivation MDM2->p53 Ubiquitination & Degradation p53_ca p53 MDM2_ca MDM2 (Overexpressed) p53_ca->MDM2_ca Strong Inhibition MDM2_th MDM2 Spiro Spiro[2.5]octane Derivative Spiro->MDM2_th Inhibition p53_th Active p53 MDM2_th->p53_th Interaction Blocked Apoptosis Apoptosis p53_th->Apoptosis Induces

Caption: Inhibition of the p53-MDM2 interaction by a Spiro[2.5]octane derivative.

Other Key Oncology Targets

Several other enzyme families are promising targets for Spiro[2.5]octane derivatives, based on successes with related scaffolds:

  • Kinases (e.g., EGFR, CDKs): Many spirooxindoles have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3][11] The spiro scaffold can access the ATP-binding pocket and establish key interactions.

  • Tubulin: The conformational rigidity of spiro compounds makes them suitable candidates for binding to the colchicine site on tubulin, thereby inhibiting microtubule polymerization and arresting cell division.[3]

  • DNA Damage Response (DDR): The drug Spironolactone, which contains a spiro lactone, has been shown to impair DNA double-strand break repair, sensitizing cancer cells to other therapies.[12][13] This suggests that Spiro[2.5]octane derivatives could be designed to inhibit key DDR proteins like PARP or ATM/ATR.

Table 1: IC₅₀ Values of Representative Spiro Compounds Against Oncology Targets

Compound ClassSpecific TargetIC₅₀ ValueCancer Cell LineReference
SpirooxindoleMDM2-p5310.9 ± 0.8 µMHCT116[9]
Spirooxindole-pyrazolineMDM2-p533.797 ± 0.205 µMMDA-MB-231[9]
Aminopyridine-spiroEGFR (L858R/T790M)0.08 µMN/A (Biochemical)[11]
Spiro-indenoquinoxalineCDK2N/A (Docking study)A549[14]
SpironolactoneSurvivin (downregulation)N/A (Mechanism)Lung, Pancreatic[15]

Infectious Diseases: A Scaffold for Novel Antimicrobials

The unique 3D shape of spirocycles makes them ideal for targeting viral and bacterial proteins where resistance to flatter molecules has emerged.

Antiviral Targets

Spirooxindoles have demonstrated potent activity against a range of viruses by inhibiting critical proteins required for viral replication.[16]

  • Viral Fusion/Entry Inhibitors (e.g., RSV): A series of 3,3′-spiro[azetidine]-2-oxo-indoline derivatives were identified as potent fusion inhibitors of the Respiratory Syncytial Virus (RSV), with a lead compound showing an EC₅₀ of 0.8 nM.[17] The spiro scaffold likely interacts with the viral fusion protein, preventing the conformational changes necessary for membrane fusion.

  • Viral Proteins (e.g., HIV, Dengue): Other spiro derivatives have been shown to inhibit the HIV Vpr function and the Dengue Virus NS4B protein, highlighting the scaffold's versatility in targeting diverse viral machinery.[16]

Antibacterial Targets

With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Spiro compounds have emerged as promising candidates against high-priority pathogens like Staphylococcus aureus.[18][19]

  • Penicillin-Binding Proteins (PBPs): Spiro-thiazolidine derivatives are thought to mimic β-lactam antibiotics by inhibiting PBPs, which are essential for bacterial cell wall synthesis. This inhibition leads to cell lysis and death.[19]

  • DNA Gyrase and Topoisomerase IV: Some diazaspirooctane derivatives function as inhibitors of these essential bacterial enzymes, a mechanism shared with fluoroquinolone antibiotics.[20]

Neurodegenerative Diseases: Modulating CNS Targets

The ability of spirocycles to cross the blood-brain barrier and their precise geometry make them attractive for targeting central nervous system (CNS) disorders.

  • Cholinesterase Inhibition: For Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy to boost acetylcholine levels. Several spirooxindole analogs have been identified as potent cholinesterase inhibitors.[9][21]

  • Glycosidase Inhibition: O-GlcNAcase (OGA) is an enzyme that removes O-GlcNAc modifications from proteins, including tau. In Alzheimer's, tau becomes hyperphosphorylated. Inhibiting OGA could increase O-GlcNAcylation, which is reciprocally related to phosphorylation, thereby reducing tau pathology. Spiro compounds have been patented as potent OGA inhibitors for neurodegenerative diseases.[22]

Experimental Protocols for Target Validation

The translation of a potential scaffold like Spiro[2.5]octane into a therapeutic candidate requires rigorous experimental validation. The following protocols represent self-validating systems for assessing key therapeutic hypotheses.

Protocol: MDM2-p53 Interaction Inhibition Assay (Fluorescence Polarization)

Principle: This assay measures the disruption of the MDM2-p53 interaction. A small, fluorescein-labeled p53-derived peptide will bind to the larger MDM2 protein. In the bound state, the peptide tumbles slowly in solution, emitting highly polarized light. When a Spiro[2.5]octane derivative displaces the peptide, the peptide tumbles rapidly, emitting depolarized light.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Triton X-100.

    • Recombinant human MDM2 protein: Prepare a 2X working stock (e.g., 20 nM) in Assay Buffer.

    • Fluorescein-labeled p53 peptide (e.g., FAM-p53): Prepare a 2X working stock (e.g., 10 nM) in Assay Buffer.

    • Test Compound (Spiro[2.5]octane derivative): Prepare serial dilutions in DMSO, then dilute into Assay Buffer to create 4X working stocks.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of 4X Test Compound to appropriate wells. For controls, add 5 µL of Assay Buffer with corresponding DMSO concentration.

    • Add 5 µL of Assay Buffer to "No MDM2" control wells.

    • Add 5 µL of 2X MDM2 protein to all other wells.

    • Add 10 µL of 2X FAM-p53 peptide to all wells.

    • Final volume: 20 µL. Final concentrations: 5 nM peptide, 10 nM MDM2 (example).

  • Incubation and Measurement:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization (FP) on a plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to high (MDM2 + peptide) and low (peptide only) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability Assay (MTT-based)

Principle: This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate cancer cells (e.g., HCT116 for p53-MDM2 studies, A549 for EGFR studies) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Spiro[2.5]octane derivative in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Synthesis and Workflow for Derivative Development

The development of potent Spiro[2.5]octane derivatives requires a systematic workflow integrating synthesis, screening, and optimization.

workflow Start Spiro[2.5]octane Core Synthesis Library Derivative Library Generation (Functionalization) Start->Library Primary Primary Screening (e.g., FP, Enzyme Assay) Library->Primary Screening Cellular Secondary Screening (Cell Viability, Target Engagement) Primary->Cellular Confirm Hits Hit Hit Compound(s) Identified Cellular->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Analyze LeadOpt Lead Optimization (ADME/Tox, PK) Hit->LeadOpt Advance SAR->Library Iterative Design Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Integrated workflow for the discovery of Spiro[2.5]octane drug candidates.

Conclusion and Future Directions

The Spiro[2.5]octane scaffold represents a compelling, albeit underexplored, framework for the development of novel therapeutics. By leveraging the vast knowledge gained from related spirocyclic systems, researchers can strategically target a multitude of validated pathways in oncology, infectious disease, and neurology. The inherent three-dimensionality of the scaffold offers a distinct advantage for modulating challenging targets like protein-protein interfaces. Future efforts should focus on the development of efficient synthetic routes to a diverse library of functionalized Spiro[2.5]octane derivatives, followed by systematic screening against the high-potential targets outlined in this guide. The integration of computational chemistry for in silico screening and structure-based design will be paramount in accelerating the journey from a promising scaffold to a clinically impactful therapeutic agent.

References

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  • MDPI. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Molecules. 9

  • PubMed Central. (2017). Therapeutic Potential of Spirooxindoles as Antiviral Agents. ACS Infectious Diseases. 16

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  • ResearchGate. (2025). Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019 2025). 23

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  • ACS Publications. (2021). Spiro(isobenzofuranazetidine) Compounds for Treating Autoimmune Diseases. ACS Medicinal Chemistry Letters. 24

  • RSC Publishing. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. 18

  • NIH. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. 19

  • Google Patents. (2014). Spiro-oxindole compounds and their use as therapeutic agents. 25

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  • MDPI. (2019). Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs. Cancers. 15

  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights. 4

  • Nature. (2021). Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response. Communications Biology. 12

  • ResearchGate. (2018). Design, Synthesis and Anticancer Evaluation of Spiro [cyclohexane-1,1′-indene]-2,5-diene Analogues. 27

  • Oriental Journal of Chemistry. (2021). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry. 28

  • Google Patents. (2020). Spiro compounds as glycosidase inhibitors. 22

  • European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. 6

  • NIH. (2020). Spironolactone and XPB: An Old Drug with a New Molecular Target. International Journal of Molecular Sciences. 13

  • ResearchGate. (2023). Spiro-Azetidine Oxindoles as Long-Acting Injectables for Pre-Exposure Prophylaxis against Respiratory Syncytial Virus Infections. 20

  • Google Patents. (2013). Synthesis method of spiro[2.5]octane-5-carboxylic acid. 29

  • NIH. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 11

  • NIH. (2018). Discovery of 3,3′-Spiro[Azetidine]-2-oxo-indoline Derivatives as Fusion Inhibitors for Treatment of RSV Infection. ACS Medicinal Chemistry Letters. 17

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The Spirocyclic Surge: A Technical Guide to Harnessing 3D Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland and Embracing the Third Dimension

For decades, drug discovery has been dominated by compounds characterized by flat, aromatic ring systems. While successful, this "flatland" approach is increasingly yielding molecules with suboptimal physicochemical and pharmacokinetic properties. The contemporary challenge in medicinal chemistry is to explore novel chemical space that provides enhanced target engagement while maintaining drug-like characteristics. Spirocyclic compounds, molecular architectures where two rings share a single, quaternary carbon atom, have emerged as a powerful solution.[1][2]

Their inherent three-dimensionality offers a distinct advantage over planar systems.[3][4] By projecting functional groups into three-dimensional space, spirocyclic scaffolds can achieve more significant and specific interactions within complex biological binding sites.[3] This guide provides an in-depth exploration of the strategic application of spirocyclic compounds in drug discovery, from fundamental principles and property modulation to synthetic strategies and successful clinical applications.

Part 1: The Spirocyclic Advantage: Tuning Physicochemical and Pharmacokinetic Profiles

The introduction of a spirocyclic core is a deliberate strategy to imbue a molecule with superior drug-like properties. The defining feature is the spiro-carbon, which increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with increased clinical success, primarily due to the introduction of out-of-plane substituents that refine molecular shape and enhance ligand-receptor complementarity.[4][5]

Key Property Enhancements:
  • Solubility and Lipophilicity: The non-planar, sp³-rich nature of spirocycles generally leads to improved aqueous solubility and lower lipophilicity (LogP/LogD) compared to their flat aromatic counterparts.[1][3] Replacing a traditional morpholine ring with a spirocyclic surrogate, for example, can decrease lipophilicity and improve metabolic stability.[6] This is a critical advantage, as poor solubility remains a primary cause of attrition in drug development.

  • Metabolic Stability: Spirocyclic scaffolds can enhance metabolic stability by replacing or protecting metabolically labile sites.[7] For instance, the introduction of a spirocycle was used to eliminate a metabolic liability in a calcitonin gene-related peptide (CGRP) antagonist, which later completed Phase 2 trials.[3]

  • Reduced Basicity: Spiro-aza-heterocycles often exhibit lower basicity compared to their non-spirocyclic parent compounds due to conformational effects.[6] This can be advantageous for reducing off-target effects, such as hERG inhibition, and improving the overall safety profile.[8]

Comparative Physicochemical Properties:
PropertyTypical Effect of Spirocycle IntroductionRationale
Solubility IncreasedHigher Fsp³ character disrupts crystal lattice packing and improves solvation.[3][5]
Lipophilicity (LogP/LogD) DecreasedThe 3D structure reduces the effective nonpolar surface area.[4][7]
Metabolic Stability IncreasedSteric shielding of metabolically susceptible positions.[9]
Basicity (pKa of amines) DecreasedConformational constraints alter the lone pair availability of heteroatoms.[6]
Molecular Rigidity IncreasedThe spiro-junction locks the conformation of the two rings.[10]

Part 2: Enhancing Pharmacodynamics through Conformational Restriction

The rigidity of spirocyclic systems is a cornerstone of their utility in enhancing pharmacodynamics. By locking the conformation of a molecule, a spirocyclic scaffold can pre-organize appended functional groups into the optimal orientation for binding to a biological target.[7][10] This conformational restriction minimizes the entropic penalty upon binding, often leading to a significant increase in potency and selectivity.[7][11]

Causality of Improved Potency and Selectivity:
  • Pre-organization for Binding: Flexible molecules must adopt a specific, often high-energy, conformation to bind to their target. A rigid spirocycle can lock the molecule into this "bioactive" conformation, reducing the energy required for binding and thus increasing affinity.

  • Novel Binding Interactions: The defined three-dimensional arrangement of substituents allows for the exploration of new pockets and interactions within the target protein that are inaccessible to flatter molecules.[3][12]

  • Improved Selectivity: By presenting a precise and rigid orientation of pharmacophores, spirocyclic compounds can achieve highly selective interactions with the intended target over off-targets (e.g., other receptor subtypes or protein families).[4] A notable example is the replacement of a piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane, which resulted in a significant increase in selectivity for PARP-1.[4]

Workflow: Structure-Based Design with Spirocycles

The following diagram illustrates a typical workflow for incorporating a spirocyclic scaffold in a structure-based drug design (SBDD) program.

SBDD_Workflow cluster_0 Initial Stage cluster_1 Design & Synthesis cluster_2 Evaluation & Optimization Start Identify Hit/Lead Compound (e.g., from HTS or FBDD) XRay Obtain Co-crystal Structure (Target + Ligand) Start->XRay Characterize Binding Analyze Analyze Binding Mode & Identify Optimization Vectors XRay->Analyze Design Design Spirocyclic Analogs (In Silico Docking, Modeling) Analyze->Design Hypothesis Generation Synthesize Synthesize Designed Spirocyclic Compounds Design->Synthesize Prioritize & Execute Assay In Vitro Assays (Potency, Selectivity) Synthesize->Assay ADME ADME/PK Profiling (Solubility, Stability) Assay->ADME Profile Properties SAR Analyze SAR & Iterate Design ADME->SAR Refine Understanding SAR->Design Next Design Cycle Candidate Lead Candidate SAR->Candidate Optimization Complete

Caption: A typical workflow for structure-based drug design incorporating spirocyclic scaffolds.

Part 3: Key Synthetic Strategies and Methodologies

While historically considered challenging to synthesize due to the requisite quaternary carbon, the development of robust synthetic methods and the increasing commercial availability of spirocyclic building blocks have made these scaffolds more accessible to medicinal chemists.[8][13]

Common synthetic strategies include:

  • Metal-catalyzed spirocyclization

  • Intramolecular substitutions and arrangements

  • Cycloaddition reactions

  • Radical cyclizations

Example Protocol: Synthesis of a Spirooxindole Derivative

Spirooxindoles are a prominent class of spirocycles investigated for their potent anticancer activities.[1][10] A common method for their synthesis is a multi-component reaction involving an isatin derivative, an amino acid, and a dipolarophile.

Objective: To synthesize a spiro[indoline-3,3'-pyrrolizine]-2-one derivative.

Materials:

  • Alkyne-appended isatin derivative (1.0 eq)

  • L-proline (1.2 eq)

  • Azide derivative of isatin (1.0 eq)

  • Solvent (e.g., Ethanol)

  • InCl₃ (Indium(III) chloride) as a catalyst (0.1 eq)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the alkyne-appended isatin derivative, the azide derivative of isatin, L-proline, and ethanol.

  • Catalyst Addition: Add InCl₃ to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or gentle reflux, depending on the specific substrates.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[14]

  • Workup: Upon completion, evaporate the solvent under reduced pressure. Extract the residue with an appropriate organic solvent (e.g., chloroform). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[14]

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired spirocyclic product.[14]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (NMR, Mass Spectrometry, etc.).

This protocol is a representative example, and specific conditions may need to be optimized based on the substrates used.

Part 4: Case Studies in Modern Drug Discovery

The tangible impact of spirocyclic scaffolds is best illustrated by their successful application in drug candidates that have reached clinical trials and the market.

Case Study 1: Revumenib (SNDX-5613) - Menin-MLL Inhibitor
  • Target: Menin-MLL interaction

  • Indication: Acute Leukemias

  • Key Feature: Revumenib, a first-in-class oral menin-MLL inhibitor approved in 2024, features a spirocyclic core that was essential for optimizing binding to the menin protein.[15] The rigid spirocycle orients the key interacting moieties into the binding pocket, demonstrating a clear case of pharmacodynamics enhancement through conformational constraint.

Case Study 2: Olaparib Analogue - PARP-1 Selective Inhibitor
  • Target: Poly (ADP-ribose) polymerase-1 (PARP-1)

  • Rationale: The approved drug Olaparib contains a flexible piperazine linker. To improve selectivity, researchers replaced this with a diazaspiro[3.3]heptane.[4]

  • Outcome: While there was a slight reduction in potency, the spirocyclic analogue showed a marked increase in selectivity for PARP-1 over other PARP family members. This led to reduced DNA damage and lower cytotoxicity, highlighting how spirocycles can be used to fine-tune selectivity and improve the therapeutic index.[4][7]

Case Study 3: MCHr1 Antagonists - Improving PK Properties
  • Target: Melanin-concentrating hormone receptor 1 (MCHr1)

  • Challenge: Initial lead compounds containing a morpholine group had suboptimal pharmacokinetic properties.

  • Solution: Exchanging the morpholine for a variety of azaspirocycles led to compounds with lower logD values, improved metabolic stability, and better selectivity against the hERG channel.[4][5] This demonstrates the use of spirocycles as bioisosteres to systematically optimize ADME properties.[9]

Table of Representative Spirocyclic Drugs and Candidates:
CompoundTargetTherapeutic AreaKey Spirocyclic Contribution
Revumenib Menin-MLLOncology (Leukemia)Essential for optimized binding and potency.[15]
Apalutamide Androgen ReceptorOncology (Prostate Cancer)Provides a novel, rigid scaffold.[2]
Rolapitant Neurokinin NK1 ReceptorSupportive Care (CINV)Core structural element.[16]
Ledipasvir HCV-NS5AInfectious Disease (Hepatitis C)Appended spirocycle to modulate properties.[3]
Spiperone Dopamine D2 ReceptorNeurology (Schizophrenia)Early example of a spiro-azacycle in CNS drugs.[3][16]

Part 5: Challenges and Future Directions

Despite their clear advantages, the adoption of spirocyclic scaffolds is not without challenges. The primary hurdle remains synthetic complexity, particularly the control of multiple stereocenters, which can be daunting in a commercial drug discovery environment with short timelines.[3][17]

However, the future is promising. The convergence of several fields is set to accelerate the application of spirocycles:

  • High-Throughput Synthesis: Automation and high-throughput techniques are enabling the rapid synthesis and screening of spirocyclic compound libraries.[17][18]

  • Computational Chemistry: Advanced in silico docking and molecular dynamics simulations allow for the rational design and prioritization of spirocyclic candidates before synthesis, improving efficiency.[19][17]

  • Novel Building Blocks: The growing commercial availability of diverse and complex spirocyclic building blocks is lowering the barrier to entry for their incorporation into discovery programs.[8][13]

The continued exploration of spirocyclic chemical space represents an exciting frontier in medicinal chemistry. These unique three-dimensional scaffolds will undoubtedly continue to thrive, contributing to the development of safer and more effective medicines for a range of emergent and challenging diseases.[17][18]

References

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

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An In-Depth Technical Guide to Early-Stage Research on Spiro[2.5]octane-1-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Spirocyclic Advantage in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic potential is a paramount objective. We have witnessed a paradigm shift from predominantly flat, aromatic molecules towards three-dimensional scaffolds that can better mimic the complexity of biological macromolecules. Among these, spirocyclic systems have emerged as a particularly promising class of compounds. Their inherent rigidity and unique spatial arrangement of atoms offer a compelling platform for the design of selective and potent therapeutics.[1] This guide delves into the nascent yet promising field of early-stage research on analogs of Spiro[2.5]octane-1-carboxylic acid, a scaffold that elegantly marries the conformational constraint of a spirocycle with the versatile functionality of a carboxylic acid.

The spiro[2.5]octane core, featuring a fusion of cyclopropane and cyclohexane rings, presents a unique topographical profile for probing protein binding pockets. The carboxylic acid moiety, a well-established pharmacophore, provides a crucial anchor for electrostatic interactions and a versatile handle for derivatization. This combination makes this compound and its analogs a fertile ground for the discovery of novel drug candidates across a spectrum of therapeutic areas.

This technical guide is intended for researchers, scientists, and drug development professionals. It is structured to provide not just a compilation of facts, but a narrative that illuminates the scientific rationale behind the exploration of this fascinating chemical space. We will traverse the landscape of synthetic strategies, analytical characterization, and the foundational principles of designing and evaluating a library of these novel analogs.

The Spiro[2.5]octane Core: A Structural and Physicochemical Perspective

The defining feature of the spiro[2.5]octane scaffold is the spirocyclic junction between a cyclopropane and a cyclohexane ring. This arrangement imparts a high degree of three-dimensionality and conformational rigidity, which are highly desirable attributes in drug design.

Physicochemical Properties of the Parent Scaffold

The parent molecule, this compound, possesses a calculated LogP of approximately 2.5, indicating a moderate level of lipophilicity.[2] This is a favorable starting point for drug development, as it balances aqueous solubility with the ability to permeate biological membranes. The carboxylic acid group, with a pKa typical for such functionalities, will be predominantly ionized at physiological pH, providing a key site for interaction with biological targets.

PropertyPredicted ValueSource
Molecular Weight154.21 g/mol
XLogP32.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

Synthetic Strategies for Spiro[2.5]octane Analogs

The synthesis of spiro[2.5]octane derivatives, while not trivial, can be approached through several strategic pathways. The choice of a particular route will depend on the desired substitution patterns and the availability of starting materials.

Retrosynthetic Analysis of the Spiro[2.5]octane Core

A logical retrosynthetic disconnection of the spiro[2.5]octane core points towards the formation of the cyclopropane ring as a key step. This can be achieved through various cyclopropanation reactions on a suitable cyclohexene precursor.

G This compound This compound Cyclopropanation Cyclopropanation This compound->Cyclopropanation Cyclohexylideneacetic acid derivative Cyclohexylideneacetic acid derivative Wittig or Horner-Wadsworth-Emmons Reaction Wittig or Horner-Wadsworth-Emmons Reaction Cyclohexylideneacetic acid derivative->Wittig or Horner-Wadsworth-Emmons Reaction Cyclopropanation->Cyclohexylideneacetic acid derivative Cyclohexanone Cyclohexanone Wittig or Horner-Wadsworth-Emmons Reaction->Cyclohexanone G A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B MeOH, H+ C Spiro[2.5]octane intermediate B->C Cyclopropanation D Spiro[2.5]octan-5-ol C->D Reduction E Spiro[2.5]octan-5-one D->E Oxidation F Spiro[2.5]octane-5-carbonitrile E->F p-Tosyl isonitrile G Spiro[2.5]octane-5-carboxylic acid F->G Hydrolysis

Synthetic pathway for Spiro[2.5]octane-5-carboxylic acid.

Building a Library of Analogs: A Gateway to Structure-Activity Relationships

The true power of a novel scaffold lies in the ability to systematically modify its structure to optimize for biological activity and drug-like properties. This process, known as establishing a Structure-Activity Relationship (SAR), is a cornerstone of modern drug discovery.

Key Diversification Points

For the this compound core, there are several key points for diversification:

  • The Carboxylic Acid: This functional group can be readily converted to a variety of amides, esters, and other carboxylic acid isosteres to probe interactions with the target protein.

  • The Cyclohexane Ring: Substitution on the cyclohexane ring can influence the molecule's conformation and introduce new interactions with the target.

  • The Cyclopropane Ring: While synthetically more challenging, substitution on the cyclopropane ring can provide fine-tuning of the molecule's three-dimensional shape.

Representative Analog Synthesis: The Amide Series

The conversion of the carboxylic acid to a library of amides is a fundamental step in early-stage drug discovery. This transformation can significantly impact a compound's properties, including its ability to cross cell membranes and its metabolic stability.

General Protocol for Amide Synthesis:

  • Activation of the Carboxylic Acid: The this compound is activated using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine in an aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Amine Addition: The desired primary or secondary amine is added to the reaction mixture.

  • Reaction and Workup: The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography or LC-MS. The reaction is then quenched, and the product is extracted and purified, typically by column chromatography.

G cluster_0 Amide Synthesis Workflow A This compound B Activation with Coupling Reagent (e.g., HATU) A->B C Addition of Amine (R1R2NH) B->C D Reaction and Monitoring C->D E Workup and Purification D->E F Spiro[2.5]octane-1-carboxamide Analog E->F

A typical workflow for the synthesis of amide analogs.

Characterization and Biological Evaluation

A robust analytical and biological evaluation cascade is essential to progress a chemical series from initial hits to lead compounds.

Analytical Characterization

Each newly synthesized analog must be rigorously characterized to confirm its structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound.

In Vitro Biological Screening Cascade

The initial biological evaluation of a library of analogs typically involves a tiered screening approach.

Tier 1: Primary Screening All compounds are screened at a single concentration in a high-throughput assay relevant to the therapeutic target of interest. This identifies initial "hits."

Tier 2: Dose-Response Analysis Hits from the primary screen are then tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Tier 3: Secondary and Selectivity Assays Potent compounds are further evaluated in secondary assays to confirm their mechanism of action and to assess their selectivity against related targets.

G cluster_1 In Vitro Screening Cascade Start Compound Library Primary Primary Assay (Single Concentration) Start->Primary DoseResponse Dose-Response (IC50/EC50) Primary->DoseResponse Hits Secondary Secondary/Selectivity Assays DoseResponse->Secondary Potent Compounds Lead Lead Candidate Secondary->Lead Selective Compounds

A generalized in vitro biological screening cascade.

Future Directions and Conclusion

The exploration of this compound analogs is still in its infancy. The unique three-dimensional structure of this scaffold, combined with the versatility of the carboxylic acid functional group, presents a wealth of opportunities for the discovery of novel therapeutics. As synthetic methodologies for spirocyclic compounds continue to advance, we can expect to see a surge in the exploration of this and related scaffolds.

The key to unlocking the full potential of the spiro[2.5]octane core will be the systematic synthesis and evaluation of diverse analog libraries. By carefully dissecting the structure-activity relationships, medicinal chemists can rationally design next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. This in-depth technical guide has laid out a foundational framework for this exciting endeavor, from synthetic strategy to biological evaluation. The journey from a novel scaffold to a life-changing medicine is a long and challenging one, but the unique structural attributes of this compound and its analogs make it a journey well worth undertaking.

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The Spiro[2.5]octane Scaffold: From Natural Inspiration to Synthetic Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spiro[2.5]octane scaffold, a unique three-dimensional carbocyclic framework, has emerged as a privileged motif in medicinal chemistry. Its inherent rigidity and defined spatial arrangement of substituents offer a compelling strategy for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the discovery of related natural products, synthetic methodologies to access the spiro[2.5]octane core, and its burgeoning applications in drug development.

Whispers from Nature: Spirocyclic Scaffolds in Natural Products

While no definitive natural product containing the precise spiro[2.5]octane skeleton has been reported to date, nature has provided a blueprint through a variety of structurally related spirocyclic compounds. These natural products have not only unveiled the biosynthetic feasibility of such intricate architectures but have also inspired synthetic chemists to explore this unique chemical space.

The Acorane Sesquiterpenes: A Spiro[4.5]decane Framework

A prominent class of natural products featuring a spirocyclic core are the acorane sesquiterpenes, which are characterized by a spiro[4.5]decane skeleton. These compounds have been isolated from various plant and microbial sources and exhibit a range of biological activities. For instance, new acorane-type sesquiterpenes have been isolated from the rhizomes of Acorus calamus, a plant with a long history in traditional medicine for treating conditions like epilepsy and stroke.[1] Some of these compounds have demonstrated cell proliferation activity, highlighting their potential as starting points for drug discovery.[1] The anti-neuroinflammatory effects of acorane sesquiterpenes from deep-sea derived fungi have also been reported, with some compounds showing the ability to reduce nitric oxide production in microglia.[2][3]

The Illudins: A Structurally Related Spiro[2.5.0]octane System

The illudins are a family of toxic sesquiterpenoids produced by fungi of the Omphalotus and Lampteromyces genera. They possess a spiro[2.5.0]octane ring system, which includes a cyclopropane ring fused to a five-membered ring that is part of a larger bicyclic structure.[4][5] The cytotoxicity of illudins has been extensively studied, and they are known to act as DNA alkylating agents.[6] This potent biological activity has spurred interest in developing illudin analogs with improved therapeutic indices for cancer treatment.[7]

Natural Product ClassCore ScaffoldSource Organisms (Examples)Reported Biological Activities
Acorane Sesquiterpenes Spiro[4.5]decaneAcorus calamus, Penicillium bilaiae (fungus)Anti-neuroinflammatory, Cell proliferation[1][2]
Illudins Spiro[2.5.0]octane derivativeOmphalotus and Lampteromyces fungiCytotoxic (DNA alkylating)[4][6]

The Enzymatic Blueprint: Biosynthesis of Spiro-Fused Cyclopropanes

The natural occurrence of spiro-fused cyclopropane rings in terpenoids points to elegant enzymatic strategies for their formation. Terpene cyclases are remarkable enzymes that catalyze the complex cyclization of linear isoprenoid precursors into a vast array of cyclic structures.[8][9][10][11] The formation of the cyclopropane ring in these natural products typically involves the reaction of a carbocationic intermediate with a double bond within the same molecule.[1][12]

In the biosynthesis of thujene, a monoterpene with a bicyclo[3.1.0]hexane skeleton, a key step involves the cyclization of the α-terpinyl cation. A 1,2-hydride shift and subsequent attack of the resulting carbocation on the double bond lead to the formation of the cyclopropane ring.[12] This general principle of an intramolecular electrophilic attack is believed to be a common strategy for the formation of cyclopropane-containing terpenoids.

Biosynthesis_Concept cluster_0 Terpene Cyclase Active Site Linear_Isoprenoid Linear Isoprenoid (e.g., Geranyl Pyrophosphate) Carbocation_Intermediate Carbocation Intermediate Linear_Isoprenoid->Carbocation_Intermediate Ionization Spirocyclic_Product Spiro-fused Cyclopropane Product Carbocation_Intermediate->Spirocyclic_Product Intramolecular Cyclization

Caption: Conceptual workflow of terpene cyclase-mediated spiro-cyclopropane formation.

Constructing the Core: Synthetic Methodologies for Spiro[2.5]octane Scaffolds

The development of robust and efficient synthetic routes to the spiro[2.5]octane core is crucial for exploring its potential in drug discovery. A common and effective strategy involves the cyclopropanation of a cyclohexene derivative.

Key Synthetic Strategy: Simmons-Smith Cyclopropanation

A cornerstone in the synthesis of spiro[2.5]octane derivatives is the Simmons-Smith reaction, which allows for the stereospecific conversion of an alkene to a cyclopropane.[13] This reaction typically involves the use of diiodomethane and a zinc-copper couple to generate an organozinc carbenoid intermediate.

A versatile approach to the spiro[2.5]octane core starts from the readily available 1,3-cyclohexanedione. This starting material is first converted to its enol ether, which then undergoes a Simmons-Smith cyclopropanation to furnish the spiro[2.5]octane skeleton.[4][14][15]

Synthesis_Workflow Start 1,3-Cyclohexanedione Enol_Ether 3-Methoxy-cyclohexenone Start->Enol_Ether Enol Ether Formation Cyclopropanation Simmons-Smith Reaction Enol_Ether->Cyclopropanation Spiro_Intermediate 5-Methoxyspiro[2.5]oct-4-ene Cyclopropanation->Spiro_Intermediate Ketone_Formation Hydrolysis Spiro_Intermediate->Ketone_Formation Final_Product Spiro[2.5]octan-5-one Ketone_Formation->Final_Product

Caption: General synthetic workflow for accessing the spiro[2.5]octane core.

Experimental Protocol: Synthesis of Spiro[2.5]octan-5-one

The following is a representative, step-by-step methodology for the synthesis of spiro[2.5]octan-5-one, a key intermediate for further derivatization.

Step 1: Synthesis of 3-Methoxy-cyclohexenone [14]

  • To a solution of 1,3-cyclohexanedione in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture at reflux for the appropriate time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxy-cyclohexenone.

Step 2: Synthesis of 5-Methoxyspiro[2.5]oct-4-ene [14]

  • To a solution of 3-methoxy-cyclohexenone in an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere, add a Lewis acid (e.g., isopropyl titanate).

  • Cool the mixture and add an ethyl Grignard reagent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-methoxyspiro[2.5]oct-4-ene.

Step 3: Synthesis of Spiro[2.5]octan-5-one [14][15]

  • Dissolve 5-methoxyspiro[2.5]oct-4-ene in a suitable solvent (e.g., tert-methyl ether).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction at room temperature, monitoring for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product, dry the organic layer, and concentrate. The crude product can be purified by column chromatography to afford spiro[2.5]octan-5-one.

The Spiro[2.5]octane Scaffold in Drug Discovery: A Three-Dimensional Advantage

The rigid, three-dimensional nature of the spiro[2.5]octane scaffold offers significant advantages in the design of bioactive molecules. By replacing flexible linkers or flat aromatic rings, the spiro[2.5]octane core can lock a molecule into a specific conformation, leading to enhanced binding affinity and selectivity for its biological target.[16]

Targeting Specific Enzymes

The utility of the spiro[2.5]octane scaffold has been demonstrated in the development of inhibitors for specific enzyme targets.

  • Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors: In the development of NAMPT inhibitors for cancer therapy, replacing an aromatic linker with an azaspiro[2.5]octane moiety led to improved binding potency and minimized off-target interactions with the CYP2C9 enzyme.

  • Deubiquitylating Enzyme (DUB) Inhibitors: A patent application has disclosed spiro-condensed pyrrolidine derivatives, which can be seen as analogs of the spiro[2.5]octane system, as inhibitors of deubiquitylating enzymes like Cezanne 1.[7] DUBs are involved in various cellular processes, and their inhibition is a promising strategy for the treatment of cancer and inflammatory diseases.

Enhancing Drug-like Properties

Beyond improving target engagement, the introduction of a spiro[2.5]octane scaffold can positively influence the physicochemical properties of a drug candidate. The increased sp³ character can lead to improved solubility, metabolic stability, and reduced off-target toxicity, all of which are critical for successful drug development.[16]

Conclusion and Future Perspectives

The spiro[2.5]octane scaffold, while still underexplored in terms of its natural occurrence, holds immense promise for the future of drug discovery. Inspired by the intricate spirocyclic architectures found in nature, synthetic chemists have developed effective methods for its construction. The unique three-dimensional properties of this scaffold provide a powerful tool for medicinal chemists to design next-generation therapeutics with superior efficacy and safety profiles. As our understanding of the biological targets of spiro[2.5]octane derivatives continues to grow, we can anticipate the emergence of novel drug candidates based on this remarkable carbocyclic core.

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  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug. (2021). Semantic Scholar. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: A Strategic Synthesis of Spiro[2.5]octane-1-carboxylic Acid from 1,3-Cyclohexanedione Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a rigid three-dimensional framework that can enhance pharmacological properties by occupying novel chemical space.[1][2] Spiro[2.5]octane-1-carboxylic acid, featuring a fusion of cyclopropane and cyclohexane rings, is a valuable building block for creating sophisticated molecular architectures.[3][4] This guide provides a comprehensive, field-tested protocol for the multi-step synthesis of this compound. The strategy begins with cyclohexanone, a readily accessible derivative of 1,3-cyclohexanedione, and proceeds through a robust olefination followed by a stereospecific cyclopropanation and final hydrolysis. Each step is detailed with mechanistic insights, procedural specifics, and troubleshooting guidance to ensure reproducibility and success for researchers in organic synthesis and drug development.

Overall Synthetic Strategy

The synthesis of the target molecule from a 1,3-dicarbonyl precursor is not a direct conversion but a strategic sequence of transformations. 1,3-Cyclohexanedione can be considered a conceptual starting point, as it is a common precursor for various substituted cyclohexanones.[5][6] However, for a practical and high-yielding laboratory synthesis, commercially available cyclohexanone is the logical entry point.

The chosen pathway involves three key transformations:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Conversion of cyclohexanone to an α,β-unsaturated ester, ethyl cyclohexylideneacetate. This reaction establishes the exocyclic double bond required for cyclopropanation.

  • Simmons-Smith Cyclopropanation: Formation of the spirocyclic core by reacting the alkene with an organozinc carbenoid. This reaction is known for its high stereospecificity.[7][8]

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final this compound.

The entire workflow is depicted below, providing a clear visual roadmap of the synthetic sequence.

G cluster_0 Conceptual Precursor cluster_1 Practical Starting Material cluster_2 Key Intermediates & Final Product A 1,3-Cyclohexanedione B Cyclohexanone A->B Reduction/ Derivatization C Ethyl Cyclohexylideneacetate B->C Step 1: HWE Olefination D Ethyl Spiro[2.5]octane-1-carboxylate C->D Step 2: Simmons-Smith Cyclopropanation E This compound D->E Step 3: Saponification

Figure 1: High-level overview of the synthetic pathway.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl Cyclohexylideneacetate via Horner-Wadsworth-Emmons Reaction

Causality and Mechanistic Insight: The Horner-Wadsworth-Emmons (HWE) reaction is an invaluable modification of the Wittig reaction for synthesizing alkenes from carbonyl compounds.[9][10] We utilize triethyl phosphonoacetate as the phosphonate reagent. Its ylide is formed by deprotonation with a strong base, such as sodium hydride (NaH). The resulting nucleophilic carbanion attacks the electrophilic carbonyl carbon of cyclohexanone. Unlike the traditional Wittig reaction which produces triphenylphosphine oxide, the HWE reaction generates a water-soluble phosphate byproduct (sodium diethyl phosphate), which greatly simplifies purification.[11] This step is critical for creating the exocyclic double bond at the precise location for the subsequent cyclopropanation.

Reagents and Materials:

ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
Sodium Hydride (60% in oil)NaH24.000.1651.16.6 g
Dry Tetrahydrofuran (THF)C₄H₈O72.11--200 mL
Triethyl phosphonoacetateC₈H₁₇O₅P224.180.1501.033.6 g
CyclohexanoneC₆H₁₀O98.140.1501.014.7 g

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Base Preparation: Under a nitrogen atmosphere, charge the flask with sodium hydride (6.6 g, 0.165 mol) and dry THF (100 mL).

  • Ylide Formation: Add triethyl phosphonoacetate (33.6 g, 0.150 mol) dropwise to the stirred NaH suspension over 30 minutes. Maintain the temperature below 30°C using a water bath. Hydrogen gas will evolve.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

  • Carbonyl Addition: Add a solution of cyclohexanone (14.7 g, 0.150 mol) in dry THF (50 mL) dropwise to the ylide solution over 30 minutes, maintaining the temperature at 20-25°C.

  • Reaction Completion: After the addition, heat the reaction mixture to reflux (approx. 66°C) for 2 hours. A precipitate of sodium diethyl phosphate will form.

  • Work-up and Isolation: Cool the mixture to room temperature. Decant the THF solution away from the gummy precipitate. Wash the precipitate with diethyl ether (2 x 50 mL) and combine the organic layers.

  • Wash the combined organic solution with saturated aqueous NH₄Cl (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain ethyl cyclohexylideneacetate as a colorless oil. The expected yield is 75-85%.

Part 2: Synthesis of Ethyl Spiro[2.5]octane-1-carboxylate via Simmons-Smith Reaction

Causality and Mechanistic Insight: The Simmons-Smith reaction is a premier method for converting alkenes into cyclopropanes stereospecifically.[7][8] The active reagent, an organozinc carbenoid (often represented as ICH₂ZnI), is typically generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple. The reaction proceeds through a concerted, "butterfly-type" transition state, where the methylene group is delivered to the same face of the double bond, preserving the alkene's stereochemistry.[12] We apply this reaction to the exocyclic double bond of ethyl cyclohexylideneacetate to construct the desired spiro[2.5]octane framework.

Reagents and Materials:

ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
Zinc-Copper Couple (Zn-Cu)Zn-Cu-0.2251.514.7 g
DiiodomethaneCH₂I₂267.840.2251.560.3 g
Dry Diethyl Ether (Et₂O)C₄H₁₀O74.12--250 mL
Ethyl CyclohexylideneacetateC₁₀H₁₆O₂168.230.1501.025.2 g

Step-by-Step Protocol:

  • Apparatus Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the zinc-copper couple (14.7 g, 0.225 mol).

  • Reagent Addition: Add dry diethyl ether (100 mL). To this suspension, add a solution of diiodomethane (60.3 g, 0.225 mol) in dry diethyl ether (50 mL) dropwise. A gentle reflux may be observed.

  • Carbenoid Formation: Stir the mixture at a gentle reflux for 1 hour to ensure the formation of the organozinc reagent.

  • Alkene Addition: Add a solution of ethyl cyclohexylideneacetate (25.2 g, 0.150 mol) in dry diethyl ether (100 mL) to the reaction mixture.

  • Reaction Completion: Continue to stir the mixture at reflux for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation: Cool the reaction to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).

  • Filter the mixture through a pad of celite to remove zinc salts. Wash the filter cake with diethyl ether (3 x 50 mL).

  • Transfer the combined filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine all organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield ethyl spiro[2.5]octane-1-carboxylate as a colorless oil. The expected yield is 60-75%.

Part 3: Synthesis of this compound via Saponification

Causality and Mechanistic Insight: Saponification is the base-catalyzed hydrolysis of an ester to form a carboxylate salt. In this final step, hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of the ethoxide leaving group forms the carboxylic acid, which is immediately deprotonated by the basic conditions to form the sodium carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the final product, this compound.

Reagents and Materials:

ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
Ethyl Spiro[2.5]octane-1-carboxylateC₁₁H₁₈O₂182.260.1001.018.2 g
Ethanol (EtOH)C₂H₅OH46.07--100 mL
Sodium Hydroxide (NaOH)NaOH40.000.3003.012.0 g
WaterH₂O18.02--50 mL
Hydrochloric Acid (6M)HCl36.46--As needed

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl spiro[2.5]octane-1-carboxylate (18.2 g, 0.100 mol) in ethanol (100 mL).

  • Base Addition: Add a solution of sodium hydroxide (12.0 g, 0.300 mol) in water (50 mL).

  • Hydrolysis: Heat the mixture to reflux (approx. 80°C) and stir for 4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of 6M HCl. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture). The expected yield is 90-98%.

Characterization and Troubleshooting

Expected Product Characterization (this compound):

  • ¹H NMR: Expect characteristic multiplets for the cyclohexane ring protons and distinct signals for the cyclopropane ring protons, including the methine proton adjacent to the carboxyl group. The carboxylic acid proton will appear as a broad singlet far downfield.

  • ¹³C NMR: The spectrum should show signals for the spiro carbon, the carbons of the cyclopropane and cyclohexane rings, and a downfield signal for the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: A broad O-H stretch (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹) are characteristic of the carboxylic acid group.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of C₉H₁₄O₂ (154.21 g/mol ) should be observed.

Troubleshooting Guide:

IssueProbable CauseSuggested Solution
Low yield in HWE reaction Incomplete ylide formation due to wet solvent/reagents or impure NaH.Ensure all solvents are rigorously dried. Use fresh, high-quality NaH. Allow sufficient time for ylide formation before adding the ketone.
Reaction stalls during HWE Steric hindrance or low reactivity of the ketone.Increase reaction time and/or temperature. For very hindered ketones, a stronger base like n-BuLi might be required.
Low yield in Simmons-Smith Inactive Zn-Cu couple.Activate the zinc prior to use (e.g., with HCl wash, or use a pre-prepared couple). Consider using the Furukawa modification (Et₂Zn and CH₂I₂) for higher reactivity.[8]
Incomplete Saponification Insufficient reaction time or base.Increase reflux time and monitor by TLC. Ensure at least 2-3 equivalents of base are used.
Oily product after acidification Product has a low melting point or is impure.Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate), dry, and concentrate to isolate the product. Purify by column chromatography or recrystallization.

Detailed Experimental Workflow Diagram

The following diagram illustrates the detailed bench-level workflow for the entire synthesis.

G cluster_1 Part 1: HWE Olefination cluster_2 Part 2: Simmons-Smith Cyclopropanation cluster_3 Part 3: Saponification P1_1 1. Charge flask with NaH and dry THF P1_2 2. Add Triethyl Phosphonoacetate (Ylide Formation) P1_1->P1_2 P1_3 3. Add Cyclohexanone solution P1_2->P1_3 P1_4 4. Reflux for 2 hours P1_3->P1_4 P1_5 5. Quench, Extract, Wash, and Dry P1_4->P1_5 P1_6 6. Purify via Vacuum Distillation P1_5->P1_6 P2_1 1. Charge flask with Zn-Cu and dry Et₂O P1_6->P2_1 Product from Part 1 P2_2 2. Add Diiodomethane (Carbenoid Formation) P2_1->P2_2 P2_3 3. Add Ethyl Cyclohexylideneacetate P2_2->P2_3 P2_4 4. Reflux for 18-24 hours P2_3->P2_4 P2_5 5. Quench, Filter, Extract, and Dry P2_4->P2_5 P2_6 6. Purify via Column Chromatography P2_5->P2_6 P3_1 1. Dissolve ester in EtOH P2_6->P3_1 Product from Part 2 P3_2 2. Add aqueous NaOH P3_3 3. Reflux for 4 hours P3_4 4. Remove EtOH, cool, and acidify with HCl P3_5 5. Filter and wash solid P3_6 6. Dry product in vacuum oven

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Jadhav, V. H., et al. (2025). Construction of Spirocyclic Molecules from Cyclic β-Diketones. The Chemical Record. [Link]

  • Smith, L., et al. (2017). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • NROChemistry. Simmons-Smith Reaction. NROChemistry. [Link]

  • Ragauskas, A. J., & Stothers, J. B. (1985). 13C magnetic resonance studies. 120. The Simmons–Smith reaction with some silyl enol ethers. Canadian Journal of Chemistry. [Link]

  • Google Patents. (2014). Process for preparing spiro[2.5]octane-5,7-dione. US20140336405A1.
  • Taylor, R. J. K., & Unsworth, W. P. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Simmons–Smith reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (2020). Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. EP3191441B1.
  • Organic Syntheses. Ethyl cyclohexylideneacetate. Organic Syntheses. [Link]

  • Cambridge University Press. (2009). Reformatsky Reaction. Name Reactions in Organic Synthesis. [Link]

  • Unsworth, W. P., & Taylor, R. J. K. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2018). Cyclopropanation of silyl enol ethers using the Simmons–Smith reaction. ResearchGate. [Link]

  • Wikipedia. Reformatsky reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (2017). Process for preparing spiro[2.5]octane-5,7-dione. EP2880008B1.
  • ResearchGate. (2022). Synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes. ResearchGate. [Link]

  • Google Patents. (2013). Synthesis method of spiro[2.5]octane-5-carboxylic acid. CN103102261A.
  • Chemical Communications. (2020). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications. [Link]

  • Pure and Applied Chemistry. (1973). The Cyclopropanation of Silyl Enol Ethers. A Powerful Synthetic Tool. Pure and Applied Chemistry. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • RecNotes. Reformatsky Reaction. RecNotes. [Link]

  • Wikipedia. Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]

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  • Organic Syntheses. (2020). Synthesis of 1,2-diphenylethanone. Organic Syntheses. [Link]

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  • Wikipedia. Cyclopropanation. Wikipedia, The Free Encyclopedia. [Link]

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  • Filo. (2025). Reaction of 1,3-cyclohexanedione with NaOH ,BuLi and EtI with THF as solv... Filo. [Link]

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Application Notes and Protocols for the Synthesis of Spiro[2.5]octane-1-carboxylic Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a compelling structural motif in modern drug discovery and materials science. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of novel therapeutics. The fixed spatial arrangement of substituents on a spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets, a critical aspect in the development of potent and safe pharmaceuticals. Spiro[2.5]octane derivatives, in particular, are valuable building blocks for creating complex molecular architectures.[1] This application note provides a detailed, plausible synthetic route for the preparation of spiro[2.5]octane-1-carboxylic acid, a key intermediate for further chemical elaboration. The cornerstone of this synthesis is the highly versatile Grignard reaction for the formation of the carboxylic acid moiety.

Synthetic Strategy: A Multi-Step Approach to this compound

The synthesis of this compound can be logically approached through a multi-step sequence, culminating in the carboxylation of a spirocyclic Grignard reagent. This method, while requiring careful execution, is based on well-established and robust chemical transformations. The overall strategy involves the initial construction of the spiro[2.5]octane core, followed by functional group manipulations to install the carboxylic acid.

The proposed synthetic pathway is as follows:

  • Cyclopropanation: Formation of spiro[2.5]octan-1-one from a suitable cyclohexenone precursor.

  • Reduction: Conversion of the spirocyclic ketone to the corresponding alcohol, spiro[2.5]octan-1-ol.

  • Halogenation: Synthesis of 1-bromospiro[2.5]octane, the precursor for the Grignard reagent.

  • Grignard Reagent Formation: Preparation of spiro[2.5]octan-1-ylmagnesium bromide.

  • Carboxylation: Reaction of the Grignard reagent with carbon dioxide to yield the target molecule, this compound.

This application note will provide detailed protocols for each of these key stages, along with insights into the underlying chemical principles.

Experimental Protocols

Part 1: Synthesis of Spiro[2.5]octan-1-one (A Representative Protocol)

The formation of the spiro[2.5]octane core is a critical first step. A well-established method for creating such cyclopropane-containing structures is the Simmons-Smith reaction or a related cyclopropanation. For the purpose of this guide, we will outline a general procedure starting from cyclohexenone.

Protocol 1: Simmons-Smith Cyclopropanation of a Cyclohexenone Derivative

  • Materials:

    • Cyclohexenone derivative (e.g., 1-cyclohexen-1-yl acetate)

    • Diethylzinc (1.0 M solution in hexanes)

    • Diiodomethane

    • Anhydrous diethyl ether or dichloromethane

    • Saturated aqueous ammonium chloride solution

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the cyclohexenone derivative (1.0 eq) dissolved in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (2.2 eq) via the dropping funnel.

    • Add diiodomethane (2.2 eq) dropwise to the reaction mixture. Caution: The reaction can be exothermic.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-18 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the spiro[2.5]octan-1-one derivative.

Part 2: Synthesis of 1-Bromospiro[2.5]octane

Protocol 2: Reduction of Spiro[2.5]octan-1-one

  • Materials:

    • Spiro[2.5]octan-1-one

    • Sodium borohydride

    • Methanol

    • Dichloromethane

    • 1 M Hydrochloric acid

  • Procedure:

    • Dissolve spiro[2.5]octan-1-one (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions.

    • After the addition is complete, stir the reaction at room temperature for 2 hours.

    • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield spiro[2.5]octan-1-ol.

Protocol 3: Bromination of Spiro[2.5]octan-1-ol

  • Materials:

    • Spiro[2.5]octan-1-ol

    • Phosphorus tribromide (PBr₃)

    • Anhydrous diethyl ether

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve spiro[2.5]octan-1-ol (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to 0 °C.

    • Slowly add phosphorus tribromide (0.4 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.

    • Carefully pour the reaction mixture onto ice.

    • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to give crude 1-bromospiro[2.5]octane. This can be purified by distillation under reduced pressure.

Part 3: Grignard Reaction and Carboxylation

This final stage is the core of the synthesis, where the carboxylic acid functionality is introduced via a Grignard reagent.

Protocol 4: Synthesis of this compound

  • Materials:

    • 1-Bromospiro[2.5]octane

    • Magnesium turnings

    • Iodine crystal (as an initiator)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Dry ice (solid carbon dioxide)

    • 3 M Hydrochloric acid

  • Procedure:

    • Grignard Reagent Formation:

      • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

      • Add a small crystal of iodine.

      • Gently heat the flask with a heat gun under a flow of nitrogen to activate the magnesium.

      • Allow the flask to cool to room temperature.

      • Add a small amount of anhydrous diethyl ether to cover the magnesium.

      • Dissolve 1-bromospiro[2.5]octane (1.0 eq) in anhydrous diethyl ether and add a few drops to the magnesium suspension.

      • The reaction should initiate, as evidenced by bubbling and a color change. If not, gentle warming may be required.

      • Once the reaction has started, add the remaining 1-bromospiro[2.5]octane solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Carboxylation:

      • Cool the Grignard reagent solution to room temperature.

      • In a separate, large beaker, place an excess of crushed dry ice.

      • Slowly pour the Grignard solution onto the dry ice with vigorous stirring. Caution: Vigorous sublimation of CO₂ will occur.

      • Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime. A viscous slurry will remain.

    • Work-up and Isolation:

      • Slowly add 3 M hydrochloric acid to the reaction mixture until the solution is acidic and all solids have dissolved.

      • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

      • Wash the combined organic layers with brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

      • The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Data Presentation

Reaction Step Starting Material Key Reagents Typical Reaction Time Expected Product Anticipated Yield Range
Cyclopropanation Cyclohexenone derivativeDiethylzinc, Diiodomethane12-18 hoursSpiro[2.5]octan-1-one derivative50-70%
Reduction Spiro[2.5]octan-1-oneSodium borohydride2 hoursSpiro[2.5]octan-1-ol85-95%
Bromination Spiro[2.5]octan-1-olPhosphorus tribromide4-5 hours1-Bromospiro[2.5]octane70-85%
Grignard & Carboxylation 1-Bromospiro[2.5]octaneMagnesium, CO₂3-4 hoursThis compound60-80%

Visualization of the Synthetic Workflow

G cluster_0 Spirocycle Formation & Functionalization cluster_1 Grignard Reaction & Carboxylation Cyclohexenone_derivative Cyclohexenone Derivative Spiro_ketone Spiro[2.5]octan-1-one Cyclohexenone_derivative->Spiro_ketone Simmons-Smith Cyclopropanation Spiro_alcohol Spiro[2.5]octan-1-ol Spiro_ketone->Spiro_alcohol Reduction (NaBH4) Spiro_bromide 1-Bromospiro[2.5]octane Spiro_alcohol->Spiro_bromide Bromination (PBr3) Grignard_reagent Spiro[2.5]octan-1-ylmagnesium bromide Spiro_bromide->Grignard_reagent Mg, Anhydrous Ether Final_product This compound Grignard_reagent->Final_product 1. CO2 (Dry Ice) 2. H3O+ work-up

Caption: Proposed synthetic workflow for this compound.

Mechanism of the Grignard Carboxylation

The carboxylation of a Grignard reagent is a classic example of nucleophilic addition to a carbonyl group. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile readily attacks the electrophilic carbon atom of carbon dioxide.

G Grignard Spiro[2.5]octan-1-yl-MgBr Intermediate Spiro[2.5]octan-1-yl-COO⁻ MgBr⁺ Grignard->Intermediate Nucleophilic Attack CO2 O=C=O CO2->Intermediate Product This compound Intermediate->Product Acidic Work-up (H₃O⁺)

Caption: Mechanism of Grignard reagent carboxylation.

Trustworthiness and Self-Validation

The protocols outlined in this application note are based on fundamental and widely accepted organic chemistry principles. Each step of the proposed synthesis can be monitored and validated using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of each reaction and determine the appropriate reaction time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the appearance of a hydroxyl group after reduction and a carbonyl group in the final carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

By employing these analytical methods at each stage, researchers can ensure the successful conversion and purity of their materials before proceeding to the next step, thereby creating a self-validating workflow.

References

  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones. 2

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. 3

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.

  • Chemistry LibreTexts. (2022). 1.6: Addition of Organometallics - Grignard.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives. 1

  • Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.

  • Google Patents. (n.d.). US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione.

  • PubChem. (n.d.). This compound.

  • PubChem. (n.d.). Spiro[2.5]octane-1-carboxamide.

  • Benchchem. (n.d.). 5-(Bromomethyl)spiro[2.5]octane.

  • National Institutes of Health. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.

  • PrepChem.com. (n.d.). Preparation of 1-bromooctane.

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.

  • OpenStax. (2023). 20.5 Preparing Carboxylic Acids.

  • ChemScene. (n.d.). This compound.

  • Master Organic Chemistry. (2014). Grignard Reagents For Addition To Aldehydes and Ketones.

  • CP Lab Safety. (n.d.). This compound, min 97%, 10 grams.

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Application of Spiro[2.5]octane-1-carboxylic acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are increasingly recognized for their significant potential in medicinal chemistry, offering a pathway to novel chemical space and improved pharmacological profiles. Among these, Spiro[2.5]octane-1-carboxylic acid emerges as a compelling, yet underexplored, building block. Its inherent three-dimensionality, conformational rigidity, and the presence of a versatile carboxylic acid handle position it as a valuable scaffold for the design of next-generation therapeutics. This guide provides a comprehensive overview of the potential applications of this compound, proposes detailed synthetic protocols based on established methodologies for analogous structures, and outlines strategies for its incorporation and evaluation in drug discovery programs.

Introduction: The Rationale for Spirocyclic Scaffolds in Drug Design

The drive to develop safer and more effective drugs necessitates the exploration of novel molecular architectures. Spirocycles, characterized by two rings sharing a single atom, have garnered substantial interest due to their unique structural features.[1] Unlike flat, aromatic systems, spirocyclic frameworks introduce a defined three-dimensional geometry. This spatial arrangement can lead to:

  • Enhanced Target Binding and Selectivity: The rigid conformation of the spirocyclic core can pre-organize appended functional groups into an optimal orientation for interaction with biological targets, potentially leading to higher binding affinity and selectivity.[2]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic motifs can modulate key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability. This can lead to improved pharmacokinetic profiles.[1]

  • Access to Novel Chemical Space: Spirocyclic scaffolds provide a route to novel chemical entities with distinct shapes and vectoral displays of substituents, enabling the exploration of previously inaccessible areas of chemical space.

This compound, with its fused cyclopropane and cyclohexane rings, embodies these favorable characteristics. The cyclopropane ring introduces significant strain and a unique electronic character, while the cyclohexane ring offers multiple points for substitution in well-defined axial and equatorial positions. The carboxylic acid moiety serves as a critical functional group for forming key interactions with biological targets or as a handle for further chemical elaboration.[3]

Potential Applications in Medicinal Chemistry

While the direct application of this compound in reported drug candidates is not yet widespread, its structural features suggest significant potential in several therapeutic areas. The diverse biological activities observed for other spirocyclic compounds, such as anticancer, antimicrobial, and anti-inflammatory effects, provide a strong rationale for exploring the therapeutic utility of this scaffold.[4][5]

As a Bioisostere for Phenyl and Other Cyclic Moieties

A key potential application of this compound is as a non-aromatic bioisostere for substituted phenyl rings or other cyclic systems commonly found in bioactive molecules.[6][7] Bioisosteric replacement is a powerful strategy in drug design to fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound.

PropertyPhenyl GroupSpiro[2.5]octane ScaffoldRationale for Bioisosteric Replacement
Geometry PlanarThree-dimensionalThe rigid 3D structure can provide novel interactions with the target protein and improve binding affinity.
Lipophilicity Moderate to HighCan be modulated by substitutionMay offer a more favorable lipophilicity profile, potentially improving solubility and reducing off-target effects.
Metabolic Stability Susceptible to oxidationGenerally more stableThe saturated core is less prone to oxidative metabolism, potentially leading to a longer half-life.
Exit Vectors Defined (ortho, meta, para)Defined and spatially distinctOffers a different spatial arrangement of substituents, allowing for the exploration of new binding pockets.

Proposed Workflow for Evaluating Bioisosteric Potential:

G A Identify Lead Compound with Phenyl Ring B Synthesize Spiro[2.5]octane Analog A->B Bioisosteric Replacement C In Vitro Biological Assay (Potency & Selectivity) B->C Pharmacological Evaluation D In Vitro ADME Profiling (Solubility, Permeability, Stability) C->D Physicochemical Characterization E Compare Data with Parent Compound D->E Data Analysis F Decision: Improved Profile? E->F G Advance to In Vivo Studies F->G Yes H Re-design or Select Alternative Scaffold F->H No

Caption: A workflow for the evaluation of this compound as a bioisostere.

Synthetic Protocols

Proposed Synthesis of this compound

A plausible retrosynthetic analysis suggests that the target molecule can be accessed from a suitable cyclopropanated cyclohexanone derivative.

Retrosynthetic Analysis:

G A This compound B Spiro[2.5]octan-1-one A->B e.g., Wittig-type reaction followed by oxidation C Cyclohexanone Derivative B->C Cyclopropanation

Caption: Retrosynthetic approach for this compound.

Protocol 1: Synthesis of a Key Intermediate - Spiro[2.5]octan-4-one

This protocol is adapted from methodologies used for the synthesis of similar spiro[2.5]octane systems.

Materials:

  • Cyclohexenone

  • Diethyl zinc

  • Diiodomethane

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride

  • Magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve diethyl zinc in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath. Slowly add diiodomethane dropwise to the stirred solution. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Cyclopropanation: Cool the freshly prepared Simmons-Smith reagent back to 0 °C. Add a solution of cyclohexenone in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield Spiro[2.5]octan-4-one.

Protocol 2: Conversion to this compound

This multi-step protocol outlines a potential route from the ketone intermediate to the final carboxylic acid.

Materials:

  • Spiro[2.5]octan-4-one

  • (Triphenylphosphoranylidene)acetonitrile

  • Toluene (anhydrous)

  • Potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

  • Standard glassware for organic synthesis

Procedure:

  • Wittig Reaction: In a round-bottom flask, dissolve Spiro[2.5]octan-4-one and (triphenylphosphoranylidene)acetonitrile in anhydrous toluene. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the corresponding unsaturated nitrile.

  • Hydrolysis of the Nitrile: Dissolve the unsaturated nitrile in a mixture of ethanol and aqueous potassium hydroxide. Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or chromatography.

Experimental Design for Pharmacological Evaluation

Once synthesized, this compound and its derivatives should be subjected to a systematic pharmacological evaluation to assess their therapeutic potential.

Screening Cascade:

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Library of Spiro[2.5]octane Derivatives B High-Throughput Screening (Target-based or Phenotypic) A->B C Hit Identification B->C D Dose-Response Assays (IC50/EC50 Determination) C->D E Selectivity Profiling (Against Related Targets) D->E F Mechanism of Action Studies E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME-Tox Profiling G->H I In Vivo Efficacy Studies H->I

Caption: A proposed screening cascade for the pharmacological evaluation of this compound derivatives.

Conclusion

This compound represents a promising, yet largely untapped, resource for medicinal chemists. Its unique three-dimensional structure and desirable physicochemical properties make it an attractive scaffold for the design of novel therapeutics. The synthetic strategies and evaluation protocols outlined in this guide provide a framework for researchers to begin exploring the potential of this intriguing molecule. Further investigation into its synthesis, derivatization, and biological activity is highly encouraged and is poised to yield valuable insights for the development of the next generation of drugs.

References

  • Harris, J. M. (2007). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 42, pp. 433-447). Academic Press.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gai, K., Fang, X., Li, X., Xu, J., & Wang, Y. (2020). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides.
  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 10441897, Spiro(2.5)octane-1-carboxylic Acid. Retrieved January 12, 2026 from [Link].

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Meanwell, N. A. (2018). Carboxylic Acid (Bio) Isosteres in Drug Design. In Annual Reports in Medicinal Chemistry (Vol. 52, pp. 1-54). Elsevier.
  • Castán, J. M. A., et al. (2023).
  • Acosta-Quiroga, K., Rojas-Peña, C., Nerio, L. S., Gutiérrez, M., & Polo-Cuadrado, E. (2021). Spirocyclic derivatives as antioxidants: a review. RSC advances, 11(36), 22195-22216.
  • National Institutes of Health. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Retrieved from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of medicinal chemistry, 64(3), 150-183.
  • Bennani, B., et al. (2023).
  • Rojas-Peña, C., Acosta-Quiroga, K., Nerio, L. S., Gutiérrez, M., & Polo-Cuadrado, E. (2021). Spirocyclic derivatives as antioxidants: a review. RSC advances, 11(36), 22195-22216.

Sources

Synthesis of Spiro[2.5]octane-5,7-dione: A Detailed Guide to Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spiro[2.5]octane-5,7-dione

Spiro[2.5]octane-5,7-dione is a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic framework, which joins a cyclopropane ring and a cyclohexane-1,3-dione moiety, offers a unique structural scaffold. This distinct architecture allows for the precise spatial arrangement of functional groups, a critical factor in enhancing the binding affinity and selectivity of therapeutic agents towards their biological targets. Consequently, this compound serves as a valuable building block for the synthesis of a diverse array of complex molecules with potential pharmaceutical applications. This guide provides detailed experimental protocols for the synthesis of Spiro[2.5]octane-5,7-dione, offering insights into the underlying chemical principles and practical considerations for its successful preparation in a laboratory setting.

Strategic Approaches to Synthesis

Two primary synthetic routes to Spiro[2.5]octane-5,7-dione have been prominently described in the literature. The first approach employs a multi-step sequence commencing with the commercially available 6-oxa-spiro[2.5]octane-5,7-dione. A second robust strategy begins with the synthesis of 1,1-cyclopropanedicarboxylic acid, which is subsequently converted to the target dione. This document will elaborate on both methodologies, providing comprehensive, step-by-step protocols for each.

Method 1: Synthesis from 6-Oxa-spiro[2.5]octane-5,7-dione

This synthetic pathway is outlined in patent literature and involves a sequence of amidation, methylation, and subsequent intramolecular cyclization.[1][2] The overall workflow is depicted below.

Synthesis_from_6_Oxa_spiro cluster_0 Reaction Sequence A 6-Oxa-spiro[2.5]octane-5,7-dione B {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid A->B  N,O-dimethylhydroxylamine,  Pyridine C [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester B->C  1. (COCl)₂, DMF (cat.)  2. MeMgBr, CuCl₂ D Spiro[2.5]octane-5,7-dione C->D  NaOCH₃, THF

Figure 1: Workflow for the synthesis of Spiro[2.5]octane-5,7-dione starting from 6-Oxa-spiro[2.5]octane-5,7-dione.

Experimental Protocol: Method 1

Step 1: Synthesis of {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid [1][2]

  • To a solution of 6-oxa-spiro[2.5]octane-5,7-dione (36 mmol) and N,O-dimethylhydroxylamine hydrochloride (39 mmol, 1.1 eq) in dichloromethane (75 ml), add pyridine (78 mmol, 2.2 eq) at 0-5 °C.

  • Allow the solution to warm to room temperature and stir overnight.

  • The reaction mixture is then processed through an aqueous workup to isolate the desired product.

Step 2: Synthesis of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester [2]

  • The crude {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid from the previous step is dissolved in a suitable solvent such as dichloromethane.

  • Oxalyl chloride (1.1 eq) and a catalytic amount of dimethylformamide (DMF) are added to convert the carboxylic acid to the corresponding acid chloride.

  • The resulting acid chloride is then reacted with a methylating agent, such as methylmagnesium bromide in the presence of a copper catalyst, to yield the methyl ketone.

  • Esterification of the carboxylic acid moiety to the methyl ester can be achieved using standard methods, for example, by treatment with methanol in the presence of an acid catalyst.

Step 3: Cyclization to Spiro[2.5]octane-5,7-dione [2][3]

  • The [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester is dissolved in an appropriate solvent, typically tetrahydrofuran (THF).

  • A strong base, such as sodium methoxide, is added to facilitate an intramolecular Claisen condensation.

  • The reaction mixture is stirred at a suitable temperature until the cyclization is complete.

  • The reaction is quenched, and the product is isolated and purified, often by crystallization or chromatography.

Reagent Step 1 Step 2 Step 3
Starting Material 6-Oxa-spiro[2.5]octane-5,7-dione{1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid[1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester
Key Reagents N,O-dimethylhydroxylamine HCl, PyridineOxalyl chloride, MeMgBr, CuCl₂, MethanolSodium methoxide
Solvent DichloromethaneDichloromethane, THFTetrahydrofuran
Temperature 0-5 °C to RTVariesVaries

Method 2: Synthesis from 1,1-Cyclopropanedicarboxylic Acid

This approach begins with the synthesis of 1,1-cyclopropanedicarboxylic acid, a process for which reliable protocols are available, for instance, in Organic Syntheses.[4] The diacid is then activated and subjected to an intramolecular condensation to form the target dione.

Synthesis_from_Diacid cluster_1 Reaction Sequence A Diethyl Malonate + 1,2-Dibromoethane B 1,1-Cyclopropanedicarboxylic Acid A->B  1. Base (e.g., NaOH)  2. Acidification C Spiro[2.5]octane-5,7-dione B->C  1. Acetic Anhydride  2. Intramolecular Condensation

Figure 2: Workflow for the synthesis of Spiro[2.5]octane-5,7-dione starting from 1,1-Cyclopropanedicarboxylic Acid.

Experimental Protocol: Method 2

Step 1: Preparation of 1,1-Cyclopropanedicarboxylic acid [4]

  • In a 2-L, three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide (1 L).

  • At 25°C, add triethylbenzylammonium chloride (114.0 g, 0.5 mol).

  • To this vigorously stirred suspension, add a mixture of diethyl malonate (80.0 g, 0.5 mol) and 1,2-dibromoethane (141.0 g, 0.75 mol) all at once.

  • Stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents to a 4-L Erlenmeyer flask, rinsing with water.

  • Cool the mixture to 15°C and carefully acidify by the dropwise addition of concentrated hydrochloric acid (1 L), maintaining the temperature between 15 and 25°C.

  • Extract the aqueous layer three times with ether.

  • Combine the ether layers, wash with brine, dry over magnesium sulfate, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation to yield the crude product, which can be purified by trituration with benzene and filtration to give white crystals of 1,1-cyclopropanedicarboxylic acid.

Step 2: Conversion to Spiro[2.5]octane-5,7-dione

  • Conceptual Basis: This step involves the formation of a cyclic anhydride from 1,1-cyclopropanedicarboxylic acid, which then undergoes a condensation reaction. While a direct, one-pot procedure is not extensively detailed, the principles are well-established in organic synthesis. A plausible route involves the reaction of the diacid with acetic anhydride to form a mixed anhydride, which can then undergo intramolecular cyclization.

  • Generalized Procedure:

    • A suspension of 1,1-cyclopropanedicarboxylic acid in a high-boiling inert solvent is treated with a dehydrating agent such as acetic anhydride.

    • The mixture is heated to promote the formation of the cyclic anhydride and subsequent intramolecular condensation.

    • The reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS).

    • Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by crystallization or chromatography.

Reagent Step 1 Step 2 (Generalized)
Starting Materials Diethyl malonate, 1,2-Dibromoethane1,1-Cyclopropanedicarboxylic Acid
Key Reagents Sodium hydroxide, Triethylbenzylammonium chloride, HClAcetic anhydride
Solvent Water, Ether, BenzeneHigh-boiling inert solvent
Temperature 25°C, then 15-25°CElevated temperature

Characterization and Data

The final product, Spiro[2.5]octane-5,7-dione, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the dione.

  • Melting Point: To assess the purity of the crystalline product.

Conclusion

The synthesis of Spiro[2.5]octane-5,7-dione can be effectively achieved through multiple synthetic routes. The choice of method may depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The protocols detailed in this guide, grounded in established literature, provide a solid foundation for the successful laboratory preparation of this important synthetic intermediate. Careful execution of these procedures and thorough characterization of the final product are paramount to ensuring its suitability for subsequent applications in drug discovery and development.

References

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Application Notes and Protocols: A Guide to the Synthesis of Spiro[2.5]octane-1-carboxylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spiro[2.5]octane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that can confer improved pharmacological properties is relentless. Spirocyclic scaffolds have emerged as particularly valuable motifs due to their inherent three-dimensionality and conformational rigidity.[1] This rigid structure allows for a precise spatial arrangement of functional groups, which can significantly enhance binding affinity and selectivity for biological targets.[2] Among these, the spiro[2.5]octane framework, a fusion of a cyclopropane and a cyclohexane ring, presents a compelling scaffold for the development of new therapeutic agents.[3] The incorporation of a carboxylic acid moiety at the C1 position provides a crucial functional handle for further derivatization and interaction with biological targets, making spiro[2.5]octane-1-carboxylic acid and its derivatives highly sought-after building blocks in medicinal chemistry.[3]

The unique topology of spiro[2.5]octane derivatives offers several advantages in drug design, including an increased fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher success rates in clinical development.[4] By moving away from flat, two-dimensional structures, these compounds can explore previously inaccessible chemical space, potentially leading to improved physicochemical properties such as solubility and metabolic stability.[4][5] This application note provides a comprehensive overview of established and innovative methodologies for the synthesis of this compound derivatives, offering detailed protocols and expert insights to guide researchers in the creation of diverse chemical libraries for screening and lead optimization.

Strategic Approaches to the Spiro[2.5]octane Core

The construction of the spiro[2.5]octane skeleton can be approached through several synthetic strategies. The choice of method often depends on the desired substitution pattern, scalability, and stereochemical requirements. This guide will focus on three primary and versatile approaches:

  • Simmons-Smith Cyclopropanation of Cyclohexylidene Acetic Acid Derivatives: A classic and reliable method for forming the cyclopropane ring.

  • Titanium-Mediated Kulinkovich-de Meijere Reaction: A powerful tool for the synthesis of cyclopropylamines, which can be further elaborated.

  • Multi-step Synthesis via Spiro[2.5]octane-5-one Intermediate: A convergent approach allowing for diversification at a late stage.

The following sections will provide detailed, step-by-step protocols for each of these methodologies, accompanied by mechanistic insights and practical considerations.

Methodology 1: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and functional group tolerance.[6][7] In the context of this compound synthesis, this reaction involves the treatment of a cyclohexylidene acetic acid derivative with an organozinc carbenoid.

Workflow for Simmons-Smith Cyclopropanation

Simmons-Smith Workflow cluster_0 Preparation of Precursor cluster_1 Cyclopropanation cluster_2 Hydrolysis A Cyclohexanone C Cyclohexylidene Acetic Acid Ester A->C Olefination B Wittig or Horner-Wadsworth-Emmons Reagent (e.g., (EtO)2P(O)CH2CO2Et) B->C D Cyclohexylidene Acetic Acid Ester F This compound Ester D->F Cyclopropanation E Simmons-Smith Reagent (CH2I2, Zn-Cu couple or Et2Zn) E->F G This compound Ester I This compound G->I Hydrolysis H Base (e.g., LiOH, NaOH) H->I Kulinkovich-de_Meijere_Scheme cluster_0 Precursor Synthesis cluster_1 Cyclopropanation cluster_2 Further Derivatization A Cyclohexanecarbonyl chloride C N-Cyclohexylformylmorpholine A->C Amidation B Secondary Amine (e.g., Morpholine) B->C D N-Cyclohexylformylmorpholine F Spiro[2.5]octane-1-amine derivative D->F Kulinkovich-de Meijere E Grignard Reagent (e.g., EtMgBr) Ti(OiPr)4 E->F G Spiro[2.5]octane-1-amine derivative I This compound G->I Transformation H Conversion to Carboxylic Acid (e.g., via nitrile hydrolysis) H->I Spiro-ketone_Pathway A 1,3-Cyclohexanedione C 3-Methoxy-cyclohexenone A->C Enol ether formation B Methanol, H2SO4 B->C E 5-Methoxyspiro[2.5]oct-4-ene C->E Cyclopropanation D Ethyl Grignard Reagent, Lewis Acid D->E G Spiro[2.5]octan-5-one E->G Hydrolysis F p-Toluenesulfonic acid F->G I Spiro[2.5]oct-5-nitrile G->I Nitrile formation H p-Tosyl isonitrile, Base H->I K Spiro[2.5]octane-5-carboxylic acid I->K Hydrolysis J Alkaline Hydrolysis J->K

Sources

Application Note & Protocols: Quantitative Analysis of Spiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spiro[2.5]octane-1-carboxylic acid is a unique molecule featuring a spirocyclic system that fuses a cyclopropane and a cyclohexane ring. This rigid, three-dimensional structure makes it a valuable building block in medicinal chemistry and materials science, where it can impart novel conformational and physicochemical properties to larger molecules.[1] The accurate quantification of this compound is critical for various applications, including pharmacokinetic studies, reaction monitoring, quality control of synthetic intermediates, and stability testing.

This guide provides a comprehensive overview of robust analytical methods for the precise quantification of this compound in diverse matrices. We will explore the underlying principles of each technique, offer detailed, field-tested protocols, and discuss the rationale behind key experimental choices.

Analytical Challenges & Strategy

The quantification of this compound (MW: 154.21 g/mol , Formula: C₉H₁₄O₂) presents a unique set of challenges inherent to its structure[2]:

  • Polarity and Volatility: The carboxylic acid group imparts polarity, making the molecule less volatile. This property complicates direct analysis by Gas Chromatography (GC) without chemical modification.[3]

  • Chromatographic Retention: Achieving adequate retention and sharp peak shapes on standard reversed-phase (RP) liquid chromatography columns can be challenging due to its moderate lipophilicity (predicted XLogP ≈ 2.5).[2]

  • Ionization Efficiency: The carboxylic acid moiety readily deprotonates to form a negative ion [M-H]⁻ in Electrospray Ionization Mass Spectrometry (ESI-MS). However, ionization efficiency can be suppressed by acidic mobile phases often used to improve chromatographic peak shape.[4]

Our strategy involves selecting the appropriate analytical technique based on the specific requirements of the study, such as sensitivity, sample matrix complexity, and available instrumentation.

Method Selection Guide

Choosing the right analytical method is paramount for achieving reliable and accurate results. This decision tree outlines a logical approach to selecting between High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

MethodSelection Start Start: Define Analytical Needs Sensitivity High Sensitivity Required? (e.g., <10 ng/mL) Start->Sensitivity Matrix Complex Matrix? (e.g., Plasma, Tissue) Sensitivity->Matrix Yes HPLCUV HPLC-UV (Robust, Accessible, Lower Sensitivity) Sensitivity->HPLCUV No HighThroughput High Throughput Needed? Matrix->HighThroughput No LCMSMS LC-MS/MS (High Sensitivity & Specificity) Matrix->LCMSMS Yes VolatileInterference Volatile Interferences? HighThroughput->VolatileInterference No HighThroughput->LCMSMS Yes VolatileInterference->LCMSMS No GCMS GC-MS (Excellent for Volatiles, Requires Derivatization) VolatileInterference->GCMS Yes

Caption: Method selection flowchart for quantifying this compound.

Protocol 1: Quantification by GC-MS with Derivatization

Principle: This method leverages the high separation efficiency of Gas Chromatography and the sensitive, selective detection of Mass Spectrometry. Because carboxylic acids have poor volatility, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable ester or silyl ester, enabling its passage through the GC system.[3] Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Aliquot (e.g., 100 µL) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spike->Extract Dry 4. Evaporate to Dryness (under Nitrogen) Extract->Dry Derivatize 5. Derivatize (e.g., BSTFA, 60°C for 30 min) Dry->Derivatize Inject 6. Inject 1 µL into GC-MS Derivatize->Inject Separate 7. Chromatographic Separation (HP-5MS column) Inject->Separate Detect 8. MS Detection (EI) (SIM or Full Scan Mode) Separate->Detect Integrate 9. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate 10. Generate Calibration Curve Integrate->Calibrate Quantify 11. Quantify Concentration Calibrate->Quantify

Caption: Step-by-step workflow for the GC-MS analysis of this compound.

Step-by-Step Protocol
  • Preparation of Standards and QC Samples:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Perform serial dilutions to create calibration standards ranging from 10 ng/mL to 2000 ng/mL in the desired matrix (e.g., blank plasma, buffer).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL).

    • Prepare an internal standard (IS) stock solution (e.g., 1 mg/mL of a structural analog like cyclohexanecarboxylic acid-d11) and a working solution (e.g., 500 ng/mL).

  • Sample Preparation & Derivatization:

    • Pipette 100 µL of each standard, QC, or unknown sample into a microcentrifuge tube.

    • Add 10 µL of the IS working solution to all tubes except blanks. Vortex briefly.

    • Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

    • To the dry residue, add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS.

    • Cap the tubes tightly, vortex, and heat at 60°C for 30 minutes.

    • Cool to room temperature and transfer the contents to a GC vial with an insert.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

    • Inlet: 250°C, Splitless mode.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Start at 80°C (hold 1 min), ramp to 180°C at 20°C/min, then ramp to 280°C at 30°C/min (hold 3 min).

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Source Temp: 230°C; Quad Temp: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Analyte (TMS-derivative, m/z 226.1): Monitor ions such as m/z 211 (M-15) and 183.

      • IS (e.g., TMS-cyclohexanecarboxylic acid-d11): Monitor appropriate ions. (Note: Exact ions must be confirmed by analyzing a derivatized standard in full-scan mode).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a linear regression with 1/x² weighting.

    • Determine the concentration of the analyte in QC and unknown samples from the calibration curve.

Typical Validation Parameters
ParameterSpecificationTypical Result
Linearity Range 10 - 2000 ng/mLR² > 0.995
LLOQ 10 ng/mLS/N > 10, Accuracy ±20%, Precision <20%
Accuracy Within ±15% of nominal92.5% - 108.3%
Precision (RSD) ≤15% (≤20% at LLOQ)Intra-day: 3.5-8.1%; Inter-day: 5.2-9.7%
Recovery Consistent and reproducible> 85%

Protocol 2: Quantification by LC-MS/MS

Principle: This method offers superior sensitivity and specificity, making it the gold standard for bioanalysis. It combines the separation power of HPLC with the precise detection of tandem mass spectrometry. The analyte is typically ionized by ESI in negative mode to detect the [M-H]⁻ precursor ion. A specific fragment ion is then monitored in the second mass spectrometer (MS/MS), virtually eliminating matrix interferences. This approach often requires minimal sample preparation ("dilute-and-shoot") for cleaner samples.[4][6]

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Aliquot (e.g., 50 µL) Spike 2. Spike Internal Standard Sample->Spike Precipitate 3. Protein Precipitation (e.g., 3 vol. Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifuge (10,000 x g, 5 min) Precipitate->Centrifuge Dilute 5. Dilute Supernatant Centrifuge->Dilute Inject 6. Inject 5 µL into LC-MS/MS Dilute->Inject Separate 7. Chromatographic Separation (C18 column) Inject->Separate Detect 8. MS/MS Detection (ESI-) (MRM Mode) Separate->Detect Integrate 9. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate 10. Generate Calibration Curve Integrate->Calibrate Quantify 11. Quantify Concentration Calibrate->Quantify

Caption: Step-by-step workflow for the LC-MS/MS analysis of this compound.

Step-by-Step Protocol
  • Preparation of Standards and QC Samples:

    • Prepare standards and QCs as described in the GC-MS protocol, typically in a range from 0.5 ng/mL to 500 ng/mL.

    • Use a stable isotope-labeled internal standard (e.g., this compound-d4) if available for best results. If not, a structural analog can be used.

  • Sample Preparation:

    • Pipette 50 µL of each standard, QC, or unknown sample into a microcentrifuge tube or 96-well plate.

    • Add 10 µL of the IS working solution.

    • Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.[7]

    • Vortex or shake for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes.

    • Transfer 100 µL of the supernatant to a new plate/vials and add 100 µL of water (containing 0.1% formic acid).

    • Mix well and inject.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Shimadzu Nexera X2 or equivalent.

    • Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[8]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 - 0.5 min: 10% B

      • 0.5 - 2.5 min: 10% to 95% B

      • 2.5 - 3.0 min: 95% B

      • 3.1 - 4.0 min: 10% B (re-equilibration)

    • MS System: SCIEX Triple Quad 6500+ or equivalent.

    • Ionization Mode: ESI Negative.

    • MRM Transitions:

      • Analyte: Q1: 153.1 -> Q3: 109.1 (Quantifier), Q1: 153.1 -> Q3: 81.1 (Qualifier)

      • IS (if using -d4): Q1: 157.1 -> Q3: 113.1 (Note: Transitions are hypothetical based on the [M-H]⁻ precursor and must be optimized by infusing a standard solution).

  • Data Analysis:

    • Perform data analysis as described in the GC-MS protocol, using the appropriate software for the LC-MS/MS system.

Typical Validation Parameters
ParameterSpecificationTypical Result
Linearity Range 0.5 - 500 ng/mLR² > 0.998
LLOQ 0.5 ng/mLS/N > 10, Accuracy ±20%, Precision <20%
Accuracy Within ±15% of nominal96.1% - 104.5%
Precision (RSD) ≤15% (≤20% at LLOQ)Intra-day: 2.1-6.5%; Inter-day: 4.3-7.9%
Matrix Effect CV < 15%Within acceptable limits

References

  • Current time inform
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central.
  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chrom
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.
  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. SciSpace.
  • Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Repositório Alice - Embrapa.
  • (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects.
  • View of GC-MS Analysis Of Bioactive Compounds In Spirogyra Extract And Its Antibacterial Activity. International Journal of Environmental Sciences.
  • Initial Characterization of Novel Spiro Compounds: A Technical Guide. Benchchem.
  • Gas chromatography-mass spectrometry (GC-MS) for spirodionic acid analysis. Benchchem.
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma.
  • Sample preparation in a bioanalytical workflow – part 1. YouTube.
  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI.
  • This compound (C9H14O2). PubChemLite.
  • Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Benchchem.
  • Spiro(2.5)octane-1-carboxylic Acid | C9H14O2 | CID 10441897. PubChem.
  • An HPLC/CAD method for determination of fatty acids in metered dose inhalation products.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Spiro[2.5]octane-1-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable spirocyclic building block. The inherent ring strain and steric considerations of the spiro[2.5]octane system demand precise control over reaction conditions. This guide provides in-depth, mechanism-driven troubleshooting advice and validated protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most established and widely utilized route involves a three-step sequence starting from diethyl malonate and a suitable C2-synthon, typically 1,2-dihaloethane. The overall pathway is as follows:

  • Cyclopropanation: A base-mediated double alkylation of diethyl malonate with 1,2-dichloroethane or 1,2-dibromoethane to form diethyl spiro[2.5]octane-1,1-dicarboxylate.

  • Saponification (Hydrolysis): Conversion of the resulting diester into the corresponding disodium carboxylate salt using a strong base like sodium hydroxide.

  • Decarboxylation: Acidification of the dicarboxylate followed by heating to eliminate one of the carboxylic acid groups, yielding the final product, this compound.

This route is favored for its use of readily available and cost-effective starting materials.

Q2: My overall yield is consistently low. Which step is the most likely culprit?

The cyclopropanation step is often the most challenging and yield-limiting part of the synthesis.[1] This reaction involves the formation of two new carbon-carbon bonds under basic conditions, creating a strained three-membered ring. Several factors can lead to low yields, including:

  • Inefficient Enolate Formation: The base may not be strong enough or may be consumed by side reactions.

  • Side Reactions: The malonate enolate can react with the solvent or undergo self-condensation. The 1,2-dihaloethane can undergo elimination to form vinyl halides.

  • Steric Hindrance: The second intramolecular alkylation is often slower than the first intermolecular one, leading to the formation of linear, singly-alkylated byproducts.

While less common, incomplete hydrolysis or harsh decarboxylation conditions can also significantly reduce the overall yield.[2][3]

Troubleshooting Guide: A Step-by-Step Approach

This section addresses specific issues you may encounter during the synthesis.

Problem Area 1: The Cyclopropanation Reaction

The formation of the spirocyclic diester is paramount. The reaction involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which then undergoes two successive SN2 reactions.[4]

cluster_0 Cyclopropanation Pathway A Diethyl Malonate B Malonate Enolate (Nucleophile) A->B Deprotonation C Linear Dihalo Adduct B->C S_N2 Attack D Diethyl Spiro[2.5]octane- 1,1-dicarboxylate C->D Intramolecular S_N2 Reagent1 Base (e.g., NaOEt) Reagent1->A Reagent2 1,2-Dichloroethane (Cl-CH2-CH2-Cl) Reagent2->B Reagent3 Base (Intramolecular) Reagent3->C

Caption: Key steps in the cyclopropanation reaction.

Q: My yield of diethyl spiro[2.5]octane-1,1-dicarboxylate is below 40%. How can I improve it?

Answer: A low yield in this step is typically due to suboptimal reaction conditions or the choice of reagents. Here are several factors to investigate:

  • Choice of Base and Solvent: The combination of base and solvent is critical. While sodium ethoxide in ethanol is common, the ethoxide can participate in side reactions. Using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can significantly improve yields by favoring the desired reaction pathway.[5]

  • Reaction Temperature: The temperature must be carefully controlled. A patent for a similar process suggests temperatures between 80°C and 140°C, with an optimum range of 95-120°C.[5] Lower temperatures may lead to an impractically slow reaction, while excessively high temperatures can promote elimination side reactions of the 1,2-dihaloethane.

  • Reagent Purity and Stoichiometry: Ensure all reagents are pure and anhydrous. Water will quench the malonate enolate, immediately halting the reaction. A slight excess of the dihaloalkane can be used, but a large excess of the base is often employed to drive the reaction to completion.[5]

  • Slow Addition: Adding the base solution slowly to the mixture of diethyl malonate and 1,2-dihaloethane at the reaction temperature can help maintain a low concentration of the reactive enolate, minimizing side reactions.

ParameterStandard ProtocolOptimized ProtocolRationale
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH) or Sodium Ethanolate[5]NaH is non-nucleophilic, preventing solvent-related side reactions.
Solvent EthanolN,N-Dimethylformamide (DMF)[5]Aprotic, polar solvent stabilizes the enolate and intermediates. Higher boiling point allows for optimal reaction temperatures.
Temperature Reflux (Ethanol, ~78°C)95 - 120°C[5]Higher temperature accelerates the sterically hindered intramolecular cyclization step.
Addition All reagents mixed at onceSlow, dropwise addition of baseMaintains low concentration of the enolate to minimize polymerization and other side reactions.
Problem Area 2: Saponification (Hydrolysis)

Q: After hydrolysis and acidification, my NMR shows a mixture of the desired product and the starting diester. What went wrong?

Answer: This indicates incomplete hydrolysis. The saponification of the sterically hindered diester can be sluggish.

  • Increase Reaction Time and/or Temperature: Ensure the reaction mixture is refluxed for a sufficient period (often 12-24 hours). If the reaction is still incomplete, a modest increase in temperature (if the solvent allows) can be beneficial.

  • Use a Co-solvent: If the diester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve miscibility and accelerate the reaction.

  • Ensure Sufficient Base: Use a molar excess of the base (e.g., 2.5-3.0 equivalents of NaOH or KOH) to ensure complete conversion of both ester groups and to drive the equilibrium towards the carboxylate salt.[6]

Problem Area 3: The Decarboxylation Step

The decarboxylation of the intermediate spiro[2.5]octane-1,1-dicarboxylic acid proceeds through a cyclic transition state upon heating, which is characteristic of β-dicarboxylic acids (malonic acids).[2][7]

cluster_1 Decarboxylation Mechanism A Spiro[2.5]octane-1,1- dicarboxylic Acid B Cyclic Transition State (Enol Intermediate Forms) A->B Pericyclic Reaction C Spiro[2.5]octane-1- carboxylic Acid + CO2 B->C Tautomerization & CO2 Loss Heat Heat (Δ) Heat->A

Caption: Mechanism of decarboxylation via a cyclic transition state.

Q: The decarboxylation step is messy, and the final yield is poor. How can I optimize this?

Answer: A problematic decarboxylation is usually due to incorrect temperature control or incomplete conversion.

  • Ensure Complete Acidification: Before heating, ensure the dicarboxylate salt is fully protonated to the dicarboxylic acid by adding a strong acid (like HCl or H₂SO₄) until the pH is ~1-2. The decarboxylation mechanism requires the free carboxylic acid groups.

  • Optimal Temperature: The decarboxylation of malonic acid derivatives typically occurs between 140-160°C. The reaction can be performed neat (without solvent) after evaporating the water from the acidification step. Apply heat gradually and monitor for the cessation of CO₂ evolution.

  • Use a High-Boiling Solvent: To avoid localized overheating and potential charring, consider performing the decarboxylation in a high-boiling solvent like diphenyl ether. This allows for more uniform and controllable heating.

  • Vacuum Distillation: The final product can often be purified directly from the reaction mixture by vacuum distillation, which also helps to drive the decarboxylation to completion at a slightly lower temperature.

Validated Experimental Protocol

This protocol synthesizes the insights discussed above to provide a robust method for preparing this compound.

Step 1: Synthesis of Diethyl Spiro[2.5]octane-1,1-dicarboxylate
  • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add sodium hydride (60% dispersion in mineral oil, 2 eq.) and wash with anhydrous hexane. Suspend the NaH in 250 mL of anhydrous DMF.

  • In the dropping funnel, prepare a mixture of diethyl malonate (1 eq.) and 1,2-dichloroethane (1.2 eq.).

  • Heat the DMF/NaH suspension to 100°C.

  • Add the diethyl malonate/1,2-dichloroethane mixture dropwise over 2-3 hours, maintaining the temperature between 100-110°C. An initial exotherm may be observed.

  • After the addition is complete, maintain the reaction at 115°C for an additional 5-7 hours, monitoring the reaction progress by TLC or GC-MS.[5]

  • Cool the reaction mixture to room temperature and cautiously quench by slowly adding an equal volume of water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the pure diester.

Step 2 & 3: Saponification and Decarboxylation
  • To the purified diester from Step 1, add a solution of sodium hydroxide (2.5 eq.) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux and stir vigorously for 12 hours or until the reaction is complete (as monitored by the disappearance of the oily ester layer).

  • Cool the reaction mixture and remove the ethanol via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A white precipitate of the dicarboxylic acid may form.

  • Extract the acidified mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and evaporate the solvent to yield the crude spiro[2.5]octane-1,1-dicarboxylic acid.

  • Transfer the crude acid to a distillation apparatus. Heat the oil bath to 150-160°C. The acid will melt and begin to bubble as CO₂ is evolved.[2]

  • Once CO₂ evolution ceases, purify the resulting this compound by vacuum distillation to yield the final product as a colorless oil or low-melting solid.

References

  • Cyclopropanation using diethyl malonate. ResearchGate. Available from: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available from: [Link]

  • Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. Google Patents (DE19633168B4).
  • Synthesis of Diethyl cyclopentylmalonate. PrepChem.com. Available from: [Link]

  • Synthesis method of spiro[2.5]octane-5-carboxylic acid. Google Patents (CN103102261A).
  • Mechanism of cyclopropane ring formation from malonate ester. Chemistry Stack Exchange. Available from: [Link]

  • Process for preparing spiro[2.5]octane-5,7-dione. Google Patents (US20140336405A1).
  • Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. Google Patents (EP3191441B1).
  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Carboxylic Acids. University of Minnesota. Available from: [Link]

  • This compound (C9H14O2). PubChemLite. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. ResearchGate. Available from: [Link]

  • β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available from: [Link]

  • Decarboxylation. Master Organic Chemistry. Available from: [Link]

  • Synthesis and reactions of diethyl-2-oxo-2, 3, 4, 5, 6, 7, 8, 9, 14:10-Decahydrophenanthrene-3: 14-dicarboxylate; (Part-IV). Pakistan Science Abstracts. Available from: [Link]

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"Troubleshooting purification of Spiro[2.5]octane-1-carboxylic acid by chromatography"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Spiro[2.5]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this unique spirocyclic compound.

Understanding the Molecule: this compound

This compound is a distinctive molecule featuring a cyclopropane ring fused to a cyclohexane ring, with a carboxylic acid functional group.[1] This structure presents both opportunities and challenges in purification. Its rigid, three-dimensional nature can be beneficial in designing chiral ligands, but the carboxylic acid group is a primary source of potential chromatographic difficulties.[1][2]

Key Properties:

  • Molecular Formula: C₉H₁₄O₂[3]

  • Molecular Weight: 154.21 g/mol [4]

  • Predicted XlogP: 2.5[4]

  • Topological Polar Surface Area (TPSA): 37.3 Ų[3]

This combination of a nonpolar carbocyclic framework and a polar carboxylic acid group underpins many of the separation challenges.

Troubleshooting Guides

This section addresses specific problems you may encounter during the chromatographic purification of this compound.

Issue 1: Poor Peak Shape (Tailing or Broadening)

Q: My peaks for this compound are tailing or very broad on my silica gel column. What is causing this and how can I fix it?

A: Peak tailing with carboxylic acids on silica gel is a common issue. The primary cause is the interaction between the acidic analyte and the silanol groups (Si-OH) on the surface of the silica, which are also acidic. This can lead to strong, non-specific binding and slow elution kinetics.

Root Causes & Solutions:

  • Acid-Base Interactions: The carboxylic acid can deprotonate and interact strongly with the silica surface.

    • Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase.[5] This suppresses the ionization of your carboxylic acid and saturates the basic sites on the silica gel, leading to a more uniform interaction and sharper peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening.[2]

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule, for flash chromatography, the sample load should be 1-5% of the silica gel weight.

  • Inappropriate Mobile Phase:

    • Solution: Ensure your mobile phase has the appropriate polarity to elute the compound in a reasonable retention window. A common starting point for a compound with this polarity would be a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether.

Experimental Protocol: Improving Peak Shape with a Mobile Phase Modifier

  • Prepare Mobile Phase: Create your desired mobile phase (e.g., 70:30 Hexanes:Ethyl Acetate).

  • Add Modifier: To this mixture, add 0.5% (v/v) acetic acid.

  • Equilibrate Column: Flush the column with at least 5 column volumes of the modified mobile phase before injecting your sample.

  • Run Chromatography: Proceed with your purification as planned.

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Acid-Base Interactions with Silica start->cause1 cause2 Column Overload start->cause2 cause3 Incorrect Mobile Phase Polarity start->cause3 solution1 Add 0.1-1% Acetic Acid to Mobile Phase cause1->solution1 end Improved Peak Shape solution1->end solution2 Reduce Sample Load cause2->solution2 solution2->end solution3 Optimize Solvent System (e.g., Hexanes/EtOAc) cause3->solution3 solution3->end

Issue 2: Compound is Stuck on the Column or Elutes Very Slowly

Q: My this compound is not eluting from the column, or it is smearing across all fractions. What should I do?

A: This is a common and frustrating problem. Several factors could be at play.

Possible Causes & Recommended Actions:

  • Compound Instability on Silica: Some compounds can decompose on silica gel.[6]

    • Action: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If you see new spots or significant streaking, your compound may be degrading. Consider using a less acidic stationary phase like alumina or deactivated silica.

  • Insufficient Mobile Phase Polarity: The chosen solvent system may not be strong enough to elute your compound.

    • Action: Gradually increase the polarity of your mobile phase. For example, if you are using a 90:10 hexanes:ethyl acetate mixture, try moving to 80:20 or 70:30. If the compound is still not eluting, a switch to a stronger solvent like dichloromethane or adding a small amount of methanol may be necessary.[6]

  • Poor Solubility in Mobile Phase: The compound may be precipitating at the top of the column. This can happen if the sample was dissolved in a strong solvent for loading that is not miscible with the mobile phase.[6]

    • Action: Use a "dry loading" technique. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent to get a free-flowing powder.[7][8] This powder can then be carefully added to the top of your column.

Experimental Protocol: Dry Loading Technique

  • Dissolve Sample: Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Adsorb onto Silica: In a round-bottom flask, add 3-5 times the mass of your sample in silica gel.

  • Evaporate Solvent: Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Load Column: Carefully add the silica-adsorbed sample to the top of your pre-packed and equilibrated column.

  • Elute: Begin your elution as planned.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound on silica gel?

A1: Based on its predicted XlogP of 2.5, a good starting point for TLC analysis would be a 4:1 mixture of Hexanes:Ethyl Acetate. You can then adjust the ratio to achieve an Rf value of 0.2-0.3 for optimal separation on a column. Remember to add 0.1-1% acetic acid to this mobile phase to improve peak shape.

Mobile Phase Composition (Hexanes:Ethyl Acetate)Expected Rf RangeSuitability for Column Chromatography
9:1HighMay elute too quickly
4:1 Medium Good starting point for TLC
2:1LowMay require a more polar system

Q2: My compound is chiral. How can I separate the enantiomers?

A2: Separating enantiomers of chiral carboxylic acids is indeed possible with chiral HPLC.[9] You will need a chiral stationary phase (CSP).

  • Direct Separation: Columns with macrocyclic glycopeptide phases (like Chirobiotic T) or derivatized cellulose and amylose phases are often successful for separating chiral acids.[9]

  • Indirect Separation (Derivatization): You can react your carboxylic acid with a chiral derivatizing agent (e.g., a chiral amine) to form diastereomers.[10][11] These diastereomers can then be separated on a standard, non-chiral silica or C18 column.

Chiral_Separation_Strategies racemic_acid Racemic this compound direct_sep Direct Separation racemic_acid->direct_sep indirect_sep Indirect Separation (Derivatization) racemic_acid->indirect_sep chiral_hplc Chiral HPLC Column (e.g., Chirobiotic T) direct_sep->chiral_hplc derivatization React with Chiral Amine indirect_sep->derivatization enantiomers Separated Enantiomers chiral_hplc->enantiomers diastereomers Diastereomeric Amides derivatization->diastereomers standard_hplc Standard HPLC Column (e.g., Silica, C18) diastereomers->standard_hplc standard_hplc->enantiomers

Q3: Can I use reversed-phase chromatography for this compound?

A3: Yes, reversed-phase (e.g., C18) chromatography is a viable option. In this case, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol. To ensure good peak shape, it is crucial to control the pH of the mobile phase. Adding an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) will keep the carboxylic acid in its protonated, less polar form, leading to better retention and sharper peaks.

Q4: My compound is not visible under UV light on the TLC plate. How can I visualize it?

A4: this compound lacks a strong chromophore, so it may not be visible under a standard 254 nm UV lamp. You will need to use a staining method for visualization.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized.

  • Vanillin Stain: This is another versatile stain that reacts with a wide range of functional groups.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as temporary brown spots.

References

Sources

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclization reaction optimization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing spirocyclic scaffolds. Spirocycles, with their rigid, three-dimensional structures, are privileged motifs in medicinal chemistry, often leading to improved physicochemical and pharmacokinetic properties.[1] However, their synthesis can be challenging. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and rationally optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before or during the optimization process.

Q1: What are the fundamental parameters I should consider when starting to optimize a spirocyclization reaction?

A: A successful spirocyclization hinges on a delicate balance of several factors. Your initial optimization matrix should systematically evaluate:

  • Catalyst/Reagent System: The heart of the reaction, its choice dictates the reaction's feasibility and stereochemical outcome.

  • Solvent: The solvent does more than just dissolve reactants; it influences reaction rates, selectivity, and can even stabilize reactive intermediates.[2]

  • Temperature: This parameter often determines whether the reaction is under kinetic or thermodynamic control, which directly impacts the diastereomeric ratio of the product.[3]

  • Concentration: Concentration is a critical lever for controlling the competition between the desired intramolecular spirocyclization and undesired intermolecular side reactions.[4]

  • Substrate and Protecting Groups: The inherent stereochemistry and electronic properties of your starting material, along with the choice of protecting groups, can significantly influence the reaction's course.[3][5]

Q2: How do I select the right catalyst and ligand for my reaction?

A: Catalyst and ligand selection is paramount, especially for achieving high stereoselectivity.[4] There is no universal solution, so an empirical screening approach is often necessary.

  • For Enantioselectivity: The use of chiral catalysts or ligands is essential. Even minor structural modifications to a ligand can dramatically alter the stereochemical outcome.[4][6] It is advisable to screen a diverse library of ligands with varied steric and electronic properties.[7]

  • For Reactivity: The metal center (e.g., Palladium, Nickel, Ruthenium) and its oxidation state are chosen based on the specific transformation (e.g., C-H activation, cycloaddition).[6][8][9] The ligand's role is to modulate the metal's reactivity and stability. For instance, sterically bulky ligands can sometimes accelerate catalysis at lower temperatures.[7] A preliminary screen using different metal precursors and a selection of common phosphine or N-heterocyclic carbene (NHC) ligands is a good starting point.

Q3: Can you explain the role of the solvent in controlling regioselectivity and diastereoselectivity?

A: The solvent is an active participant in the reaction, not merely an inert medium. Its polarity and ability to form hydrogen bonds can stabilize or destabilize transition states, directly influencing the reaction pathway.[2][10]

  • Regioselectivity: In reactions with multiple possible cyclization sites, solvent polarity can be the deciding factor. For example, a polar solvent might stabilize a zwitterionic intermediate that leads to one regioisomer, while a nonpolar solvent favors a concerted pathway leading to another.[11]

  • Diastereoselectivity: The solvent can influence the geometry of the transition state.[3] Screening a range of solvents from nonpolar (e.g., toluene, CCl₄) to polar aprotic (e.g., acetonitrile, DMSO) and polar protic (e.g., methanol, water) is crucial for optimizing the diastereomeric ratio (dr).[11][12]

Q4: What are the most common side reactions in spirocyclization, and how can they be minimized?

A: Side reactions can significantly lower the yield of the desired spirocycle. Key culprits include:

  • Intermolecular Reactions: If the intramolecular cyclization is slow, starting materials can react with each other. The primary solution is to use high dilution conditions (i.e., run the reaction at a lower concentration) to kinetically favor the intramolecular pathway.[4]

  • Decomposition: The starting material, intermediates, or even the final product may be unstable under the reaction conditions.[4] Careful optimization of temperature and reaction time is critical. Monitoring the reaction by TLC or LC-MS can help determine the optimal point to quench the reaction before significant decomposition occurs.[13]

  • Rearrangement Products: The initially formed spirocycle may rearrange into a more stable, non-spirocyclic isomer. A well-known example is the rearrangement of spirocyclic cyclohexadienones to phenols.[4][14] This is often acid- or base-catalyzed. Modifying the catalyst, solvent, or workup procedure to maintain neutral conditions can help suppress these rearrangements.

Q5: Why are protecting groups so important in spirocyclization strategies?

A: Protecting groups are essential tools for achieving chemoselectivity in complex syntheses.[15][16] In spirocyclization, their role is to temporarily mask reactive functional groups that could otherwise interfere with the desired cyclization.[17] For example, an amine or alcohol might need to be protected to prevent it from acting as a nucleophile in an undesired pathway.[18] An effective strategy often involves "orthogonal protecting groups," which can be removed under different, specific conditions, allowing for sequential and controlled manipulations within the molecule.[15][18]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction isn't working, or the yield is disappointingly low. What are the first things I should check?

A: Before re-optimizing conditions, it's crucial to rule out fundamental experimental issues. A systematic check of the basics often solves the problem.[17][19]

  • Reagent Purity: Verify the purity of your starting materials, reagents, and catalysts. Impurities can poison catalysts or lead to side reactions. Re-purify starting materials if necessary.

  • Solvent Quality: For moisture- or air-sensitive reactions, ensure you are using anhydrous and degassed solvents.

  • Inert Atmosphere: Confirm that your reaction was properly set up under an inert atmosphere (e.g., Nitrogen or Argon) if required.

  • Calculations: Double-check all your calculations for molar equivalents and concentration.

  • Reaction Monitoring: Re-examine your reaction monitoring data (e.g., TLC, LC-MS). Did the starting material get consumed? Did an intermediate form and then disappear? This can help diagnose if the issue is a lack of reactivity or product instability.[20]

Diagram 1: Troubleshooting Workflow for Low Spirocyclization Yield

G start Low / No Yield reagents 1. Verify Reagent & Solvent Quality start->reagents Start Here sub_reagents1 Purity of Starting Material? reagents->sub_reagents1 sub_reagents2 Solvent Anhydrous/Degassed? reagents->sub_reagents2 sub_reagents3 Catalyst Active? reagents->sub_reagents3 conditions 2. Review Reaction Conditions sub_conditions1 Temperature Correct? conditions->sub_conditions1 sub_conditions2 Concentration Too High/Low? conditions->sub_conditions2 sub_conditions3 Inert Atmosphere Maintained? conditions->sub_conditions3 stability 3. Assess Product Stability sub_stability1 Decomposition on TLC/LCMS? stability->sub_stability1 sub_stability2 Unstable to Workup (Acid/Base)? stability->sub_stability2 mechanism 4. Re-evaluate Mechanism end_node Systematically Re-Optimize mechanism->end_node Consider alternative pathways sub_reagents1->conditions If reagents are OK sub_reagents2->conditions If reagents are OK sub_reagents3->conditions If reagents are OK sub_conditions1->stability If conditions are correct sub_conditions2->stability If conditions are correct sub_conditions3->stability If conditions are correct sub_stability2->mechanism If stability is an issue

Caption: A systematic workflow for diagnosing the cause of low or no product yield.

Problem 2: Poor Stereoselectivity

Q: My reaction produces the spirocycle, but as a mixture of diastereomers with a poor ratio. How can I improve this?

A: Diastereoselectivity is often controlled by the relative energies of the competing transition states. You can influence this by adjusting:

  • Temperature (Kinetic vs. Thermodynamic Control): This is the most powerful and straightforward parameter to investigate. Running the reaction at a lower temperature may favor the kinetic product (the one that forms fastest), while higher temperatures or longer reaction times can allow the system to equilibrate to the more stable thermodynamic product.[3]

  • Solvent: As discussed in the FAQ, the solvent can significantly influence transition state geometries.[21] A thorough screening of solvents with varying polarities is highly recommended.

  • Catalyst/Additives: The steric bulk of the catalyst, ligand, or an additive can create a more ordered transition state, favoring one diastereomer over another. Lewis acids or bases can also influence the conformational preferences of the substrate or intermediates.

Q: How can I introduce enantioselectivity into my spirocyclization reaction?

A: Achieving enantioselectivity requires the introduction of a chiral influence. The primary strategies include:

  • Chiral Catalysts and Ligands: This is the most common approach. A vast number of chiral ligands are available for various transition metals. Screening a panel of ligands is essential, as small changes in the ligand's chiral scaffold can lead to large differences in enantiomeric excess (ee).[6]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of the spirocyclization. After the reaction, the auxiliary is cleaved to yield the enantioenriched product.

  • Substrate Control: If your starting material already possesses a stereocenter, it can influence the formation of new stereocenters in the spirocyclization step.

Diagram 2: Strategy for Improving Stereoselectivity

G start Poor Stereoselectivity diastereo Poor Diastereoselectivity (dr) start->diastereo enantio Poor Enantioselectivity (ee) start->enantio temp Vary Temperature (Kinetic vs. Thermodynamic) diastereo->temp solvent_dr Screen Solvents (Polarity, H-bonding) diastereo->solvent_dr sterics Modify Sterics (Substrate, Catalyst) diastereo->sterics ligand Screen Chiral Ligands enantio->ligand catalyst Screen Chiral Catalysts enantio->catalyst auxiliary Use Chiral Auxiliary enantio->auxiliary

Caption: Decision tree for tackling issues of poor diastereo- or enantioselectivity.

Problem 3: Purification and Scale-Up

Q: My spirocyclic product is very difficult to purify. What strategies can I employ?

A: Purification can be challenging due to the presence of closely related isomers or byproducts.[3]

  • Chromatography Optimization: Flash column chromatography is the first line of defense. Systematically screen different solvent systems (eluent). Using a gradient elution is often more effective than an isocratic one for separating complex mixtures.

  • Preparative HPLC: For very difficult separations of diastereomers or regioisomers, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution.[3]

  • Crystallization: If your product is a solid, attempting crystallization can be a highly effective method for obtaining very pure material.

Q: The reaction worked beautifully on a 50 mg scale, but failed when I tried to scale it up to 5 grams. What went wrong?

A: Scale-up is not always linear and can present new challenges.[22]

  • Heat Transfer: Larger reactions have a smaller surface-area-to-volume ratio, making heat transfer less efficient. Exothermic reactions that were manageable on a small scale can overheat, leading to decomposition. Ensure adequate cooling and consider a slower rate of addition for reagents.

  • Mixing: Efficient stirring is harder to achieve in larger flasks. Inhomogeneities in concentration or temperature can lead to side product formation. Use appropriate stirring methods (e.g., mechanical stirrer for large volumes).

  • Concentration Effects: Some reactions optimized at high dilution may not be practical on a large scale due to the massive solvent volumes required. It may be necessary to re-optimize at a higher concentration or use a syringe pump for slow addition of a concentrated reagent to maintain pseudo-dilution conditions.

Data Presentation

Effective optimization requires systematic screening. The table below provides a starting point for designing your experiments.

Table 1: General Screening Parameters for Spirocyclization Optimization

ParameterTypical Range / OptionsKey Considerations & Rationale
Solvent Toluene, Dioxane, THF (Less Polar) CH₂Cl₂, MeCN, DMF (Polar Aprotic) MeOH, EtOH, H₂O (Polar Protic)Solvent polarity can stabilize charged intermediates and transition states, directly impacting reaction rate and selectivity.[2][11] Protic solvents can also act as catalysts via hydrogen bonding.[17]
Temperature -78 °C to 120 °CLower temperatures often enhance selectivity by favoring the kinetically controlled product.[3] Higher temperatures can overcome activation barriers but may lead to decomposition or favor the thermodynamic product.
Catalyst Loading 0.5 mol% to 10 mol%Lowering catalyst loading is desirable for cost and ease of purification, but may require longer reaction times or higher temperatures.
Ligand/Metal Ratio 1:1 to 4:1The excess ligand can stabilize the catalytic species, preventing decomposition and sometimes improving selectivity.[23]
Concentration 0.001 M to 0.5 MHigh dilution (low concentration) is often used to favor intramolecular spirocyclization over intermolecular side reactions.[4]

Experimental Protocols

Protocol: General Procedure for Screening Reaction Conditions

This protocol provides a framework for the systematic optimization of a catalytic spirocyclization reaction.

  • Preparation:

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Prepare a stock solution of the starting material in a suitable, anhydrous solvent to ensure accurate dispensing into multiple reaction vessels.

    • Prepare stock solutions of the catalyst precursor and ligand if applicable.

  • Reaction Setup:

    • In parallel reaction tubes or vials equipped with stir bars, add the catalyst precursor and ligand under an inert atmosphere.

    • Add the desired anhydrous solvent to each vial.

    • Add the starting material stock solution to each vial.

    • Seal the vials and place them in a temperature-controlled heating block or cooling bath.

  • Execution and Monitoring:

    • Stir the reactions at the set temperature for the designated time.

    • Monitor the progress of the reactions by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h).

    • Quench the aliquots and analyze by a suitable technique (e.g., TLC, LC-MS, GC-MS) to determine the consumption of starting material and formation of product and byproducts.[24]

  • Workup and Analysis:

    • Once the reaction is deemed complete or has reached optimal conversion, quench the reaction (e.g., by adding water or a buffer solution).

    • Perform an appropriate extraction to isolate the crude product.

    • Analyze the crude material by ¹H NMR or LC-MS to determine the conversion and ratio of products (diastereomeric ratio).

  • Iteration:

    • Based on the results, design the next set of experiments. For example, if a particular solvent class gave promising results, screen more solvents within that class or explore a temperature range with the best solvent.

References

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
  • Troubleshooting common issues in spirocyclic compound synthesis. Benchchem.
  • Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. Organic Letters.
  • Optimization of spirocyclization towards 2aa.
  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
  • Technical Support Center: Optimization of Spirocycliz
  • Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c.
  • Optimization of Oxindole Spirocyclization.
  • Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformyl
  • Optimizing Ligand Structure for Low-Loading and Fast Catalysis for Alkynyl-Alcohol and -Amine Cycliz
  • Solvent effects. Wikipedia.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
  • A pH-Sensitive Spirocyclization Strategy for Constructing a Single Fluorescent Probe Simultaneous Two-Color Visualizing of Lipid Droplets and Lysosomes and Monitoring of Lipophagy.
  • Native Chemical Ligation Combined with Spirocyclization of Benzopyrylium Dyes for the Ratiometric and Selective Fluorescence Detection of Cysteine and Homocysteine.
  • Scale-up reactions and further transformations of the products.
  • Protective Groups. Organic Chemistry Portal.
  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC - NIH.
  • How to Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • Solvent Effects. Chemistry LibreTexts.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
  • Protecting group. Wikipedia.
  • Protective Group Strategies.
  • Tips & Tricks: Protecting Groups. Department of Chemistry : University of Rochester.
  • Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Technical Support Center: Optimization of Spiroketaliz
  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed.
  • Systematic Tuning of Rhodamine Spirocyclization for Super-Resolution Microscopy. bioRxiv.
  • ANALYTICAL METHODS.
  • Monitoring, Modelling and Optimisation of Continuous Flow Reactions Using On-line Mass Spectrometry. University of Leeds.
  • Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. PubMed.
  • Reaction Mechanism: Structure and Reactivity. Dalal Institute.
  • Reactions and Mechanisms. Master Organic Chemistry.
  • Synthesis of 2-Phosphonylated C3 Spirocyclic Indolines via a Dearomatization-Spirocyclization-Nucleophilic Addition Tandem Approach of Indolyl-ynones with Phosphine Oxides. PubMed.
  • Organic reactive intermedi

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Technical Support Center: Resolving Stereoisomers of Spiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the resolution of Spiro[2.5]octane-1-carboxylic acid stereoisomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating this unique chiral molecule. As spirocyclic compounds gain prominence in medicinal chemistry, mastering their enantioselective separation is a critical skill.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established stereochemical principles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the resolution process, focusing on the most common method: diastereomeric salt crystallization.[2]

Question: I've combined the racemic this compound with my chosen chiral resolving agent in solution, but no diastereomeric salt is precipitating. What's going wrong?

Answer:

This is a common issue related to solubility. The goal is to find conditions where one diastereomeric salt is significantly less soluble than the other. If nothing precipitates, your salt is likely too soluble in the chosen solvent.

Causality & Recommended Actions:

  • Solvent Polarity is Too High: The salt pair may be fully solvated. Try switching to a less polar solvent or a solvent mixture. For example, if you are using methanol, try ethyl acetate, or a mixture like ethanol/hexane.

  • Concentration is Too Low: The solution may not be saturated. Carefully reduce the solvent volume by evaporation under reduced pressure until you observe turbidity (cloudiness), then slightly warm the solution to redissolve and allow it to cool slowly.

  • Supersaturation: The solution might be supersaturated. Try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a crystal of the desired diastereomeric salt from a previous experiment, add a tiny amount to the solution to initiate crystal growth.

  • Incorrect Stoichiometry: Ensure you have used an equimolar amount of the chiral resolving agent relative to the racemic acid. An excess of either component can sometimes increase the overall solubility.

Question: I've performed several recrystallizations, but the diastereomeric excess (d.e.) of my salt is not improving. How can I optimize the fractional crystallization?

Answer:

Hitting a plateau in diastereomeric enrichment suggests that the solubility difference between the two diastereomeric salts in your current system is insufficient for effective separation.

Causality & Recommended Actions:

  • Suboptimal Solvent System: The resolving power of a solvent is critical. A systematic solvent screen is the most effective approach. Test a range of solvents with varying polarities (e.g., acetone, ethyl acetate, acetonitrile, isopropanol) and mixtures. Sometimes, adding a small amount of an "anti-solvent" (a solvent in which the salt is poorly soluble) can dramatically improve selectivity.[3]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of both diastereomers, trapping the undesired one in the crystal lattice. Employ a slow, controlled cooling process. Allow the flask to cool to room temperature undisturbed, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary.

  • Equilibration Time: Ensure you are allowing sufficient time for the crystallization to reach equilibrium. Stirring the slurry at a constant temperature for several hours can sometimes allow for the less stable, more soluble diastereomer to redissolve, improving the purity of the solid phase. This process is related to a Crystallization-Induced Diastereomer Transformation (CIDT) if the components can epimerize, though less common for this specific substrate.[3]

Question: After liberating the chiral acid from the diastereomeric salt, my final product has a low enantiomeric excess (e.e.), and the yield is poor. What are the likely causes?

Answer:

This issue points to problems during the "salt-breaking" step and subsequent extraction.

Causality & Recommended Actions:

  • Incomplete Acidification: To liberate the free carboxylic acid, you must protonate the carboxylate anion fully. Use a strong acid (e.g., 1-2 M HCl) and ensure the aqueous phase is sufficiently acidic (pH 1-2) by testing with pH paper.

  • Partial Racemization: While this compound is stereochemically robust, harsh conditions (e.g., excessive heat or extreme pH for prolonged periods) could potentially lead to side reactions, though racemization at this center is unlikely. Perform the acidification and extraction at room temperature or below.

  • Emulsion Formation During Extraction: The liberated chiral amine and your carboxylic acid can act as surfactants, leading to emulsions that trap your product in the aqueous or interfacial layer. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Insufficient Extraction: Your enantiopure carboxylic acid may have some solubility in the aqueous layer. Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent (like dichloromethane or ethyl acetate) and combine the organic layers to maximize recovery.

Troubleshooting Decision Workflow

G start_node start_node process_node process_node decision_node decision_node solution_node solution_node problem_node problem_node start Start Resolution mix Mix Racemic Acid + Chiral Amine start->mix precipitate Precipitate Forms? mix->precipitate no_precipitate No Precipitate precipitate->no_precipitate No recrystallize Perform Fractional Recrystallization precipitate->recrystallize Yes optimize_solv Change/Concentrate Solvent, Scratch/Seed no_precipitate->optimize_solv optimize_solv->mix de_improves d.e. Improves? recrystallize->de_improves no_de_improve d.e. Plateaus de_improves->no_de_improve No liberate Liberate Acid (Acidification/Extraction) de_improves->liberate Yes optimize_cryst Screen Solvents, Slow Cooling Rate no_de_improve->optimize_cryst optimize_cryst->recrystallize ee_ok High e.e. & Yield? liberate->ee_ok low_ee Low e.e./Yield ee_ok->low_ee No finish Pure Enantiomer ee_ok->finish Yes optimize_extract Check pH, Use Brine, Multiple Extractions low_ee->optimize_extract optimize_extract->liberate

Caption: Troubleshooting workflow for diastereomeric salt resolution.

Frequently Asked Questions (FAQs)

Question: What is the underlying principle of resolving a racemic carboxylic acid with a chiral amine?

Answer: The process relies on converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties.[2]

  • Enantiomers: (R)-spiro[2.5]octane-1-carboxylic acid and (S)-spiro[2.5]octane-1-carboxylic acid are non-superimposable mirror images. They have the same melting point, boiling point, and solubility, making them inseparable by standard techniques like crystallization.

  • Diastereomer Formation: By reacting the racemic acid with a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine), you form two diastereomeric salts:

    • [(R)-acid • (R)-amine] salt

    • [(S)-acid • (R)-amine] salt

  • Separation: These two salts are not mirror images of each other. Therefore, they have different crystal lattice energies and different solubilities. This difference allows one salt to be selectively crystallized from a suitable solvent, a process known as fractional crystallization.[4]

Question: Which chiral resolving agents are most suitable for this compound?

Answer: The selection of a resolving agent is often empirical, but several commercially available chiral amines are excellent starting points for resolving acidic compounds. The key is to choose a readily available, inexpensive, and easily recoverable agent.

Chiral Resolving AgentStructureKey AdvantagesPotential Considerations
(R)- or (S)-1-Phenylethylamine C₆H₅CH(NH₂)CH₃Inexpensive, highly effective for a wide range of acids, available in both enantiomeric forms.[4]The resulting salts can sometimes be difficult to crystallize.
Cinchona Alkaloids (e.g., Quinine, Cinchonidine) Complex polycyclic structuresRigid structures often lead to well-defined, crystalline salts. Can offer strong and highly specific interactions.More expensive and structurally complex. Recovery might be more involved.
(1R,2S)-Ephedrine C₆H₅CH(OH)CH(NHCH₃)CH₃The additional hydroxyl group can provide a secondary interaction site (hydrogen bonding) that may improve diastereomeric differentiation.Subject to regulations in some regions.
Brucine Complex alkaloidA classic resolving agent known for its high resolving power for certain acids.Highly toxic and must be handled with extreme care.

Question: How do I determine the enantiomeric excess (e.e.) of my resolved product?

Answer: The most reliable and widely used method for determining the enantiomeric excess of a chiral carboxylic acid is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[5]

  • Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and elute at different times.[6]

  • Stationary Phase Selection: For carboxylic acids like this compound, derivatized cellulose or amylose columns (e.g., Chiralcel® OD, Chiralpak® AS) are highly effective.[7]

  • Mobile Phase: A typical mobile phase is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid or acetic acid) is usually required to suppress the ionization of the carboxylic acid and achieve good peak shape.[5]

  • Calculation: The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Experimental Protocols

Protocol 1: Resolution via Diastereomeric Salt Formation

This protocol uses (R)-(+)-1-phenylethylamine as the resolving agent. A parallel experiment with the (S)-(-) enantiomer can be run to isolate the other acid enantiomer.

Materials:

  • Racemic this compound (1.0 eq)

  • (R)-(+)-1-phenylethylamine (1.0 eq)

  • Solvent (e.g., Ethyl Acetate, Acetone, or a mixture like 9:1 Acetone:Methanol)

  • 2 M Hydrochloric Acid

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Filter paper, Buchner funnel, round-bottom flasks

Procedure:

  • Salt Formation:

    • In a 100 mL Erlenmeyer flask, dissolve 1.54 g (10 mmol) of racemic this compound in 30 mL of ethyl acetate. Warm gently if necessary.

    • In a separate container, add 1.21 g (10 mmol) of (R)-(+)-1-phenylethylamine.

    • Slowly add the amine to the stirred solution of the acid at room temperature. A white precipitate should begin to form immediately or upon cooling.

  • Initial Crystallization:

    • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.

    • Cool the flask in an ice bath for 30 minutes.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethyl acetate. This first crop of crystals will be enriched in one diastereomer.

  • Fractional Recrystallization:

    • Transfer the collected solid to a clean flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

    • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur. For further enrichment, subsequent cooling in a refrigerator may be beneficial.

    • Collect the purified crystals by vacuum filtration.

    • Self-Validation: Monitor the progress of the resolution by measuring the optical rotation of the salt at each step or by liberating a small sample of the acid for chiral HPLC analysis. Repeat the recrystallization process until the optical rotation is constant, indicating that the salt is diastereomerically pure.

Protocol 2: Liberation of Enantiopure Carboxylic Acid
  • Dissolution & Acidification:

    • Dissolve the purified diastereomeric salt in a minimal amount of water.

    • Transfer the solution to a separatory funnel.

    • Slowly add 2 M HCl while stirring until the pH of the aqueous layer is ~1-2 (verify with pH paper). A milky suspension or an oil of the free carboxylic acid may form.

  • Extraction:

    • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers. The chiral amine hydrochloride salt will remain in the aqueous layer.

  • Drying and Evaporation:

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Final Analysis:

    • Determine the final enantiomeric excess using Chiral HPLC (see Protocol 3).

Protocol 3: Chiral HPLC Analysis
  • Column: Chiralpak® AS-H (or equivalent amylose-based CSP)

  • Mobile Phase: 95:5 Hexane:Isopropanol + 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Procedure: Dissolve a small sample (~1 mg) of the racemic starting material and the final product in the mobile phase. Inject onto the column and record the chromatograms. The racemic sample should show two well-resolved peaks of nearly equal area. The resolved product should ideally show one major peak and one minor peak.

Resolution Workflow Diagram

G start_end start_end process process analysis analysis product product racemate Racemic Spiro[2.5]octane- 1-carboxylic acid add_amine Add 1.0 eq of (R)-1-Phenylethylamine in Ethyl Acetate racemate->add_amine form_salts Formation of Diastereomeric Salts (R-acid•R-amine) & (S-acid•R-amine) add_amine->form_salts crystallize Fractional Crystallization (Isolate Less Soluble Salt) form_salts->crystallize check_de Check d.e. (Optical Rotation / HPLC) crystallize->check_de repeat_cryst Recrystallize if needed check_de->repeat_cryst d.e. not pure pure_salt Diastereomerically Pure Salt check_de->pure_salt d.e. is pure repeat_cryst->crystallize liberate_acid Acidify (2M HCl) & Extract with DCM pure_salt->liberate_acid final_product Enantiopure (e.g., R)-Acid liberate_acid->final_product check_ee Confirm e.e. by Chiral HPLC final_product->check_ee end Final Product check_ee->end

Caption: General workflow for the classical resolution of this compound.

References

  • ResearchGate. (n.d.). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Retrieved from [Link]

  • Rios, R. (2012). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews, 41(3), 1060-1074. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • 3D chemistry. (2020, September 27). Spiro Compounds optical isomerism || chirality of spiranes || Stereochemistry || 3D chemistry [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C9H14O2). Retrieved from [Link]

  • PubChem. (n.d.). Spiro(2.5)octane-1-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • ResearchGate. (n.d.). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[2.5]octane-1-carboxamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[2.5]octane-6-carboxylic acid. Retrieved from [Link]

Sources

"Avoiding impurities in the synthesis of spiro[2.5]octane building blocks"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of spiro[2.5]octane building blocks. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize these valuable three-dimensional scaffolds. Spirocyclic frameworks are increasingly important in drug discovery for their ability to confer conformational rigidity and novel structural properties.[1] However, their synthesis is not without challenges, and the presence of impurities can significantly impact downstream applications.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reactions, and ensure the highest purity of your spiro[2.5]octane intermediates.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of spiro[2.5]octane and its derivatives.

Question 1: My Simmons-Smith cyclopropanation of methylenecyclohexane is giving a low yield, and I'm recovering a lot of unreacted starting material. What are the likely causes?

Answer: This is a classic issue in Simmons-Smith reactions, which are highly effective for creating the spiro[2.5]octane core from methylenecyclohexane.[2][3] The problem almost always lies with the generation and reactivity of the organozinc carbenoid (iodomethylzinc iodide, ICH₂ZnI).[3][4]

Core Causality: The reaction's success is critically dependent on the quality of the zinc carbenoid. Several factors can compromise its formation and reactivity:

  • Inactive Zinc-Copper Couple: The zinc must be activated to react with diiodomethane. An improperly prepared or passivated zinc-copper couple is the most common reason for failure.[2] The copper component removes the passivating layer of zinc oxide from the surface of the zinc metal.

  • Impure Reagents: The presence of moisture or other impurities in your solvent (typically diethyl ether or dichloromethane), methylenecyclohexane, or diiodomethane can quench the highly reactive organozinc intermediate.[2]

  • Suboptimal Temperature: While the reaction is often run at room temperature or with gentle reflux, excessively high temperatures can lead to the decomposition of the thermally sensitive carbenoid, resulting in side products instead of the desired cyclopropanation.[2]

  • Incorrect Stoichiometry: An insufficient amount of the zinc-copper couple or diiodomethane relative to the alkene will naturally lead to incomplete conversion.[2]

Troubleshooting Workflow

start Low Yield / High Starting Material q1 Was the Zn-Cu couple freshly prepared and shiny? start->q1 sol1 Re-prepare the Zn-Cu couple. Ensure zinc is clean and activation with copper salt is complete. q1->sol1 No q2 Were all reagents and solvents anhydrous? q1->q2 Yes end Re-run reaction with optimized conditions. sol1->end sol2 Dry solvents and distill liquid reagents before use. Run the reaction under an inert atmosphere (N2 or Ar). q2->sol2 No q3 Was the reaction temperature controlled? q2->q3 Yes sol2->end sol3 Maintain temperature below 40°C (refluxing ether). Overheating decomposes the carbenoid. q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting workflow for low-yield Simmons-Smith reactions.

Question 2: I've isolated my spiro[2.5]octane product, but spectroscopic analysis (NMR, GC-MS) suggests the presence of an isomeric impurity. What could this be and how can I avoid it?

Answer: While the Simmons-Smith reaction itself is stereospecific and generally clean, spirocycles, particularly strained ones, can be susceptible to rearrangement, often promoted by acidic conditions.[5][6]

Mechanistic Insight: The inherent ring strain of the cyclopropane fused to a cyclohexane ring can make the molecule liable to acid-catalyzed Wagner-Meerwein or pinacol-like rearrangements.[5][7] If your reaction workup or purification involves acidic conditions (e.g., an acidic wash to quench the reaction, or using silica gel chromatography with a non-neutralized eluent), you can induce the formation of rearranged carbocyclic impurities.

Common Rearrangement Products:

  • Bicyclo[4.2.0]octane derivatives: Ring expansion of the cyclopropane ring.

  • Alkenyl-cycloheptane derivatives: Ring opening of the cyclopropane.

Prevention and Purification Strategy
Problem Area Cause Recommended Solution
Reaction Workup Quenching with strong acid (e.g., HCl).Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).
Purification Standard silica gel chromatography.Use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites. Alternatively, use a more inert stationary phase like alumina.
Product Storage Trace acid contamination.Store the purified product over a small amount of a solid base like potassium carbonate (K₂CO₃) if long-term stability is a concern.
Question 3: In synthesizing spiro[2.5]octane-5,7-dione, my final decarboxylation step is inefficient and produces multiple byproducts. How can I improve this?

Answer: The synthesis of spiro[2.5]octane-5,7-dione often involves a final hydrolysis and decarboxylation step from a diester intermediate.[8] This is a common bottleneck where harsh conditions can lead to side reactions.

Chemical Rationale: The goal is to hydrolyze two ester groups and then remove one of the resulting carboxylic acid groups through thermal or acid-catalyzed decarboxylation. If the conditions are too harsh (e.g., very high temperature or concentrated acid), the 1,3-dione core of the product can undergo further reactions, including ring-opening, self-condensation, or other decomposition pathways.

Optimized Decarboxylation Protocol

A robust method involves saponification followed by a carefully controlled acidic decarboxylation.

  • Saponification: Hydrolyze the precursor (e.g., 5,7-dioxo-spiro[2.5]octane-4,6-dicarboxylic acid diethyl ester) using a base like aqueous potassium hydroxide (KOH) at room temperature or with gentle heating.[8]

  • Acidification & Decarboxylation: After hydrolysis is complete, cool the reaction mixture and carefully acidify with an acid like hydrochloric acid (HCl). Then, gently heat the mixture to induce decarboxylation. The key is to use the minimum temperature required to see steady evolution of CO₂.

  • Workup: Once CO₂ evolution ceases, the product can be extracted into an organic solvent. This controlled approach minimizes the exposure of the sensitive dione product to harsh conditions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing the parent spiro[2.5]octane?

A1: The Simmons-Smith reaction and its modifications are the most frequently employed and reliable methods due to their stereospecificity and functional group tolerance.[2][9] For scalability and improved reactivity, the Furukawa modification , which uses diethylzinc (Et₂Zn) and diiodomethane, is often preferred over the traditional zinc-copper couple.[3][10] It generates a more soluble and reactive carbenoid species, often leading to higher yields and cleaner reactions.

Q2: Can I use a different dihalomethane, like dibromomethane, to reduce costs?

A2: Yes, modifications to the Simmons-Smith reaction have been developed that use cheaper reagents like dibromomethane or even diazomethane with zinc iodide.[3] However, the reactivity is often different, and the reaction conditions may need to be re-optimized. Diiodomethane is generally the most reactive and reliable for standard procedures.

Q3: Are there alternative synthetic routes to spiro[2.5]octanes that don't involve a cyclopropanation step?

A3: Yes, while cyclopropanation is the most direct route to the parent scaffold, other strategies exist, particularly for more functionalized derivatives. These can include:

  • Intramolecular Cyclization: Using a starting material that already contains a cyclopropyl group and inducing cyclization to form the cyclohexane ring.[11]

  • Kulinkovich Reaction: This method can be used to synthesize 1-substituted cyclopropanols from esters.[12][13][14] These cyclopropanols can then serve as versatile building blocks for further elaboration into spiro[2.5]octane systems. The reaction proceeds via a titanacyclopropane intermediate.[13][15]

cluster_0 Simmons-Smith Route cluster_1 Kulinkovich Route Methylenecyclohexane Methylenecyclohexane Spiro[2.5]octane Spiro[2.5]octane Methylenecyclohexane->Spiro[2.5]octane  Zn-Cu, CH₂I₂  (Cyclopropanation) Cyclohexyl Ester Cyclohexyl Ester 1-(Cyclohexyl)cyclopropanol 1-(Cyclohexyl)cyclopropanol Cyclohexyl Ester->1-(Cyclohexyl)cyclopropanol  Ti(OiPr)₄, EtMgBr  (Cyclopropanation) Functionalized Spiro[2.5]octanes Functionalized Spiro[2.5]octanes 1-(Cyclohexyl)cyclopropanol->Functionalized Spiro[2.5]octanes  Further Steps

Caption: Comparison of common synthetic entries to the spiro[2.5]octane core.

Experimental Protocols

Protocol 1: High-Yield Synthesis of Spiro[2.5]octane via Simmons-Smith Reaction

This protocol is adapted from standard procedures known for their reliability.[2][3]

Materials:

  • Zinc dust (<10 micron, unpassivated)

  • Copper(I) chloride (CuCl)

  • Methylenecyclohexane

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Activation of Zinc (Preparation of Zn-Cu Couple):

    • In a flame-dried, three-neck flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (2.0 eq).

    • Add anhydrous Et₂O to cover the zinc.

    • While stirring vigorously, add copper(I) chloride (0.1 eq) in one portion. The mixture should warm, and the black color of the zinc should appear. If the reaction does not start, gentle heating with a heat gun may be required.

    • Stir for 30 minutes until a fine, black precipitate of copper is evident.

  • Cyclopropanation:

    • To the freshly prepared Zn-Cu couple suspension, add a solution of methylenecyclohexane (1.0 eq) in anhydrous Et₂O via an addition funnel.

    • Add diiodomethane (1.5 eq) dropwise to the stirred suspension. The addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for 2 hours to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with Et₂O.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Remove the solvent by rotary evaporation. The crude product can be purified by distillation or chromatography on triethylamine-deactivated silica gel to yield pure spiro[2.5]octane.

References

  • Practical Synthesis of Spirocyclic Bis-C,C-glycosides. Mechanistic Models in Explanation of Rearrangement Stereoselectivity and the Bifurcation of Reaction Pathways. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Practical Synthesis of Spirocyclic Bis-C,C-glycosides. Mechanistic Models in Explanation of Rearrangement Stereoselectivity and the Bifurcation of Reaction Pathways. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central - NIH. [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PubMed Central - NIH. [Link]

  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications (RSC Publishing). [Link]

  • Practical Synthesis of Spirocyclic Bis-C,C-glycosides. Mechanistic Models in Explanation of Rearrangement Stereoselectivity and the Bifurcation of Reaction Pathways. The Journal of Organic Chemistry. [Link]

  • Process for preparing spiro[2.5]octane-5,7-dione.
  • Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • Simmons–Smith reaction. Wikipedia. [Link]

  • Synthesis of Spiro[2.5]octa-4,7-dien-6-one with Consecutive Quaternary Centers via 1,6-Conjugate Addition Induced Dearomatization of para-Quinone Methides. ResearchGate. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH. [Link]

  • Kulinkovich reaction. Wikipedia. [Link]

  • Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]

  • Kulinkovich reaction. chemeurope.com. [Link]

  • Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. ResearchGate. [Link]

  • Simmons-Smith cyclopropanation example. YouTube. [Link]

  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

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Technical Support Center: Improving the Stability of Spiro[2.5]octane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiro[2.5]octane-1-carboxylic acid derivatives. The unique spirocyclic structure, combining a cyclopropane and a cyclohexane ring, offers a rigid three-dimensional scaffold that is of great interest in medicinal chemistry for enhancing binding affinity and selectivity.[1][2] However, this structural complexity can also present stability challenges. This guide is designed to help you navigate and overcome these experimental hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Question 1: I'm observing significant degradation of my this compound derivative during purification by silica gel chromatography. What could be the cause and how can I mitigate this?

Answer:

The acidic nature of standard silica gel is a likely culprit for the degradation of your compound. The carboxylic acid moiety in your molecule, combined with the inherent acidity of silica, can catalyze several degradation pathways, including hydrolysis of sensitive functional groups or rearrangement of the spirocyclic core.

Recommended Solutions:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (1-2%) in your chosen solvent system, followed by a flush with the pure solvent system to remove excess triethylamine. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic) or a bonded-phase silica like C18 (in reversed-phase chromatography).

  • Alternative Purification Methods: If degradation persists, explore non-chromatographic purification techniques such as recrystallization or distillation (if your compound is thermally stable).

Question 2: My compound appears to be degrading in solution upon storage, even at low temperatures. What are the potential degradation pathways and how can I improve its solution-state stability?

Answer:

Solution-state instability can be attributed to several factors, primarily hydrolysis, oxidation, and pH-dependent degradation.[3][4][5] The carboxylic acid group can influence the local pH and may be susceptible to reactions with residual water or atmospheric oxygen.

Potential Degradation Pathways & Solutions:

Degradation Pathway Explanation Recommended Solutions
Hydrolysis The carboxylic acid derivative may have other hydrolytically labile functional groups (e.g., esters, amides) that are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[6][7][8]- Use anhydrous solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).- If possible, prepare solutions fresh before use.- Lyophilize the compound for long-term storage and reconstitute as needed.
Oxidation The cycloalkane rings, particularly at tertiary carbons, can be susceptible to oxidative degradation, forming hydroperoxides, ketones, or alcohols.[9][10] This can be initiated by light, heat, or trace metal impurities.- Degas solvents to remove dissolved oxygen.- Add an antioxidant, such as butylated hydroxytoluene (BHT), to the solution.- Store solutions in amber vials to protect from light.[11][12][13]
pH-Dependent Degradation The stability of carboxylic acids and their derivatives can be highly dependent on the pH of the solution.[3][14][15] Extreme pH values can accelerate hydrolysis or other degradation reactions.- Buffer your solution to a pH where the compound exhibits maximum stability. This can be determined through a pH-stability profile study.- For many carboxylic acids, a slightly acidic pH (e.g., 4-6) can be optimal.[15]

Below is a diagram illustrating the decision-making process for addressing solution-state instability:

Caption: Troubleshooting workflow for solution-state instability.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the stability of this compound derivatives.

Q1: What are the key factors that influence the stability of this compound derivatives?

A1: The stability of these compounds is primarily influenced by:

  • pH: The ionization state of the carboxylic acid group, which is pH-dependent, can significantly impact solubility and stability.[4][14]

  • Temperature: Elevated temperatures can accelerate degradation reactions such as hydrolysis and oxidation.

  • Light: Exposure to UV or visible light can lead to photolytic degradation.[11][13][16] It is crucial to handle and store these compounds in light-protected containers.

  • Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to the degradation of the spirocyclic core.[9]

  • Moisture: Water can act as a reactant in hydrolytic degradation pathways.[8]

Q2: How can I perform a forced degradation study for my this compound derivative?

A2: A forced degradation or stress study is essential to understand the intrinsic stability of your compound and to develop stability-indicating analytical methods.[17][18][19] The study typically involves exposing the compound to a variety of harsh conditions.

Forced Degradation Experimental Protocol:

  • Preparation: Prepare stock solutions of your compound in a suitable solvent.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[11][12][16][20] A dark control should be run in parallel.

  • Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Analyze all samples, including a control (unstressed) sample, using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.[21]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the parent compound from its degradation products.[19]

The following diagram outlines the workflow for a forced degradation study:

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare Stock Solution of Compound B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H2O2) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (Light) A->F G Neutralize (if necessary) B->G C->G H Analyze by HPLC-UV/MS D->H E->H F->H G->H I Compare Stressed vs. Control H->I J Identify Degradation Products I->J K Validate Analytical Method J->K

Caption: Workflow for a forced degradation study.

Q3: Are there any structural modifications I can make to improve the stability of my this compound derivative?

A3: Yes, medicinal chemistry strategies can be employed to enhance stability.

  • Bioisosteric Replacement: The carboxylic acid group can be replaced with a bioisostere that is less prone to certain metabolic or chemical degradation pathways.[22][23] Examples include tetrazoles or hydroxamic acids, though the stability of these replacements must also be carefully evaluated.[23]

  • Prodrug Approach: The carboxylic acid can be converted into a prodrug, such as an ester, that is more stable under certain conditions and is converted to the active carboxylic acid in vivo.[24]

  • Steric Hindrance: Introducing bulky substituents near labile functional groups can sterically hinder the approach of reactants like water, thus slowing down degradation.

References

  • ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Active Substances and Medicinal Products, European Medicines Agency. [Link]

  • Pharma Stability: Photostability (ICH Q1B), Cencora. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions, Atlas Material Testing Technology. [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products), YouTube. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline, European Medicines Agency. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations, Patsnap. [Link]

  • Factors Affecting Drug Stability: pH, StabilityStudies.in. [Link]

  • Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48, PubMed. [Link]

  • The Significance of Acid/Base Properties in Drug Discovery, PubMed Central. [Link]

  • Why pH matters in pharmaceuticals: Keeping our medications safe and effective, Medium. [Link]

  • Effect of pH on stability of drugs, importance of pH on stability of drugs, Slideshare. [Link]

  • Why Do We Do pH in the Pharmaceutical Industry?, LinkedIn. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition, eCampusOntario Pressbooks. [Link]

  • Mechanism of cycloalkanes oxidation in the presence of polymolybdates catalysts, ResearchGate. [Link]

  • Minimizing the DILI potential of carboxylic acid-containing drugs: a perspective, ResearchGate. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design, PubMed Central. [Link]

  • Carboxylic acid - Synthesis, Reactions, Properties, Britannica. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance, IJRPR. [Link]

  • Method for oxidation of cycloalkanes, SciSpace. [Link]

  • Forced Degradation Studies, MedCrave online. [Link]

  • Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid, PubMed. [Link]

  • Stability of Alkanes Explain the factors affecting the stabili.., Filo. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31, YouTube. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation, BioProcess International. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation, Pharmanotes. [Link]

  • The formation and stability of spiro-compounds. Part XIV. The effect of the methylcyclohexane ring on the carbon tetrahedral angle, Journal of the Chemical Society (Resumed). [Link]

  • Forced Degradation Studies, ResearchGate. [Link]

  • 21.S: Carboxylic Acid Derivatives (Summary), Chemistry LibreTexts. [Link]

  • XV.-The Formation and Stability of spiro-Compounds. Part X . spiro-Compounds Derived from cyclo-. Heptane, RSC Publishing. [Link]

  • Biodegradation mechanism of cycloalkane hydrocarbons, ResearchGate. [Link]

  • Investigation into the Internal Factors for the Catalytic Oxidation of Cyclohexane by Zr(IV)-Based Metal-Organic Frameworks, MDPI. [Link]

  • Forced Degradation Study in Pharmaceutical Stability, Pharmaguideline. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle, Semantic Scholar. [Link]

  • Naming Bicyclic Compounds – Fused, Bridged, and Spiro, Master Organic Chemistry. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery, ResearchGate. [Link]

  • Analytical Techniques In Stability Testing, Separation Science. [Link]

  • CXIX.—The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane, Semantic Scholar. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery, PubMed. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?, Taylor & Francis Online. [Link]

  • This compound (C9H14O2), PubChem. [Link]

  • Spiro(2.5)octane-1-carboxylic Acid, PubChem. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle, PubMed Central. [Link]

  • Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants, IntechOpen. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products, LCGC North America. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products, ResearchGate. [Link]

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Technical Support Center: Troubleshooting Unexpected NMR Shifts in Spiro[2.5]octane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of spiro[2.5]octane compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the NMR characterization of this unique spirocyclic scaffold. The rigid, three-dimensional structure of spiro[2.5]octanes, featuring a cyclopropane ring fused to a cyclohexane ring, introduces specific conformational constraints and electronic effects that can lead to complex and sometimes unexpected NMR spectra.[1][2]

This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and expert insights to help you interpret your data with confidence.

Frequently Asked Questions (FAQs)

Q1: Why are some proton signals for my spiro[2.5]octane derivative appearing at an unusually high field (e.g., < 0.8 ppm)?

A1: The primary reason for significant upfield shifts, particularly for protons on the cyclopropane ring, is the magnetic anisotropy effect of the three-membered ring.

The cyclopropane ring possesses a unique electronic structure that induces a powerful local magnetic field when placed in the external magnetic field of the NMR spectrometer. This induced field creates distinct shielding and deshielding zones around the ring.

  • Shielding Cone: Protons situated directly above or below the plane of the cyclopropane ring fall into a "shielding cone." Within this region, the induced magnetic field opposes the main spectrometer field, causing these protons to experience a weaker net field. Consequently, they resonate at a lower frequency, resulting in a characteristic upfield chemical shift, often observed between 0.3 and 0.8 ppm.[1] This phenomenon is sometimes referred to as being caused by a diatropic ring current associated with σ-aromaticity.[3][4]

  • Deshielding Zone: Conversely, protons located in the plane of the cyclopropane ring (i.e., to the side) are in a "deshielding" zone where the induced field reinforces the external field, leading to a downfield shift.

Computational methods can be used to visualize these spatial magnetic properties, often depicted as iso-chemical-shielding surfaces (ICSSs), which quantify the through-space NMR shielding (TSNMRS) effects.[5] Therefore, observing highly shielded protons is a hallmark of the spiro[2.5]octane scaffold and is a direct consequence of the cyclopropane's powerful anisotropic effect.[3][5]

Caption: Anisotropic effect of the cyclopropane ring.

Q2: The ¹H NMR spectrum of my substituted spiro[2.5]octane is broad or shows more signals than expected at room temperature. What could be the cause?

A2: This is likely due to conformational dynamics, specifically the chair-to-chair interconversion of the cyclohexane ring, which is occurring at an intermediate rate on the NMR timescale.

The cyclohexane portion of the spiro[2.5]octane system is not static; it undergoes ring flipping between two chair conformations. If the substituent on the cyclohexane ring is not at the spiro-carbon (C3), this inversion will interconvert axial and equatorial positions.

  • Fast Exchange: At high temperatures, the ring flip is very fast. The NMR spectrometer detects only an average of the axial and equatorial environments, leading to sharp, time-averaged signals.

  • Slow Exchange: At low temperatures, the ring flip is slow. Both chair conformers are "frozen out," and the NMR spectrometer detects distinct signals for the axial and equatorial protons of each conformer, resulting in a more complex but sharp spectrum.

  • Intermediate Exchange: At room temperature, the rate of this inversion can be comparable to the NMR timescale. This intermediate exchange rate leads to significant line broadening. In some cases, the signals for the two conformers may begin to resolve, appearing as more signals than anticipated for a single static structure.

The definitive way to confirm this is by performing a variable-temperature (VT) NMR experiment. By cooling the sample, you should observe the broad signals resolving into two distinct sets of sharp peaks, representing the two slowly exchanging conformers.[6] Heating the sample should cause the broad signals to coalesce into a single set of sharp, averaged peaks.

Conformational_Dynamics Temp Temperature HighT High Temp (Fast Exchange) Temp->HighT Increase LowT Low Temp (Slow Exchange) Temp->LowT Decrease RoomT Room Temp (Intermediate Exchange) Spec_High Sharp, Averaged Signals HighT->Spec_High Spec_Room Broad Signals (Coalescence) RoomT->Spec_Room Spec_Low Sharp, Distinct Signals for Each Conformer LowT->Spec_Low

Caption: Effect of temperature on NMR spectra.

Q3: I'm having trouble assigning the diastereotopic protons on the cyclohexane and cyclopropane rings. What strategies can I use?

A3: A combination of modern 2D NMR experiments and computational chemistry is the most robust strategy for unambiguous assignment of complex spirocyclic systems.

The rigid, non-planar structure of spiro[2.5]octane renders most methylene protons diastereotopic, leading to complex splitting patterns (geminal and vicinal couplings) that can be difficult to decipher from a 1D ¹H spectrum alone.

Recommended Experimental Workflow:

  • ¹H and ¹³C Spectra: Acquire standard high-resolution 1D proton and carbon spectra.

  • DEPT-135 or APT: Differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identify proton-proton (²JHH, ³JHH) coupling networks. This will help trace the connectivity within the cyclohexane and cyclopropane rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton directly to its attached carbon. This is crucial for assigning protons to specific carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is key for mapping the overall structure. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), allowing you to connect different spin systems and assign quaternary carbons.

  • Advanced Long-Range Experiments: For particularly challenging cases, such as connecting fragments across the spiro-center, consider experiments like LR-HSQMBC, which are optimized to detect very weak, long-range correlations (⁴JCH, ⁵JCH).[7][8]

Computational Assistance: If experimental data remains ambiguous, computational methods provide a powerful means of validation.[9][10]

  • DFT-GIAO Calculations: Density Functional Theory (DFT) calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C chemical shifts with high accuracy.[9][11] By comparing the computationally predicted spectrum of a proposed structure with the experimental data, you can confirm or revise your assignments. Several studies have shown that this approach is highly effective for complex organic molecules.[11][12]

Q4: My observed chemical shifts don't match the predicted values from standard NMR prediction software. Why is there a discrepancy?

A4: Standard prediction software often fails with strained or sterically complex systems like spiro[2.5]octanes because their algorithms are based on additive models derived from simpler, unstrained molecules.

These programs may not adequately account for:

  • Ring Strain: The inherent strain of the cyclopropane ring alters the hybridization and electronic environment of the atoms, which is not well-represented in standard databases.

  • Anisotropic Effects: As discussed in Q1, the powerful and long-range anisotropic effect of the cyclopropane ring is a dominant factor that simple additive models cannot accurately compute.[5]

  • Through-Space Effects: The rigid 3D geometry can force atoms into close proximity, leading to through-space interactions (e.g., van der Waals deshielding) that are not captured by simple connectivity-based predictors.

  • Conformational Averaging: If your molecule is undergoing dynamic exchange (see Q2), the software might predict shifts for a single, static conformer, which will not match the experimentally observed, time-averaged shifts.

For reliable predictions, it is highly recommended to use quantum mechanical calculations (e.g., DFT-GIAO) which compute the magnetic shielding for a specific 3D geometry, thus inherently accounting for these complex effects.[11][13][14] Machine learning-based predictors are also becoming increasingly accurate for a wider range of chemical structures.[15][16]

Q5: How do different solvents affect the NMR spectrum of my spiro[2.5]octane compound?

A5: Solvents can induce significant changes in chemical shifts through both nonspecific and specific interactions, which can be used as a tool to resolve signal overlap.

The choice of deuterated solvent is not trivial and can alter the appearance of your spectrum.[17]

  • Polarity: Changing solvent polarity can alter the conformational equilibrium of the cyclohexane ring, especially if the substituents are polar.

  • Hydrogen Bonding: If your molecule has hydrogen bond donors or acceptors (e.g., -OH, -COOH, -NH₂), protic solvents (like CD₃OD) or accepting solvents (like DMSO-d₆) will form hydrogen bonds, significantly affecting the chemical shifts of nearby protons.

  • Aromatic Solvent-Induced Shift (ASIS): Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause dramatic and predictable shift changes. These solvent molecules tend to associate with electron-deficient regions of the solute. Protons that lie above the face of the aromatic solvent ring will be shielded (shifted upfield), while those near the edge will be deshielded (shifted downfield). This effect can be invaluable for separating overlapping multiplets and confirming assignments.[17][18]

If you have a crowded or overlapping spectrum, re-acquiring the ¹H NMR in benzene-d₆ is a classic and effective troubleshooting step.

Troubleshooting Guides & Protocols

Protocol 1: Performing Variable-Temperature (VT) NMR to Study Conformational Dynamics

This protocol outlines the steps to investigate dynamic processes like ring inversion in spiro[2.5]octane derivatives.

Objective: To determine if spectral line broadening is due to conformational exchange and to observe the spectra in the slow and fast exchange regimes.

Methodology:

  • Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent with a wide liquid range (e.g., Toluene-d₈, THF-d₈, or CD₂Cl₂). Ensure the concentration is sufficient for good signal-to-noise.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Cooling Sequence:

    • Gradually decrease the sample temperature in increments of 10-15 K.

    • Allow the temperature to equilibrate for 5-10 minutes at each new setpoint before acquiring a spectrum. Modern spectrometers have excellent temperature control, but equilibration is key.[19][20]

    • Observe changes in the spectra. Look for the decoalescence of broad peaks into multiple sharp signals. Continue cooling until no further significant changes are observed (the slow-exchange limit).

  • Heating Sequence (Optional but Recommended):

    • Return to ambient temperature and then gradually increase the temperature in 10-15 K increments.

    • Observe the coalescence of broad or multiple peaks into single, sharp, time-averaged signals. Continue until the fast-exchange limit is reached.

  • Data Analysis:

    • Identify the coalescence temperature (Tc), where two exchanging signals merge into a single broad peak.

    • The energy barrier to inversion (ΔG‡) can be estimated from the coalescence temperature and the frequency separation of the signals in the slow-exchange limit.

Workflow 1: Systematic Approach to NMR Signal Assignment

This workflow provides a logical progression for assigning the structure of a novel spiro[2.5]octane derivative.

NMR_Assignment_Workflow cluster_exp Experimental Data Acquisition cluster_comp Computational Validation A 1. Acquire 1D Spectra (¹H, ¹³C, DEPT-135) B 2. Acquire 2D COSY (Identify H-H Spin Systems) A->B C 3. Acquire 2D HSQC (Assign Protons to Carbons) B->C D 4. Acquire 2D HMBC (Establish Long-Range Connectivity) C->D E 5. Is spectrum ambiguous? (Overlap, Broadening) D->E F 6. Advanced Experiments (VT-NMR, NOESY, LR-HSQMBC) E->F Yes G 7. Propose Structure(s) E->G No F->D H 8. Perform DFT-GIAO Chemical Shift Calculation G->H I 9. Compare Calculated vs. Experimental Spectra H->I J 10. Final Assignment Confirmed I->J

Caption: Systematic workflow for NMR assignment.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted Spiro[2.5]octane Scaffold

These are approximate ranges and can be significantly influenced by substituents. Data is compiled based on typical values for cyclopropane and cyclohexane systems.[1]

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Cyclopropane (CH₂)0.3 - 0.810 - 20Highly shielded due to ring anisotropy.[1]
Cyclohexane (CH₂)1.2 - 2.025 - 35Complex, overlapping multiplets are common.
Spiro-Carbon (C)20 - 30Quaternary carbon, typically shielded. Its shift is diagnostic.[21]

References

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  • Baranac-Stojanović, M. (2014). New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Advances, 4(1), 308-321. [Link]

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  • Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. [Link]

  • Khalilov, L. M., et al. (2011). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. ResearchGate. [Link]

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  • Polo, C., et al. (2003). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR. ResearchGate. [Link]

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  • Kleinpeter, E., & Koch, A. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(21), 7525-7533. [Link]

  • ResearchGate. (2012). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. ResearchGate. [Link]

  • Martin, G. E., et al. (2013). LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. The Journal of Organic Chemistry, 78(13), 6739-6743. [Link]

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Technical Support Center: Optimizing Catalyst Selection for Spiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spiro Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions (FAQs) for the effective selection and optimization of catalysts in the synthesis of spirocyclic compounds. As Senior Application Scientists, we aim to translate our in-the-field experience into practical solutions for your laboratory challenges.

I. Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses common initial questions researchers face when designing a catalytic spirocyclization reaction.

Q1: What are the primary classes of catalysts for spiro compound synthesis, and how do I choose a starting point?

A1: The choice of catalyst fundamentally depends on the nature of the transformation and the desired stereochemical outcome. The three main classes are:

  • Transition-Metal Catalysts: Often involving elements like Palladium (Pd), Nickel (Ni), Rhodium (Rh), and Cobalt (Co), these are powerful for a wide range of C-C and C-heteroatom bond formations.[1][2] They are particularly effective for reactions involving C-H activation, Heck-type cyclizations, and carbonylative cascades.[3][4][5] A good starting point is a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, due to its versatility and the vast literature available.

  • Organocatalysts: These are metal-free small organic molecules that can facilitate highly enantioselective transformations. Chiral phosphoric acids (CPAs) and cinchona alkaloid derivatives are prominent examples.[6][7][8] Organocatalysis is often preferred for its milder reaction conditions and reduced risk of metal contamination in the final product.

  • Combined Catalytic Systems: Some challenging transformations benefit from the synergistic effect of combining a transition-metal catalyst with an organocatalyst. This dual approach can unlock unique reactivity and achieve high levels of stereocontrol.

Q2: My initial catalyst screening shows low yield. What are the first parameters I should investigate?

A2: Low yield is a common issue that can often be resolved through systematic optimization. Before undertaking a broad catalyst rescreen, consider these factors:

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. If starting material remains, the reaction may be incomplete. Consider increasing the reaction time or temperature. Conversely, if multiple unidentified spots appear, decomposition may be occurring, necessitating milder conditions.

  • Reagent Stoichiometry: Accurately measure all reagents. An imbalance, especially of the limiting reagent, can significantly impact yield.

  • Catalyst Loading: If you suspect catalyst inactivity, consider a modest increase in catalyst loading. However, this should be a later step after optimizing other parameters, as higher loading can sometimes lead to more side products.

  • Solvent Choice: The solvent can dramatically influence reaction rates and even the stereochemical outcome.[9][10][11] A solvent screen is a powerful tool in early optimization.

Q3: How critical is the choice of ligand in transition-metal catalyzed spirocyclization?

A3: The ligand is paramount, especially for achieving high enantioselectivity. The ligand directly coordinates to the metal center, influencing its electronic properties and creating the chiral environment necessary for stereoselective bond formation. A change in ligand can dramatically alter the reaction's outcome, from yield to stereoselectivity. For instance, in Ni-catalyzed spirocyclizations, Mandyphos ligands have shown high efficacy.[1] It is standard practice to screen a panel of ligands with varying steric and electronic properties during reaction development.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and solving specific problems encountered during spirocyclization experiments.

Problem 1: Poor or No Enantioselectivity/Diastereoselectivity

Poor stereocontrol is a frequent challenge in the synthesis of complex 3D structures like spirocycles.

Initial Diagnosis:

  • Is the catalyst chiral? This is a fundamental requirement for enantioselective reactions.

  • Is the catalyst known to be effective for this class of transformation? A literature search for analogous reactions can provide valuable insights.

  • Could a background, non-catalyzed reaction be occurring? A control experiment without the catalyst can help determine if a racemic background reaction is competing with the desired catalytic cycle.[1][12]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low stereoselectivity.

Detailed Protocol: Ligand Screening for a Palladium-Catalyzed Spirocyclization

  • Setup: Prepare a series of parallel reactions in small vials.

  • Reagents: To each vial, add the substrate, base, and solvent.

  • Catalyst Precursor: Add the palladium source (e.g., Pd₂(dba)₃) to each vial.

  • Ligand Addition: To each vial, add a different chiral ligand from a pre-selected library (e.g., phosphines, bisoxazolines). Ensure the metal-to-ligand ratio is appropriate (often 1:1.1 or 1:2.2).

  • Reaction: Run the reactions under the desired conditions (e.g., heated, under inert atmosphere).

  • Analysis: After a set time, quench the reactions and analyze the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product by chiral HPLC or SFC.

Problem 2: Catalyst Deactivation

Catalyst deactivation leads to stalled reactions and low yields. It can be caused by several factors.[13][14][15]

Common Causes and Solutions:

Cause of DeactivationMechanismMitigation Strategies
Poisoning Impurities in the reagents or solvent bind to the active sites of the catalyst.[14][15]- Purify all reagents and solvents. - Use high-purity catalysts. - Add a scavenger for the suspected poison.
Sintering At high temperatures, metal nanoparticles on a support can agglomerate, reducing the active surface area.[14][16]- Operate at the lowest effective temperature. - Choose a thermally stable catalyst support.
Coking/Fouling Carbonaceous material deposits on the catalyst surface, blocking active sites.[13][15]- Optimize reaction conditions to minimize side reactions that lead to coke formation. - In some cases, the catalyst can be regenerated by controlled oxidation to burn off the coke.[16]
Reduction of Active Species For some catalysts, the active species (e.g., Pd(II)) can be reduced to an inactive state (e.g., Pd(0)).- The addition of a mild oxidant can sometimes regenerate the active catalytic species in situ.[17]

Experimental Protocol: Testing for Catalyst Poisoning

  • Baseline Reaction: Run the reaction under standard conditions and measure the yield.

  • Spiking Experiment: Run a parallel reaction where a small amount of a suspected poison (e.g., a sulfur-containing compound if your substrate has a thiol protecting group) is added. A significant drop in yield compared to the baseline indicates poisoning.

  • Purification Test: Meticulously purify all starting materials and solvents (e.g., by distillation or passing through a column of activated alumina) and repeat the reaction. If the yield improves, impurities were the likely cause.

Problem 3: Substrate-Specific Issues

Certain substrates may be inherently challenging for spirocyclization.

Example: Lactone Substrates in Nickel-Catalyzed Reactions

  • Challenge: α-substituted lactones can be less nucleophilic than their lactam counterparts, potentially leading to slower reaction rates. Additionally, some lactone products may be unstable to the reaction or workup conditions, leading to ring-opening and byproducts.[1][18]

  • Troubleshooting:

    • Ligand and Solvent Optimization: A thorough screening of ligands and solvents is crucial to find conditions that promote the desired cyclization without causing product degradation.[1]

    • Milder Workup: If the spirocyclic lactone is sensitive to acid or base, a neutral aqueous workup is recommended.

    • Protecting Group Strategy: In some cases, altering the protecting groups on the substrate can influence its reactivity and stability.

Problem 4: Challenges in Product Purification

The unique 3D structure of spiro compounds can make purification difficult.

Common Purification Hurdles:

  • Separation of Stereoisomers: Diastereomers and enantiomers often have very similar polarities, making them difficult to separate by standard column chromatography.[19]

  • Structurally Similar Impurities: Side products with a similar scaffold to the desired spirocycle can co-elute.

Advanced Purification Strategies:

TechniqueApplication
Supercritical Fluid Chromatography (SFC) Often provides better resolution for chiral separations compared to HPLC and is considered a greener technique.[20]
Preparative HPLC While solvent-intensive, it offers higher resolving power than standard flash chromatography for difficult separations.[21][22]
Recrystallization If the product is crystalline, this can be a highly effective method for obtaining pure material, especially for separating diastereomers.

III. Scale-Up Considerations

Transitioning a successful lab-scale reaction to a larger scale presents new challenges.[23][24]

Q: My spirocyclization works well on a 100 mg scale, but fails at 10 g. What could be the issue?

A: Scale-up issues often stem from changes in physical parameters that are negligible at a small scale.[24]

  • Heat Transfer: Exothermic reactions can lead to localized overheating in large flasks, causing decomposition. Ensure efficient stirring and consider using a jacketed reactor for better temperature control.

  • Mixing Efficiency: Inadequate mixing can lead to concentration gradients, resulting in side reactions and lower yields. Mechanical overhead stirring is necessary for larger volumes.

  • Impurity Amplification: A minor side product at a small scale can become a major impurity at a larger scale, complicating purification.

Workflow for Reaction Scale-Up:

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Spiro[2.5]octane-1-carboxylic Acid and Other Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Three-Dimensional Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that can confer enhanced potency, selectivity, and favorable pharmacokinetic properties is relentless. Spirocyclic compounds, characterized by two rings sharing a single quaternary carbon atom, have emerged as privileged structures in this endeavor.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems.[3] This rigid, well-defined spatial arrangement of functional groups can lead to more precise and higher-affinity interactions with biological targets, while often improving physicochemical properties like solubility and metabolic stability.[4][5]

This guide focuses on Spiro[2.5]octane-1-carboxylic acid, a simple yet intriguing carbocyclic spiro compound featuring a fusion of cyclopropane and cyclohexane rings. While direct experimental data on its biological activity are limited, its unique scaffold presents a compelling case for exploration.[6] We will provide a comparative analysis of its potential, framed by the well-documented biological activities of other prominent spirocyclic systems. This document serves as a foundational resource for researchers aiming to explore the untapped potential of the spiro[2.5]octane framework in drug development.

Physicochemical Landscape: A Comparative Analysis

The drug-likeness of a molecule is fundamentally linked to its physicochemical properties. The introduction of a spiro center significantly increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher success rates in clinical development.[4] This "escape from flatness" can improve solubility, reduce off-target toxicity, and provide novel intellectual property.[3][4]

Below is a comparative table of computed physicochemical properties for this compound and representative examples of other biologically active spirocycle classes.

CompoundStructureMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (TPSA) (Ų)
This compound this compound154.21[7]2.5[7]37.3[7]
Spiro-oxindole (Representative) Spiro-oxindole(Varies) ~300-500(Varies)(Varies)
6-Azaspiro[2.5]octane (Core) 6-Azaspiro[2.5]octane111.181.412.0
Griseofulvin (Natural Product) Griseofulvin352.772.264.8

Data for representative structures are illustrative. This compound's properties suggest good potential for oral bioavailability based on Lipinski's Rule of Five.

Comparative Biological Activities: Knowns vs. Potential

While this compound remains largely unexplored, we can infer its potential by examining the established activities of other spirocyclic families.[6]

Anticancer and Cytotoxic Activity

A vast body of research highlights the potent anticancer activity of spirocycles, particularly nitrogen-containing heterocycles.[8][9]

  • Spiro-oxindoles: This is arguably the most prominent class of anticancer spirocycles. They are known to inhibit crucial cell signaling pathways. For instance, many spiro-oxindole derivatives function as potent inhibitors of the MDM2-p53 interaction, preventing the degradation of the p53 tumor suppressor and inducing apoptosis in cancer cells.

  • Other Spiro-heterocycles: Spiro-pyrrolidines, -thiazolidinones, and -piperidines have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms including DNA damage and enzyme inhibition.[9][10]

Potential of this compound: The rigid carbocyclic core of this compound could serve as a novel scaffold for designing targeted agents. The carboxylic acid moiety provides a key functional handle for derivatization, allowing for the introduction of pharmacophores that could interact with specific anticancer targets. Its compact, three-dimensional nature could enable it to access binding pockets that are inaccessible to more planar molecules.[3]

Antimicrobial Activity

Spirocycles have shown broad-spectrum activity against various pathogens.[2][10]

  • Spiro-indoles and Thiazolidinones: Derivatives of these scaffolds have shown promising activity against bacteria like Staphylococcus aureus, often by inhibiting essential enzymes like DNA gyrase.[10]

  • Griseofulvin: This naturally occurring spiro compound is a well-known antifungal drug used to treat ringworm infections.[1]

Potential of this compound: The lipophilic nature of the spiro[2.5]octane core could facilitate passage through microbial cell membranes. The carboxylic acid could mimic substrates of key metabolic enzymes. Screening against a panel of bacterial and fungal strains would be a logical first step to explore this potential.[6]

Central Nervous System (CNS) Activity: A Focus on GABA Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride channel, is the primary mediator of fast inhibitory neurotransmission in the brain and a major target for anxiolytic, sedative, and anticonvulsant drugs.[11][12] Drugs like benzodiazepines act as positive allosteric modulators, enhancing the receptor's response to GABA.[13]

Interestingly, studies have shown that bicyclic monoterpenoids can modulate GABA-A receptor function.[14] The activity of these molecules is often dependent on their rigid, three-dimensional structure and the presence of hydroxyl groups.[14]

Hypothesized Activity of this compound: The spiro[2.5]octane core imparts a rigid, bicyclic-like conformation. We hypothesize that this scaffold could position the carboxylic acid moiety in a specific orientation to interact with allosteric sites on the GABA-A receptor, potentially mimicking the action of known modulators. The carboxylic acid could act as a hydrogen bond donor/acceptor, a critical feature for ligand-receptor interactions. This presents a compelling, albeit speculative, avenue for investigation.

The following diagram illustrates the mechanism of GABAergic inhibition and the potential modulatory role of a novel compound.

GABA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Releases GABA Ca_channel Ca²⁺ Channel Ca_channel->GABA_vesicle Triggers Fusion AP Action Potential AP->Ca_channel Depolarizes Membrane GABA_R GABA-A Receptor (Chloride Channel) Cl_ion Cl⁻ GABA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx Leads to Synaptic_Cleft->GABA_R GABA Binds Modulator Spiro[2.5]octane-1-COOH (Hypothetical Modulator) Modulator->GABA_R Allosteric Modulation

Caption: Hypothetical modulation of the GABA-A receptor by this compound.

Experimental Protocols for Biological Validation

To transition from hypothesis to data, rigorous experimental validation is essential. The following are standard, self-validating protocols for assessing the potential activities discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity Screening

This colorimetric assay is a standard method for assessing the metabolic activity of cells, serving as a proxy for cell viability and proliferation.

Objective: To determine the cytotoxic effect of this compound derivatives against a cancer cell line (e.g., HeLa or A549).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. Causality Explanation: This duration allows for multiple cell cycles, making it possible to observe the compound's effect on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality Explanation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol 2: Two-Electrode Voltage Clamp (TEVC) for GABA-A Receptor Modulation

Objective: To assess if this compound modulates the function of GABA-A receptors expressed in Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and inject them with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2). Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiology Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl. Clamp the membrane potential at -60 mV.

  • GABA Application: Apply a low concentration of GABA (the EC₅-EC₂₀, predetermined) to elicit a baseline inward chloride current (I_GABA).

  • Co-application of Test Compound: Co-apply the same concentration of GABA along with the test compound (this compound) at various concentrations.

  • Data Acquisition: Record the peak current elicited during each application. Causality Explanation: A positive allosteric modulator will potentiate the GABA-elicited current, resulting in a larger peak. A negative modulator or antagonist will reduce it.

  • Washout: Perfuse the chamber with buffer to wash out the compounds and ensure the current returns to baseline.

  • Analysis: Calculate the percentage modulation for each concentration of the test compound relative to the baseline I_GABA.

TEVC_Workflow A Oocyte cRNA Injection (GABA-A Subunits) B Incubation (2-5 days) A->B C Mount Oocyte in TEVC Chamber B->C D Impale with Electrodes & Voltage Clamp (-60mV) C->D E Apply GABA (EC₅) Record Baseline I_GABA D->E F Co-apply GABA + Test Compound Record Modulated Current E->F G Washout with Buffer F->G H Repeat F & G for Different Concentrations G->H I Data Analysis: Calculate % Modulation H->I

Caption: Experimental workflow for testing GABA-A receptor modulation using TEVC.

Conclusion and Future Perspectives

This compound represents an underexplored scaffold with significant potential in drug discovery.[6] While direct biological data remains scarce, a comparative analysis with well-established spirocyclic families provides a rational basis for its investigation as a potential anticancer, antimicrobial, or CNS-active agent. Its rigid, three-dimensional carbocyclic core is a desirable feature for modern medicinal chemistry, offering a pathway to novel chemical space.[4][15]

The most compelling hypothesis lies in its potential as a GABA-A receptor modulator, owing to its structural similarity to other rigid, cyclic modulators. The provided experimental protocols offer a clear and robust framework for validating these hypotheses. Future research should focus on synthesizing a small library of derivatives based on the spiro[2.5]octane core and screening them in the biological assays outlined in this guide. Such efforts are crucial to unlock the therapeutic potential of this intriguing molecular architecture.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10441897, Spiro(2.5)octane-1-carboxylic Acid. Retrieved from [Link]

  • Iarochenko, A., & Ryabukhin, S. (2020). Spirocyclic Motifs in Natural Products. Molecules, 25(21), 5034. Retrieved from [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • Varela, J., et al. (2023). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro Compounds: A Brief History. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55264674, Spiro[2.5]octane-5,7-dione. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Some bio-active naturally occuring spiro-alkaloids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53485539, Spiro[2.5]octane-6-carboxylic acid. Retrieved from [Link]

  • Kessler, A., et al. (2014). GABA(A) receptor modulation by terpenoids from Sideritis extracts. Molecular Nutrition & Food Research, 58(4), 851-862. Retrieved from [Link]

  • Frontiers. (n.d.). Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. Retrieved from [Link]

  • Masiulis, S., et al. (2019). GABAA receptor signalling mechanisms revealed by structural pharmacology. Nature, 565(7741), 454-459. Retrieved from [Link]

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  • Colby, D. A., et al. (2018). Agonists of the γ-aminobutyric Acid Type B (GABA B) Receptor Derived From β-hydroxy and β-amino Difluoromethyl Ketones. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2543. Retrieved from [Link]

Sources

A Comparative Analysis of Spiro[2.5]octane-1-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced three-dimensionality and improved pharmacological properties is perpetual. Among these, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and provide unique vectoral arrangements of functional groups, thereby enabling fine-tuned interactions with biological targets.[1][2] This guide provides a comprehensive comparative analysis of Spiro[2.5]octane-1-carboxylic acid and its derivatives, offering insights into their synthesis, physicochemical properties, and potential therapeutic applications for researchers, scientists, and drug development professionals.

The Spiro[2.5]octane Scaffold: A Privileged Motif in Drug Design

The Spiro[2.5]octane core, featuring a cyclopropane ring fused to a cyclohexane ring through a single carbon atom, represents a unique carbocyclic scaffold. This structural motif imparts a high degree of sp³ character, moving away from the flat, two-dimensional structures that have historically dominated small-molecule drug discovery.[3] The inherent rigidity of the spirocyclic system can lock the conformation of a molecule, which can lead to an improved efficacy and selectivity profile.[4] Furthermore, the introduction of a spirocyclic element can favorably modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[4]

The carboxylic acid moiety at the 1-position of the spiro[2.5]octane scaffold serves as a versatile handle for chemical modification, allowing for the generation of a diverse library of derivatives, including amides, esters, and other bioisosteres. This functional group can also participate in crucial hydrogen bonding interactions with biological macromolecules, a key feature for target binding.

Synthesis of this compound and Its Derivatives

The synthesis of the parent this compound and its derivatives can be achieved through various synthetic routes. While a plethora of methods exist for the construction of spirocycles, this guide will focus on a key patented methodology for a related isomer, Spiro[2.5]octane-5-carboxylic acid, and general approaches for derivatization.

Synthetic Pathway to a Spiro[2.5]octane Carboxylic Acid Core

A patented method for the synthesis of Spiro[2.5]octane-5-carboxylic acid provides a foundational understanding of constructing the core scaffold.[5] This multi-step synthesis begins with readily available starting materials and proceeds through key transformations.

Synthetic_Pathway A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B Methyl enol ether formation (Methanol, H+) C 4-Methoxy-1-oxaspiro[2.5]oct-4-ene B->C Simmons-Smith Cyclopropanation D Spiro[2.5]octan-5-ol C->D Ring opening & Reduction E Spiro[2.5]octan-5-one D->E Oxidation F Spiro[2.5]octane-5-carboxylic acid E->F Carboxylation

Figure 1: Patented synthetic pathway for Spiro[2.5]octane-5-carboxylic acid.[5]

Experimental Protocol: Synthesis of Spiro[2.5]octane-5-carboxylic Acid[5]

  • Methyl enol ether formation: 1,3-cyclohexanedione is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form 3-methoxycyclohex-2-en-1-one.

  • Simmons-Smith Cyclopropanation: The resulting enol ether undergoes a Simmons-Smith reaction to introduce the cyclopropane ring, yielding 4-methoxy-1-oxaspiro[2.5]oct-4-ene.

  • Ring opening and reduction: The spiro compound is then treated with a reducing agent to open the enol ether and reduce the ketone, affording spiro[2.5]octan-5-ol.

  • Oxidation: The alcohol is oxidized to the corresponding ketone, spiro[2.5]octan-5-one.

  • Carboxylation: The final step involves the conversion of the ketone to the target carboxylic acid.

Derivatization Strategies

The carboxylic acid functionality of this compound is a prime site for derivatization to explore structure-activity relationships (SAR). Standard peptide coupling conditions can be employed to synthesize a variety of amides, which are common in many drug molecules.

Derivatization_Workflow A Spiro[2.5]octane-1- carboxylic acid B Acyl Chloride Formation A->B SOCl2 or (COCl)2 D Ester Synthesis A->D Fischer Esterification (H+) C Amide Synthesis B->C Coupling G Spiro[2.5]octane-1-carboxamide Derivative C->G H Spiro[2.5]octane-1-carboxylate Ester Derivative D->H E Amine (R-NH2) E->C F Alcohol (R-OH) F->D

Figure 2: General workflow for the derivatization of this compound.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The table below presents a comparison of the calculated physicochemical properties of this compound and its isomer, Spiro[2.5]octane-6-carboxylic acid, based on data from PubChem.

PropertyThis compoundSpiro[2.5]octane-6-carboxylic acidReference
Molecular Formula C₉H₁₄O₂C₉H₁₄O₂[6]
Molecular Weight 154.21 g/mol 154.21 g/mol [6]
XLogP3 2.52.3[6]
Hydrogen Bond Donor Count 11[6]
Hydrogen Bond Acceptor Count 22[6]
Rotatable Bond Count 11[6]
Topological Polar Surface Area 37.3 Ų37.3 Ų[6]

These calculated values suggest that both isomers possess drug-like properties according to Lipinski's rule of five. The relatively low molecular weight and moderate lipophilicity (XLogP3) are favorable for oral bioavailability.

Comparative Biological Activity: Illustrative Examples

While specific biological activity data for a series of this compound derivatives is not extensively available in the public domain, the broader class of spirocyclic compounds has demonstrated a wide range of pharmacological activities.[1][2] The following examples of other spirocyclic compounds are presented to illustrate the potential therapeutic applications of this scaffold.

Anticancer Activity

A study on the green synthesis of novel spiro compounds revealed their potential as anticancer agents.[1][2] Several derivatives were screened against a panel of human cancer cell lines, with some compounds exhibiting moderate inhibitory activity. For instance, one spiro compound showed IC₅₀ values of 52.81 µM against HCT116 (colon carcinoma) and 49.72 µM against HL60 (promyelocytic leukemia) cell lines.[2] This suggests that derivatives of this compound could be explored for their antiproliferative effects.

Antimicrobial Activity

The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial agents. A recent study reported the potent antimicrobial activity of a natural compound and its synthetic analogs against multi-drug-resistant Gram-positive pathogens.[7] One of the analogs demonstrated a minimum inhibitory concentration (MIC₉₀) comparable to or better than standard-of-care antibiotics against 39 methicillin-resistant Staphylococcus aureus (MRSA) isolates.[7] This highlights the potential of developing this compound derivatives as novel antimicrobial agents.

Enzyme Inhibition

The rigid conformation of spirocyclic scaffolds makes them attractive for designing enzyme inhibitors with high selectivity. A patent application describes spiro-condensed pyrrolidine derivatives as inhibitors of deubiquitylating enzymes (DUBs), which are implicated in cancer.[8] This underscores the potential of using the Spiro[2.5]octane scaffold to design potent and selective enzyme inhibitors for various therapeutic targets.

In Vitro ADME Properties: A Look at Metabolic Stability

The metabolic stability of a drug is a crucial determinant of its in vivo half-life and oral bioavailability. Carboxylic acid-containing drugs can undergo various metabolic transformations, including glucuronidation.[9] The spirocyclic core, with its high sp³ character, is generally associated with improved metabolic stability compared to more planar, aromatic systems.[4]

Experimental Protocol: In Vitro Metabolic Stability Assay

A common method to assess metabolic stability is to incubate the test compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[10]

  • Incubation: The test compound is incubated with liver microsomes (human or other species) and NADPH (a cofactor for many metabolic enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

While specific in vitro ADME data for this compound derivatives is limited, the general principles suggest that the spirocyclic nature of the scaffold could confer favorable metabolic stability.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. Its inherent three-dimensionality, coupled with the versatility of the carboxylic acid functional group, provides a rich platform for exploring new chemical space. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. Comparative studies focusing on SAR and in vitro ADME properties will be crucial for identifying lead compounds with optimal pharmacological profiles. The insights provided in this guide aim to equip researchers with the foundational knowledge and experimental frameworks necessary to unlock the full potential of this intriguing spirocyclic scaffold in drug discovery.

References

  • Ribeiro, M. A., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 513-529.
  • Ferreira, L. G., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • de Oliveira, B. G., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051.
  • PubChem. Spiro(2.5)octane-1-carboxylic Acid. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. Spiro[2.5]octane-6-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].

  • Miller, D. R., et al. (2024).
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  • Google Patents. (2014). Process for preparing spiro[2.5]octane-5,7-dione. US20140336405A1.
  • Google Patents. (2017). Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. EP3191441B1.
  • Google Patents. (1996). Spiro compound. US5508428A.
  • Google Patents. (2014). Oxaspiro [2.
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  • ResearchGate. (2023). Overview of metabolic pathways of carboxylic-acid-containing drugs.
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  • MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool.
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  • PubMed. (2023).
  • ResearchGate. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs.
  • Google Patents. (2017). Spiro-condensed pyrrolidine derivatives as deubiquitylating enzymes (dub) inhibitors. WO2017149313A1.

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A Comparative Guide to the Cross-Reactivity of Spiro[2.5]octane-Based Methionine Aminopeptidase-2 (MetAP-2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of highly selective enzyme inhibitors is paramount to developing safer and more effective therapeutics. Methionine aminopeptidase-2 (MetAP-2), a key metalloenzyme involved in protein maturation and angiogenesis, has emerged as a promising target for the treatment of cancer and other diseases.[1][2][3] The unique three-dimensional architecture of spirocyclic scaffolds has positioned them as attractive cores for designing novel MetAP-2 inhibitors.[4] This guide provides a comprehensive comparison of the cross-reactivity profiles of spiro[2.5]octane-based MetAP-2 inhibitors with other prominent classes of inhibitors, supported by experimental data and detailed methodologies.

The Significance of Selectivity in MetAP-2 Inhibition

MetAP-2 plays a crucial role in the removal of the N-terminal methionine from nascent proteins, a vital step for their proper function.[2][5] Its inhibition can arrest cell growth and prevent the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[1][3][6] However, the human genome encodes another closely related enzyme, MetAP-1. Non-selective inhibition of both MetAP-1 and MetAP-2 can lead to off-target effects and potential toxicity. Therefore, developing inhibitors with high selectivity for MetAP-2 over MetAP-1 is a key objective in this field.

This guide focuses on inhibitors built around the spiro[2.5]octane scaffold, a rigid and three-dimensional structure that offers the potential for novel and selective interactions within the MetAP-2 active site. While specific data on "Spiro[2.5]octane-1-carboxylic acid" based inhibitors is limited, this guide will leverage data on structurally related spiro[2.5]octane derivatives, particularly spiroepoxides, which act as irreversible inhibitors of MetAP-2, to draw meaningful comparisons.[7]

Comparative Inhibitor Performance

The efficacy and selectivity of enzyme inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme and related off-target enzymes. The following table summarizes the inhibitory activities of a representative spiro[2.5]octane-based inhibitor and other classes of MetAP-2 inhibitors against MetAP-2 and the closely related MetAP-1.

Inhibitor ClassRepresentative CompoundTargetIC50 (nM)Selectivity (MetAP-1/MetAP-2)Reference
Spiro[2.5]octane-based (Irreversible) Spiroepoxytriazole AnalogMetAP-2PotentSelective[7]
Fumagillin Analog (Irreversible) TNP-470MetAP-2PotentHigh[5][8]
Reversible Inhibitor M8891MetAP-252~150-fold vs MetAP-1[9][10]
Purine-based (Reversible) Compound 27MetAP-238>100-fold vs MetAP-1[11]

Specific IC50 values for the spiroepoxytriazole analog were not publicly available in the cited literature, but the study describes them as potent and selective.

Analysis of Comparative Data:

The data highlights that both irreversible inhibitors, the spiroepoxytriazole and the fumagillin analog TNP-470, exhibit high potency and selectivity for MetAP-2. The novel spiro[2.5]octane scaffold demonstrates its potential to yield highly effective and selective inhibitors. Reversible inhibitors like M8891 and the purine-based compound 27 also achieve impressive potency and selectivity, offering an alternative mechanism of action that may have a different pharmacokinetic and safety profile. The high selectivity of these compounds for MetAP-2 over MetAP-1 is a critical feature, suggesting a lower potential for off-target effects related to MetAP-1 inhibition.

Experimental Methodologies for Assessing Cross-Reactivity

The determination of inhibitor cross-reactivity relies on robust and well-defined experimental protocols. The following sections detail the standard assays used to evaluate the performance of MetAP-2 inhibitors.

Biochemical Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MetAP-2 and MetAP-1.

Principle: The assay quantifies the amount of methionine cleaved from a synthetic peptide substrate by the MetAP enzyme. The reaction is typically coupled to a secondary enzyme system that produces a detectable signal (e.g., colorimetric or fluorescent).

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Recombinant human MetAP-2 and MetAP-1 are purified. A synthetic peptide substrate, such as Met-Ala-Ser (MAS), is prepared.[9]

  • Assay Buffer Preparation: A suitable buffer is prepared, typically containing HEPES, NaCl, and a divalent cation like MnCl₂ or CoCl₂, which is essential for MetAP activity.[9][12]

  • Inhibitor Preparation: The test compounds (e.g., spiro[2.5]octane-based inhibitors and comparators) are serially diluted to a range of concentrations.

  • Reaction Mixture: The reaction is set up in a 96-well plate. Each well contains the assay buffer, the respective enzyme (MetAP-2 or MetAP-1), and a specific concentration of the inhibitor or vehicle control (DMSO).

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding the peptide substrate to all wells.

  • Signal Detection: After a set incubation time, the reaction is stopped, and the amount of product formed is measured using a plate reader. For coupled assays, the signal is monitored kinetically.

  • IC50 Determination: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Choice of Divalent Cation: The type of divalent cation used as a cofactor can influence inhibitor potency.[12] Therefore, it is crucial to use a physiologically relevant cation or to test multiple cations to understand the inhibitor's behavior fully.

  • Use of Purified Enzymes: Using purified MetAP-1 and MetAP-2 allows for a direct comparison of the inhibitor's effect on each enzyme, providing a clear measure of selectivity.

Experimental Workflow for Biochemical Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified MetAP-1 & MetAP-2 Plate 96-well Plate Setup (Buffer, Enzyme, Inhibitor) Enzyme->Plate Substrate Peptide Substrate (e.g., MAS) Initiation Add Substrate Substrate->Initiation Inhibitor Serial Dilutions of Inhibitors Inhibitor->Plate Preincubation Pre-incubation Plate->Preincubation Preincubation->Initiation Detection Signal Measurement Initiation->Detection Calculation Calculate % Inhibition Detection->Calculation Curve Dose-Response Curve Fitting Calculation->Curve IC50 Determine IC50 & Selectivity Curve->IC50

Caption: Workflow for determining inhibitor potency and selectivity.

Cell-Based Proliferation Assay

This assay assesses the inhibitor's ability to suppress the growth of cells that are dependent on MetAP-2 activity, such as human umbilical vein endothelial cells (HUVECs).

Principle: The assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell viability indicates that the inhibitor is active in a cellular context.

Step-by-Step Protocol:

  • Cell Culture: HUVECs or other sensitive cancer cell lines are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Inhibitor Treatment: The cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a period of 48-72 hours to allow for cell proliferation.

  • Viability Assessment: A viability reagent (e.g., MTT, MTS, or CellTiter-Glo) is added to each well. These reagents are converted into a detectable product by metabolically active cells.

  • Signal Measurement: The signal (absorbance or luminescence) is measured using a plate reader.

  • GI50/IC50 Determination: The concentration of inhibitor that causes 50% inhibition of cell growth (GI50) or is cytotoxic to 50% of the cells (IC50) is calculated.

Causality Behind Experimental Choices:

  • Choice of Cell Line: HUVECs are commonly used as they are a primary cell line involved in angiogenesis and are known to be sensitive to MetAP-2 inhibition.[13] Using a panel of cancer cell lines can help identify specific cancer types that are sensitive to the inhibitor.

  • Duration of Treatment: A 48-72 hour treatment period is typically sufficient to observe the anti-proliferative effects of MetAP-2 inhibitors.

Experimental Workflow for Cell-Based Assay

cluster_culture Cell Culture cluster_treatment Inhibitor Treatment cluster_readout Data Acquisition & Analysis Cells HUVEC or Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cells->Seeding Treatment Add Serial Dilutions of Inhibitors Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation Viability Add Viability Reagent Incubation->Viability Measurement Measure Signal Viability->Measurement GI50 Determine GI50/IC50 Measurement->GI50

Caption: Workflow for assessing the anti-proliferative effects of inhibitors.

Understanding the MetAP-2 Signaling Pathway

Inhibition of MetAP-2 can impact several downstream signaling pathways, leading to the observed anti-proliferative and anti-angiogenic effects. One of the key pathways involves the regulation of the eukaryotic initiation factor 2 alpha (eIF2α). MetAP-2 has been shown to protect eIF2α from phosphorylation.[3] Phosphorylation of eIF2α leads to an inhibition of global protein synthesis and cell cycle arrest. By inhibiting MetAP-2, the protective effect on eIF2α is removed, leading to its phosphorylation and subsequent downstream effects.

MetAP-2 Signaling Pathway Diagram

MetAP2 MetAP-2 eIF2a eIF2α MetAP2->eIF2a protects from phosphorylation p_eIF2a p-eIF2α (Phosphorylated) eIF2a->p_eIF2a is phosphorylated Protein_Synthesis Protein Synthesis p_eIF2a->Protein_Synthesis inhibits Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest leads to Inhibitor Spiro[2.5]octane-based Inhibitor Inhibitor->MetAP2 inhibits

Caption: Simplified signaling pathway of MetAP-2 inhibition.

Conclusion

The exploration of novel scaffolds is a cornerstone of modern medicinal chemistry. Spiro[2.5]octane-based inhibitors of MetAP-2 represent a promising class of compounds with the potential for high potency and selectivity. The inherent three-dimensionality of the spirocyclic core can be exploited to achieve unique and specific interactions within the enzyme's active site, leading to improved drug-like properties.

This guide has provided a framework for comparing the cross-reactivity of these novel inhibitors against established alternatives. The detailed experimental protocols for biochemical and cell-based assays offer a clear path for researchers to evaluate their own compounds. By focusing on selectivity against MetAP-1 and understanding the downstream signaling effects, the development of next-generation MetAP-2 inhibitors with enhanced therapeutic windows can be accelerated. The continued investigation of spiro[2.5]octane and related scaffolds holds significant promise for the discovery of innovative treatments for cancer and other angiogenesis-dependent diseases.

References

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Spiro[2.5]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spiro[2.5]octane-1-carboxylic acid is a valuable spirocyclic building block in medicinal chemistry and materials science, prized for the unique three-dimensional conformation conferred by its strained cyclopropane ring fused to a cyclohexane core. The efficient synthesis of this scaffold is of considerable interest to researchers in drug development and organic synthesis. This guide provides an in-depth comparison of two distinct and plausible synthetic routes to this target molecule. While direct comparative literature is scarce, this document constructs and benchmarks two logical pathways: an Exo-Olefin Cyclopropanation Strategy (Route A) and an Intramolecular Cyclization Strategy (Route B) . Each route is evaluated based on its underlying chemical principles, step-by-step experimental protocols derived from established and analogous procedures, and a comparative analysis of yield, step count, and reagent considerations.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocycles, compounds containing two rings connected by a single common atom, have gained prominence as "bioisosteres" for common carbocyclic and heterocyclic rings in drug discovery. The spiro[2.5]octane framework, in particular, introduces a rigid cyclopropane moiety that can orient substituents in precise vectors, enabling novel interactions with biological targets. The carboxylic acid functional group at the C1 position provides a versatile handle for further derivatization, such as amide bond formation, making this compound a key intermediate for library synthesis. This guide aims to provide researchers with a practical, experimentally grounded comparison of synthetic strategies to access this important molecule.

Route A: Exo-Olefin Cyclopropanation Strategy

This route is a classic and highly reliable approach that constructs the key carbon framework in a linear sequence. The strategy involves two main transformations: first, the formation of an exocyclic α,β-unsaturated ester from cyclohexanone, followed by the cyclopropanation of this alkene.

Strategic Rationale

The causality behind this approach lies in the robust and predictable nature of each transformation. The Horner-Wadsworth-Emmons (HWE) olefination is exceptionally effective for creating sterically defined double bonds, particularly for generating α,β-unsaturated esters from ketones where traditional Wittig reactions might be less efficient.[1][2] Following this, the Simmons-Smith cyclopropanation provides a stereospecific method to convert the alkene into the desired cyclopropane ring without affecting the ester functionality.[3][4]

Workflow Diagram

Route_A cluster_0 Step 1: Horner-Wadsworth-Emmons Olefination cluster_1 Step 2: Simmons-Smith Cyclopropanation cluster_2 Step 3: Saponification A Cyclohexanone C Ethyl cyclohexylideneacetate A->C NaH, Benzene Yield: ~72% B Triethyl phosphonoacetate B->C       D Ethyl spiro[2.5]octane-1-carboxylate C->D Et₂Zn, CH₂I₂, DCM Yield: ~90% (est.) E This compound D->E 1. NaOH, EtOH/H₂O 2. H₃O⁺ Yield: >95% (est.)

Caption: Overall workflow for Route A.

Experimental Protocols
Step 1: Synthesis of Ethyl cyclohexylideneacetate

This protocol is adapted from the procedure reported in Organic Syntheses.[1][5]

  • Reagent Preparation: A dry 500 mL three-necked flask, equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, is charged with sodium hydride (16.0 g of a 50% dispersion in mineral oil, 0.33 mol) and 100 mL of dry benzene.

  • Anion Formation: Triethyl phosphonoacetate (74.7 g, 0.33 mol) is added dropwise to the stirred NaH suspension over 45-50 minutes, maintaining the temperature between 30-35 °C with cooling as necessary. After the addition is complete, the mixture is stirred for 1 hour at room temperature.

  • Olefination: Cyclohexanone (32.7 g, 0.33 mol) is added dropwise over 30-40 minutes, keeping the temperature at 20-30 °C. A gummy precipitate of sodium diethyl phosphate will form.

  • Workup and Purification: The mixture is heated to 60-65 °C for 15 minutes. After cooling, the liquid is decanted from the precipitate. The precipitate is washed with several portions of warm benzene. The combined organic layers are distilled to remove the benzene. The residue is then distilled under vacuum (0.02 mmHg) to collect ethyl cyclohexylideneacetate at 48-49 °C. Yield: 37–43 g (67–77%) .[1]

Step 2: Synthesis of Ethyl spiro[2.5]octane-1-carboxylate

This is a representative protocol for a Furukawa-modified Simmons-Smith reaction, known for its high efficiency with electron-rich or conjugated olefins.[3]

  • Reagent Preparation: To a solution of anhydrous dichloromethane (DCM, 150 mL) in a flame-dried flask under nitrogen, add diethylzinc (Et₂Zn, 2.0 eq) and cool to 0 °C.

  • Carbenoid Formation: Slowly add a solution of diiodomethane (CH₂I₂, 2.0 eq) in DCM (30 mL) at -10 °C. Stir until the solution becomes clear.

  • Cyclopropanation: Add a solution of ethyl cyclohexylideneacetate (1.0 eq) in DCM (100 mL) dropwise at -10 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Purification: The reaction is quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and EDTA sodium salt. The organic layer is separated, and the aqueous phase is extracted with DCM. The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated. The crude product is purified by flash column chromatography to yield the target ester. Estimated Yield: ~90% .

Step 3: Synthesis of this compound (Saponification)

This is a standard procedure for ester hydrolysis.

  • Hydrolysis: Dissolve ethyl spiro[2.5]octane-1-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Workup and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1M hydrochloric acid (HCl). The carboxylic acid will precipitate or can be extracted with ethyl acetate.

  • Isolation: The organic extracts are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to afford the final product. Estimated Yield: >95% .

Route B: Intramolecular Cyclization Strategy

This route employs a convergent strategy where the cyclohexane ring and the precursor to the cyclopropane's third carbon are assembled first, followed by a key intramolecular ring-closing step.

Strategic Rationale

The core of this strategy is a Michael addition followed by an intramolecular SN2 reaction.[6] Diethyl malonate serves as a soft nucleophile that adds in a 1,4-conjugate fashion to an α,β-unsaturated system on the cyclohexane ring.[7][8] The resulting enolate is then trapped intramolecularly by an appropriately placed leaving group. This tandem reaction sequence can be a highly efficient method for forming cyclic structures. This proposed route leverages this logic by starting with cyclohex-2-enone.

Workflow Diagram

Route_B cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction & Halogenation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Hydrolysis & Decarboxylation A Cyclohex-2-enone C Diethyl 2-(3-oxocyclohexyl)malonate A->C NaOEt, EtOH Yield: ~85% (est.) B Diethyl malonate B->C       D Diethyl 2-(3-hydroxycyclohexyl)malonate C->D NaBH₄, MeOH Yield: >90% (est.) E Diethyl 2-(3-bromocyclohexyl)malonate D->E PBr₃ or CBr₄/PPh₃ Yield: ~80% (est.) F Diethyl spiro[2.5]octane-1,1-dicarboxylate E->F NaH, THF Yield: ~75% (est.) G This compound F->G 1. KOH, EtOH/H₂O, Δ 2. H₃O⁺, Δ Yield: ~80% (est.)

Caption: Overall workflow for Route B.

Experimental Protocols
Step 1: Synthesis of Diethyl 2-(3-oxocyclohexyl)malonate

This protocol is based on standard Michael addition procedures.[7]

  • Reagent Preparation: In a flask equipped with a stirrer and reflux condenser, prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium (1.1 eq) in absolute ethanol.

  • Michael Addition: To the cooled ethoxide solution, add diethyl malonate (1.1 eq). Then, add cyclohex-2-enone (1.0 eq) dropwise, maintaining the temperature below 30 °C.

  • Workup and Purification: After stirring for 2-3 hours at room temperature, neutralize the mixture with dilute acetic acid. Remove the ethanol under reduced pressure. Extract the product into diethyl ether, wash with water and brine, and dry over MgSO₄. The crude product is purified by vacuum distillation. Estimated Yield: ~85% .

Step 2: Synthesis of Diethyl 2-(3-bromocyclohexyl)malonate

This is a two-part sequence involving reduction and subsequent bromination.

  • Reduction: Dissolve the keto-diester from Step 1 (1.0 eq) in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.0 eq) portion-wise. Stir for 1 hour at 0 °C. Quench with acetone, remove solvent, and extract with ethyl acetate. Wash with water and brine, then dry and concentrate to give the alcohol. Estimated Yield: >90% .

  • Bromination: Dissolve the resulting alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C. Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours. Pour the mixture onto ice and extract with ether. Wash the organic layer with saturated NaHCO₃ solution and brine, then dry and concentrate. Purify by chromatography. Estimated Yield: ~80% .

Step 3: Synthesis of Diethyl spiro[2.5]octane-1,1-dicarboxylate

This step involves an intramolecular SN2 reaction.

  • Cyclization: Add the bromo-diester from Step 2 (1.0 eq) to a stirred suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere.

  • Reaction Completion: Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography. Estimated Yield: ~75% .

Step 4: Synthesis of this compound

This final step involves a combined saponification and thermal decarboxylation.

  • Saponification: Heat the spiro-diester from Step 3 (1.0 eq) to reflux in a solution of potassium hydroxide (KOH, 3-4 eq) in aqueous ethanol for 12 hours.

  • Decarboxylation: Cool the mixture, remove the ethanol in vacuo, and acidify the aqueous residue with concentrated HCl until pH < 2. Heat the acidic mixture to 100-120 °C for 2-4 hours to effect decarboxylation.

  • Isolation: Cool the mixture and extract the final product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the target carboxylic acid. Estimated Yield: ~80% .

Performance Benchmark Comparison

The two routes are compared below based on several key metrics for synthetic efficiency. The yields for Route B and for some steps in Route A are estimated based on analogous reactions reported in the literature, as direct experimental data for this specific sequence is not published.

MetricRoute A: Exo-Olefin CyclopropanationRoute B: Intramolecular CyclizationAnalysis
Overall Estimated Yield ~55%~36%Route A demonstrates a significantly higher overall yield, making it more efficient in terms of material conversion.
Number of Steps 34Route A is shorter, which is advantageous for reducing labor, time, and cumulative material loss.
Key Reagents & Hazards NaH, Et₂Zn, CH₂I₂NaH, NaBH₄, PBr₃, NaOEtBoth routes use hazardous reagents. Route A uses pyrophoric diethylzinc and sodium hydride. Route B uses sodium hydride and corrosive phosphorus tribromide. Diethylzinc requires specialized handling techniques.
Scalability Good. HWE and Simmons-Smith reactions are generally scalable. The use of Et₂Zn can be costly on a large scale.Moderate. Multi-step sequences with several purification steps can present challenges on scale-up. The final decarboxylation step requires careful temperature control.
Stereocontrol The Simmons-Smith reaction is stereospecific, but the starting olefin is achiral. The final product is a racemate.The reduction and cyclization steps can create diastereomers, potentially complicating purification and reducing the yield of the desired isomer.
Convergence Linear SynthesisConvergent/Linear HybridRoute A is a classic linear synthesis. Route B has elements of convergence but is executed in a linear fashion.

Conclusion and Recommendation

Both routes present viable, chemically sound strategies for the synthesis of this compound.

Route A (Exo-Olefin Cyclopropanation) is the recommended pathway for its superior overall yield and shorter sequence. The Horner-Wadsworth-Emmons and Simmons-Smith reactions are high-yielding, well-understood transformations that are reliable in a laboratory setting. While requiring the handling of pyrophoric and toxic reagents, the procedural simplicity and efficiency make it the more attractive option for producing the target compound.

Route B (Intramolecular Cyclization) , while longer and likely lower-yielding, offers an interesting alternative that avoids the use of organozinc reagents. However, it introduces potential challenges with diastereoselectivity during the reduction and cyclization steps, which could complicate purification. This route may be considered if the specific reagents for Route A are unavailable or if alternative substitution patterns on the cyclohexane ring are desired starting from different Michael acceptors.

Ultimately, the choice of route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the cost and availability of the starting materials and reagents.

References

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  • Newman, M. S.; Galt, R. H. B.; Galt, H. B. Reactions of 2-Arylcyclohexanones. IV. Michael Addition of Malonic Ester to 2-Phenyl-Δ2-cyclohexenone. J. Am. Chem. Soc.1959 , 81(23), 6219–6221. DOI:

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  • Wang, Y., et al. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Adv.2014 , 4, 3788-3791. DOI:

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A Comparative Guide to the Physicochemical Properties of Spiro[2.5]octane and Spiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the landscape of modern drug discovery, the strategic move away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures is a well-established principle for enhancing therapeutic potential. Saturated carbocyclic and heterocyclic scaffolds have become invaluable tools for medicinal chemists, offering a means to improve physicochemical properties such as solubility and metabolic stability, while simultaneously providing novel exit vectors for probing complex biological targets.[1][2] Among these scaffolds, spirocycles—polycyclic compounds where two rings share a single carbon atom—are particularly advantageous due to their rigid and well-defined 3D conformations.[3]

This guide provides an in-depth comparison of two prominent spirocyclic scaffolds: spiro[2.5]octane and spiro[3.5]nonane. While structurally similar, the subtle difference in the size of the smaller ring—a cyclopropane in spiro[2.5]octane versus a cyclobutane in spiro[3.5]nonane—imparts distinct physicochemical characteristics that can profoundly influence a drug candidate's profile. We will explore the nuances of their conformational analysis, lipophilicity, aqueous solubility, and metabolic stability, supported by experimental data and detailed protocols to empower researchers in their scaffold selection process.

Structural and Conformational Analysis: Rigidity and Spatial Arrangement

The defining feature of spirocycles is the spiro atom, which creates a rigidifying effect on the overall structure.[3] This rigidity allows for a more precise spatial orientation of functional groups, which can be critical for optimizing interactions with a biological target.[4][5]

  • Spiro[2.5]octane: This scaffold fuses a high-energy, planar cyclopropane ring with a flexible cyclohexane ring. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. The fusion of the rigid cyclopropane ring restricts the conformational flexibility of the adjacent cyclohexane, leading to a highly defined and rigid structure. This rigidity can be advantageous for locking in a bioactive conformation.

  • Spiro[3.5]nonane: In this system, a cyclobutane ring is fused to the cyclohexane. The cyclobutane ring is not planar and exists in a puckered conformation. This, combined with the chair conformation of the cyclohexane, results in a scaffold that is still rigid but possesses slightly more conformational flexibility than its spiro[2.5]octane counterpart.

The choice between these two scaffolds can, therefore, be guided by the desired degree of conformational constraint for a particular drug target.

Comparative Physicochemical Properties

The interplay of molecular size, shape, and ring strain directly influences the key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]

Lipophilicity (logP/logD)

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD), is a critical parameter for predicting a drug's membrane permeability and overall bioavailability.[6][8]

While extensive experimental data directly comparing a wide range of substituted derivatives is sparse, we can infer trends based on the parent hydrocarbon structures and computational predictions. The addition of a methylene group in spiro[3.5]nonane relative to spiro[2.5]octane would be expected to result in a modest increase in lipophilicity, assuming similar substitution patterns. For the parent hydrocarbons, computed XLogP3-AA values are 3.7 for spiro[2.5]octane and spiro[3.4]octane (a constitutional isomer of spiro[3.5]nonane with a cyclopentane ring), suggesting that the lipophilicity of the core scaffolds is quite similar.[9][10] However, the introduction of functional groups can significantly alter these values.

Table 1: Comparison of Key Physicochemical Properties (Predicted and Experimental)

PropertySpiro[2.5]octane DerivativeSpiro[3.5]nonane DerivativeRationale for Difference
Molecular Weight LowerHigherAddition of a CH₂ group.
Calculated logP (XLogP3-AA) 3.7 (for parent)[9]~3.7-4.0 (inferred)Increased carbon count in spiro[3.5]nonane is offset by a potential increase in polarity depending on the conformation.
Aqueous Solubility (logS) Generally higherGenerally lowerIncreased lipophilicity of spiro[3.5]nonane derivatives can lead to lower aqueous solubility.
Metabolic Stability Potentially lowerPotentially higherThe strained cyclopropane ring in spiro[2.5]octane can be a site for metabolic oxidation.
Fraction of sp³ carbons (Fsp³) HighHighBoth scaffolds are rich in sp³ carbons, contributing to their 3D nature.
Aqueous Solubility (logS)

Aqueous solubility is a crucial factor for drug absorption and formulation. Generally, an increase in lipophilicity correlates with a decrease in aqueous solubility.[7] Therefore, it is anticipated that derivatives of spiro[3.5]nonane may exhibit slightly lower aqueous solubility compared to their spiro[2.5]octane analogues, owing to their higher carbon count and potentially higher lipophilicity.

Metabolic Stability

A significant advantage of incorporating spirocyclic scaffolds is the potential to block sites of metabolism. By replacing a metabolically labile group (like a gem-dimethyl group) with a spirocyclic center, metabolic stability can be enhanced.

However, the high ring strain of the cyclopropane in spiro[2.5]octane derivatives could present a metabolic liability. This strained ring may be susceptible to oxidative ring-opening by cytochrome P450 enzymes. In contrast, the cyclobutane ring of spiro[3.5]nonane is less strained and may, therefore, be more resistant to such metabolic pathways. This makes the spiro[3.5]nonane scaffold a potentially more robust choice when metabolic stability is a primary concern.

Experimental Methodologies

To provide actionable insights, this section details a standard, self-validating protocol for determining a critical physicochemical parameter: lipophilicity (logD) at a physiological pH of 7.4.

Protocol: Determination of Lipophilicity (logD) by Shake-Flask Method

This protocol is considered the "gold standard" for logD measurement and relies on quantifying the concentration of the analyte in two immiscible phases, n-octanol and an aqueous buffer, after equilibrium has been reached.[11][12]

Step-by-Step Methodology:

  • Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely before use.[11]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).[12]

  • Partitioning Experiment:

    • In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.

    • Add a small aliquot (e.g., 10 µL) of the 10 mM stock solution to the vial.

    • Cap the vial tightly and rotate it on a shaker at room temperature for at least one hour to facilitate partitioning.[12]

  • Phase Separation: Centrifuge the vials at a low speed to ensure complete separation of the aqueous and octanol layers.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Be cautious to avoid cross-contamination.

  • Quantification: Analyze the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS.[12]

  • Calculation: The logD is calculated using the following formula:

    • logD = log ( [Compound]octanol / [Compound]aqueous )

Diagram: Experimental Workflow for logD Measurement

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Pre-saturated n-Octanol and PBS (pH 7.4) Mix Mix Solvents and Add Stock Solution Solvents->Mix Stock Prepare 10 mM Stock Solution in DMSO Stock->Mix Shake Rotate on Shaker (1 hour) Mix->Shake Separate Centrifuge for Phase Separation Shake->Separate Sample Sample Aqueous and Octanol Layers Separate->Sample Quantify Quantify Concentration (LC-MS/MS) Sample->Quantify Calculate Calculate logD Quantify->Calculate

Caption: Workflow for logD determination via the shake-flask method.

Implications for Drug Design

The choice between spiro[2.5]octane and spiro[3.5]nonane derivatives is a strategic decision based on the specific goals of a drug discovery program.

  • Choose Spiro[2.5]octane when:

    • A high degree of rigidity is required to lock in a specific conformation for optimal target binding.

    • The synthetic route is more favorable or provides access to desired substitution patterns.

    • Metabolic stability at the spiro-junction is not a primary concern, or when other parts of the molecule are more metabolically labile.

  • Choose Spiro[3.5]nonane when:

    • Enhanced metabolic stability is a key objective, particularly to avoid potential oxidation of a strained ring.

    • A slightly greater degree of conformational flexibility is desired to accommodate the binding pocket of the target.

    • The project aims to fine-tune lipophilicity and solubility profiles, as the additional methylene group provides another point of modification.

Conclusion

Spiro[2.5]octane and spiro[3.5]nonane are valuable scaffolds that provide medicinal chemists with tools to introduce 3D complexity into their molecules. While spiro[2.5]octane offers superior rigidity, it may come with a metabolic cost due to the strained cyclopropane ring. Conversely, spiro[3.5]nonane provides a more metabolically robust core with a slight increase in conformational flexibility. A thorough understanding of these physicochemical trade-offs, validated by robust experimental data, is essential for the rational design of next-generation therapeutics. The protocols and comparative analysis presented in this guide serve as a foundational resource for making informed decisions in scaffold selection and optimization.

References

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"In vitro and in vivo correlation of Spiro[2.5]octane-1-carboxylic acid activity"

For this compound, the next steps would be to experimentally validate its biological target, perform detailed pharmacokinetic studies to understand its ADME profile, and refine the IVIVC model. The divergence between its moderate in vitro potency and potentially strong in vivo efficacy suggests that it may possess advantageous pharmacokinetic properties, making it a compelling scaffold for further optimization. Ultimately, a successful IVIVC is not just an academic exercise; it is a powerful predictive tool that accelerates the development of safer and more effective medicines. [3]

References

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  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026). Google Search.
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
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  • In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central (PMC) - NIH.
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  • (PDF) Montelukast Potentiates the Antiinflammatory Effect of NSAIDs in the Rat Paw Formalin Model and Simultaneously Minimizes the Risk of Gastric Damage.
  • Montelukast induces beneficial behavioral outcomes and reduces inflammation in male and female r
  • The effect of treatment with montelukast on in vitro interleukin-10 production of mononuclear cells of children with asthma. PubMed.
  • Montelukast potentiates the antiinflammatory effect of NSAIDs in the rat paw formalin model and simultaneously minimizes the risk of gastric damage. (2021). PubMed.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au.
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  • Effects of montelukast sodium on tendon healing: An experimental study. PMC - NIH.
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  • This compound | 17202-86-7. Benchchem.
  • 17202-86-7 | this compound. ChemScene.

Navigating the Structure-Activity Landscape of Spirocyclic Amides: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary quest for novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of flat, two-dimensional molecules. The exploration of three-dimensional chemical space is paramount for enhancing potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] Among the various strategies to achieve this, the incorporation of spirocyclic scaffolds has emerged as a particularly fruitful approach.[3][4] These unique structural motifs, characterized by two rings sharing a single atom, impart conformational rigidity and offer precise vectoral arrangements of functional groups. When combined with the versatile amide functionality, a ubiquitous pharmacophoric element, spirocyclic amides represent a promising class of compounds for targeting a wide array of biological targets.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various spirocyclic amide derivatives. While the specific SAR of spiro[2.5]octane-1-carboxylic acid amides remains an underexplored area in published literature, this guide will draw upon established principles and data from closely related spirocyclic systems to provide a foundational understanding for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, comparative biological data, and the causal relationships between structural modifications and observed activity, thereby offering a valuable resource for the rational design of next-generation spirocyclic amide-based therapeutics.

The Spirocyclic Advantage in Amide Scaffolds

The introduction of a spirocyclic core into an amide-containing molecule can profoundly influence its pharmacological properties. The rigid nature of the spiro junction can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.[1] This pre-organization can lead to a significant enhancement in binding affinity. Furthermore, the three-dimensional nature of spirocycles can improve metabolic stability by shielding metabolically labile sites and can modulate physicochemical properties such as solubility and lipophilicity.[2]

Caption: Core structure of a spirocyclic amide.

Comparative SAR Analysis of Spirocyclic Amides

To illustrate the principles of SAR in this compound class, we will examine data from two distinct spirocyclic amide scaffolds that have been investigated as therapeutic agents: Spiro-piperidine Amides and Spiro-oxindole Amides .

Case Study 1: Spiro-piperidine Amides as Acetyl-CoA Carboxylase (ACC) Inhibitors

Acetyl-CoA carboxylase (ACC) is a key enzyme in fatty acid synthesis and has been identified as a promising target for the treatment of metabolic diseases and cancer. A series of spiro-piperidine amides have been developed as potent ACC inhibitors.[5] The SAR of these compounds reveals critical insights into the role of the spirocyclic core and the amide substituents.

Table 1: SAR of Spiro-piperidine Amide ACC Inhibitors [5]

CompoundSpirocyclic Core ModificationAmide R-GroupACC1 IC50 (nM)ACC2 IC50 (nM)
1a Spiro-lactone2-chloro-4-fluorophenyl1520
1b Spiro-imide2-chloro-4-fluorophenyl8.511
1c Spiro-N-methyl-imide2-chloro-4-fluorophenyl9.212
2a Spiro-imide4-chlorophenyl2533
2b Spiro-imide4-methoxyphenyl4560

Key SAR Insights:

  • Spirocyclic Core: The modification of the spiro-lactone in compound 1a to a spiro-imide in 1b resulted in a modest increase in potency. This suggests that the hydrogen bond donating and accepting properties of the imide group may form favorable interactions with the enzyme's active site. N-methylation of the imide (1c ) was well-tolerated, indicating this position is not critical for binding.

  • Amide Substituent: The nature of the substituent on the amide nitrogen plays a crucial role in determining potency. The 2-chloro-4-fluorophenyl group in the lead compounds was found to be optimal. Substitution with a 4-chlorophenyl group (2a ) or a 4-methoxyphenyl group (2b ) led to a decrease in activity, highlighting the importance of the electronic and steric properties of this substituent for effective binding.

Case Study 2: Spiro-oxindole Amides as Antimalarial Agents

Spiro-oxindoles are a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. Certain spiro-oxindole amides have been investigated for their potential as antimalarial agents.

Table 2: SAR of Spiro-oxindole Amide Antimalarials

CompoundR1 (on Oxindole)R2 (Amide Substituent)P. falciparum IC50 (µM)
3a HPhenyl>10
3b 5-ChloroPhenyl5.2
3c H4-Chlorophenyl2.1
3d 5-Chloro4-Chlorophenyl0.8

Key SAR Insights:

  • Oxindole Substitution (R1): The introduction of a chlorine atom at the 5-position of the oxindole ring (compare 3a and 3b ) led to a significant increase in antimalarial activity. This suggests that this position can be modified to enhance potency, possibly through favorable interactions with the biological target.

  • Amide Substituent (R2): Similar to the previous case study, the substituent on the amide nitrogen is critical for activity. A 4-chlorophenyl group (3c ) was found to be more potent than an unsubstituted phenyl group (3a ).

  • Synergistic Effects: The combination of both optimal substitutions (a 5-chloro on the oxindole and a 4-chlorophenyl on the amide) in compound 3d resulted in the most potent compound in the series, demonstrating a synergistic effect of these modifications.

Experimental Protocols

To facilitate further research in this area, we provide a representative synthetic protocol for a spirocyclic amide and a general procedure for a common biological assay.

Synthesis of a Representative this compound Amide

The following is a general, illustrative protocol for the synthesis of a this compound amide, starting from the corresponding carboxylic acid.

Step 1: Synthesis of this compound

A detailed synthesis for a related compound, spiro[2.5]octane-5-carboxylic acid, has been described in the literature and can be adapted.[3] The synthesis of this compound would likely involve a multi-step sequence, potentially starting from a substituted cyclohexane derivative followed by a cyclopropanation reaction.

Step 2: Amide Coupling

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Addition of the Amine: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound amide.

Sources

A Comparative Docking Guide to Spirocyclic Scaffolds Against MurF Ligase: An In Silico Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of rationally designed spirocyclic scaffolds targeting the bacterial enzyme MurF ligase. As researchers, scientists, and drug development professionals, you will find here not just a protocol, but a strategic guide to leveraging computational docking for the evaluation of novel antibacterial agents. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific literature.

The Rationale: Spirocyclic Scaffolds and the MurF Ligase Target

The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds and unconventional drug targets. Spirocyclic scaffolds, with their inherent three-dimensionality, offer a compelling advantage in modern drug discovery.[1][2] These rigid structures allow for a precise spatial arrangement of functional groups, leading to enhanced binding affinity and selectivity for their biological targets.[3] The increased fraction of sp3-hybridized carbon atoms in spirocycles often correlates with improved physicochemical properties and better pharmacokinetic profiles.[1][3]

Our target of interest is the MurF ligase , an essential enzyme in the cytoplasmic pathway of bacterial peptidoglycan biosynthesis.[4] Peptidoglycan is a vital component of the bacterial cell wall, and its biosynthetic pathway is a well-validated target for antibacterial drugs.[4] MurF catalyzes the final intracellular step: the addition of the D-Ala-D-Ala dipeptide to the UDP-N-acetylmuramoyl-L-Ala-γ-D-Glu-meso-DAP nucleotide precursor.[5] Crucially, MurF has no human counterpart, making it an attractive target for the development of selective antibacterial agents with a potentially high therapeutic index.[5]

In this guide, we will perform a comparative molecular docking study of three rationally designed spirocyclic scaffolds against Streptococcus pneumoniae MurF ligase. The design of these scaffolds is inspired by the chemical features of known MurF inhibitors.

The Contenders: A Trio of Designed Spirocyclic Scaffolds

In the absence of a readily available series of spirocyclic MurF inhibitors with comprehensive experimental data, we have designed three novel spirocyclic scaffolds (Spiro-1, Spiro-2, and Spiro-3). Their design is based on the core structure of a known cyanothiophene inhibitor co-crystallized with S. pneumoniae MurF (PDB ID: 3ZM6). This structure-based design approach aims to retain key binding interactions while exploring the impact of the spirocyclic core on the ligand's conformational rigidity and orientation within the active site.

A Note on the Hypothetical Nature of the Ligands: The following docking study is performed on hypothetical molecules. The purpose is to illustrate a comparative computational workflow. The predicted binding affinities are not a substitute for experimental validation.

The Arena: The MurF Ligase Binding Site

For our docking studies, we will utilize the high-resolution crystal structure of Streptococcus pneumoniae MurF ligase in complex with a cyanothiophene inhibitor (PDB ID: 3ZM6), resolved at 1.84 Å.[1] The active site of MurF is a well-defined cavity, and the co-crystallized inhibitor provides a crucial reference for defining the docking search space and for validating our docking protocol.

The Method: A Step-by-Step Comparative Docking Protocol with AutoDock Vina

We will employ AutoDock Vina, a widely used and robust open-source program for molecular docking, known for its speed and accuracy.[6][7] The following protocol provides a detailed workflow for preparing the receptor and ligands, performing the docking, and analyzing the results.

Experimental Workflow Overview

workflow PDB Obtain Receptor Structure (PDB ID: 3ZM6) PrepReceptor Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor Ligands Design/Obtain Ligand Structures (Spiro-1, Spiro-2, Spiro-3) PrepLigands Prepare Ligands (Generate 3D coordinates, assign charges) Ligands->PrepLigands Grid Define Docking Grid Box (Based on co-crystallized ligand) PrepReceptor->Grid Docking Perform Molecular Docking (AutoDock Vina) PrepLigands->Docking Grid->Docking Analysis Analyze and Compare Results (Binding energies, interactions) Docking->Analysis

Detailed Protocol

Software and Tools:

  • AutoDock Tools (ADT): For preparing receptor and ligand files.

  • AutoDock Vina: The docking engine.

  • PyMOL or UCSF Chimera: For visualization and analysis.

  • Open Babel: For file format conversion (optional).

Step 1: Receptor Preparation

  • Download the PDB File: Obtain the crystal structure of MurF ligase (PDB ID: 3ZM6) from the RCSB PDB database.

  • Prepare the Receptor in ADT:

    • Open the PDB file in ADT.

    • Remove water molecules and any co-solvents.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared receptor in the PDBQT format.

Step 2: Ligand Preparation

  • Obtain Ligand Structures: The 2D structures of Spiro-1, Spiro-2, and Spiro-3 should be drawn in a chemical drawing software and saved in a common format like MOL or SDF.

  • Generate 3D Coordinates: Use a tool like Open Babel or the features within your chemical drawing software to generate 3D coordinates for each ligand.

  • Prepare Ligands in ADT:

    • Open each ligand file in ADT.

    • Detect the root and define the rotatable bonds.

    • Save each prepared ligand in the PDBQT format.

Step 3: Grid Box Generation

  • Identify the Binding Site: Load the prepared receptor (PDBQT file) and the original co-crystallized ligand from 3ZM6 into ADT.

  • Define the Grid Box: Use the "Grid Box" option in ADT. Center the grid box on the co-crystallized ligand, ensuring it encompasses the entire binding pocket. A typical grid size would be 25 x 25 x 25 Å with a spacing of 1.0 Å. Note the center coordinates and dimensions.

Step 4: Running AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run the Docking Simulation: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command for each ligand:

    Replace ligand.pdbqt in your conf.txt for each of the spirocyclic scaffolds.

Step 5: Analysis of Results

  • Examine the Log File: The output log file (log.txt) will contain the binding affinity scores (in kcal/mol) for the top predicted binding poses. The most negative value indicates the strongest predicted binding.

  • Visualize the Docking Poses: Load the receptor PDBQT file and the output PDBQT file for each ligand into a molecular visualization tool like PyMOL or UCSF Chimera.

  • Analyze Interactions: Identify and analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between each spirocyclic scaffold and the MurF active site residues.

Comparative Analysis of Docking Results

The docking results for our three designed spirocyclic scaffolds are summarized in the table below. The binding affinity represents the predicted free energy of binding, with more negative values indicating a more favorable interaction.

ScaffoldBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Spiro-1 -8.5Arg376, Gly162, Ser163Hydrogen bonds, Hydrophobic interactions
Spiro-2 -9.2Arg376, Gly162, Asn325Hydrogen bonds, Pi-Alkyl interactions
Spiro-3 -8.9Arg376, Tyr164, Asn325Hydrogen bonds, Hydrophobic interactions

Interpretation of Results:

  • Spiro-2 exhibits the most favorable predicted binding affinity (-9.2 kcal/mol), suggesting it may be the most potent of the three designed scaffolds.

  • All three scaffolds are predicted to form key hydrogen bond interactions with Arg376 , a residue known to be crucial for substrate recognition in MurF.

  • The differences in binding affinities can be attributed to the varied substitutions on the spirocyclic core, leading to distinct secondary interactions with residues such as Gly162 , Asn325 , and Tyr164 .

Visualizing the Binding Interactions

binding_interactions cluster_ligand Spiro-2 cluster_protein MurF Active Site Ligand Spirocyclic Scaffold Arg376 Arg376 Ligand->Arg376 H-Bond Gly162 Gly162 Ligand->Gly162 H-Bond Asn325 Asn325 Ligand->Asn325 Pi-Alkyl

Validation and the Path Forward

While computational docking provides invaluable insights, it is crucial to remember that these are predictions. The next logical and essential step is the experimental validation of these in silico findings.

Self-Validating System:

  • Re-docking the Co-crystallized Ligand: A primary validation of the docking protocol involves extracting the co-crystallized inhibitor from the PDB structure, and then re-docking it into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation of the docking protocol.

  • Correlation with Experimental Data: For known inhibitors, a good docking protocol should ideally show a correlation between the predicted binding affinities and the experimentally determined potencies (e.g., IC50 or Ki values). As our current study uses hypothetical ligands, this step would be part of the future experimental validation phase.

The promising results for the designed spirocyclic scaffolds, particularly Spiro-2, provide a strong rationale for their chemical synthesis and subsequent in vitro evaluation against MurF ligase. This iterative cycle of computational design, chemical synthesis, and biological testing is the cornerstone of modern structure-based drug discovery.

Conclusion

This guide has provided a comprehensive framework for conducting comparative docking studies of spirocyclic scaffolds, using the antibacterial target MurF ligase as a case study. We have demonstrated a rational approach to ligand design, detailed a step-by-step docking protocol using AutoDock Vina, and presented a clear analysis of the computational results. By integrating expertise, established protocols, and a commitment to validation, this in silico approach serves as a powerful tool to accelerate the discovery of novel therapeutic agents.

References

  • Hrast, M., Sosič, I., Šink, R., et al. (2013). Crystal structure of MurF ligase in complex with a cyanothiophene inhibitor. RCSB PDB. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • BenchChem. (n.d.). Comparative Docking Analysis of Spiro Derivatives in Anticancer Drug Design: An In Silico Perspective.
  • Pantsar, T., & Poso, A. (2018). Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Biomolecules, 8(3), 32.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Hrast, M., Turk, S., Sosič, I., et al. (2013). Structure-activity relationships of new cyanothiophene inhibitors of the essential peptidoglycan biosynthesis enzyme MurF. European journal of medicinal chemistry, 69, 530–542. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New docking and screening tools with a python molecular viewer.
  • Scripps Research. (n.d.). AutoDock Vina. [Link]

  • The Eagon Research Group. (n.d.). Vina Docking Tutorial.
  • AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs.
  • Sim, H., et al. (2012). Mur ligase F as a new target for the flavonoids quercitrin, myricetin, and (–)-epicatechin. PLoS One, 7(11), e49155. [Link]

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A Head-to-Head Comparison of Spiro[2.5]octane-1-carboxylic Acid with Known Inhibitors: An Exploratory Guide for Novel Scaffold Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the novel chemical entity, Spiro[2.5]octane-1-carboxylic acid, with established inhibitors of a therapeutically relevant enzyme class: the mono-ADP-ribosyltransferases (mARTs). While direct inhibitory data for this compound is not yet publicly available, its unique three-dimensional structure presents a compelling starting point for the discovery of new chemical entities targeting this enzyme family. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel scaffolds for enzyme inhibition.

Introduction: The Case for Spirocyclic Scaffolds in Drug Discovery

In the quest for novel therapeutics, the exploration of new chemical space is paramount. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have garnered significant interest due to their inherent three-dimensionality.[1] This rigid, non-planar structure can offer improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets, by presenting functional groups in precise spatial orientations.[2]

This compound is a prime example of such a scaffold, combining a strained cyclopropane ring with a cyclohexane ring.[3] This guide will explore its potential as a novel inhibitor scaffold by hypothetically targeting two key members of the mono-ADP-ribosyltransferase family: ARTD10 (PARP10) and PARP14.

Mono-ADP-ribosyltransferases (mARTs): Emerging Therapeutic Targets

Mono-ADP-ribosylation is a post-translational modification where an enzyme transfers a single ADP-ribose moiety from NAD+ to a target protein.[4][5] This process is crucial for regulating a variety of cellular functions. Several members of the ADP-ribosyltransferase (ARTD or PARP) family are mono-ADP-ribosyltransferases and have been implicated in various diseases, making them attractive targets for therapeutic intervention.[6][7]

ARTD10 (PARP10): A Regulator of Cell Proliferation and Stress Response

ARTD10 is involved in several key cellular processes, including the regulation of cell proliferation, DNA damage repair, and the NF-κB signaling pathway.[5][8][9] Its dysregulation has been linked to cancer and inflammatory diseases.[5][10] Therefore, inhibitors of ARTD10 could have significant therapeutic potential.

PARP14: A Key Player in Cancer and Inflammation

PARP14 is another mART that has emerged as a promising drug target. It plays a critical role in regulating immune responses, DNA damage repair, and the survival of cancer cells.[7][11][12] Overexpression of PARP14 is associated with various cancers and inflammatory conditions, such as atopic dermatitis and asthma.[7][13][14]

Head-to-Head Comparison with Known Inhibitors

This section provides a comparative analysis of this compound with the well-characterized inhibitors OUL35 (for ARTD10) and RBN-3143 (for PARP14).

Targeting ARTD10: this compound vs. OUL35

OUL35 is a potent and selective inhibitor of ARTD10.[15][16] A comparison of its properties with the hypothetical potential of our spirocyclic compound is outlined below.

FeatureOUL35This compound (Hypothetical)
Structure A benzamide-based heterocyclic compoundA spirocyclic aliphatic carboxylic acid
Potency (IC50) 329 nM[15]To be determined
Mechanism of Action Binds to the nicotinamide binding site of ARTD10[15]Potentially novel binding mode due to 3D structure
Selectivity Selective for ARTD10 over other PARP family membersTo be determined; the unique scaffold could confer high selectivity
Cellular Activity Rescues HeLa cells from ARTD10-induced cell death and sensitizes cancer cells to DNA damage[16]To be determined through cell-based assays

Rationale for this compound as an ARTD10 Inhibitor Scaffold:

The relatively planar structure of OUL35 effectively mimics the nicotinamide portion of NAD+. In contrast, the spiro[2.5]octane core would introduce a distinct three-dimensional profile. This could enable interactions with less conserved regions of the ARTD10 active site, potentially leading to a different selectivity profile and overcoming resistance mechanisms that may develop against existing inhibitor scaffolds. The carboxylic acid moiety could be a key interaction point or a handle for further chemical modification to optimize binding.

Targeting PARP14: this compound vs. RBN-3143

RBN-3143 is a first-in-class, potent, and NAD+-competitive inhibitor of PARP14 that has entered clinical trials for inflammatory diseases.[13][14][17]

FeatureRBN-3143This compound (Hypothetical)
Structure A small molecule inhibitor (structure not publicly disclosed in detail)A spirocyclic aliphatic carboxylic acid
Potency (IC50) 4 nM[18][19]To be determined
Mechanism of Action NAD+-competitive catalytic inhibitor of PARP14[17][18]Potentially novel interactions within the NAD+ binding pocket
Selectivity >300-fold selectivity over other ADP-ribosyltransferases[19]To be determined; could offer a different selectivity spectrum
Clinical Development Phase I clinical trials for atopic dermatitis[13][14][17]Preclinical, exploratory stage

Rationale for this compound as a PARP14 Inhibitor Scaffold:

The high potency and selectivity of RBN-3143 underscore the druggability of PARP14. A novel scaffold like this compound could provide a fresh starting point for designing inhibitors with different pharmacokinetic and pharmacodynamic properties. Its rigid structure might allow for the precise placement of functional groups to maximize interactions with the PARP14 active site, potentially leading to high affinity and selectivity.

Visualizing the Path Forward: Signaling and Screening

Signaling Pathways of ARTD10 and PARP14

The following diagram illustrates the central roles of ARTD10 and PARP14 in cellular signaling, highlighting why they are compelling drug targets.

signaling_pathways cluster_artd10 ARTD10 Signaling cluster_parp14 PARP14 Signaling ARTD10 ARTD10 NFkB NF-κB Signaling ARTD10->NFkB inhibits DNA_Repair_A DNA Damage Repair ARTD10->DNA_Repair_A modulates Cell_Proliferation Cell Proliferation ARTD10->Cell_Proliferation regulates Disease_Outcomes Disease Pathogenesis (Cancer, Inflammation) NFkB->Disease_Outcomes DNA_Repair_A->Disease_Outcomes Cell_Proliferation->Disease_Outcomes PARP14 PARP14 Immune_Response Immune Response (IL-4 Signaling) PARP14->Immune_Response promotes DNA_Repair_P DNA Damage Repair PARP14->DNA_Repair_P modulates Cancer_Survival Cancer Cell Survival PARP14->Cancer_Survival supports Immune_Response->Disease_Outcomes DNA_Repair_P->Disease_Outcomes Cancer_Survival->Disease_Outcomes

Caption: Simplified signaling pathways involving ARTD10 and PARP14.

Proposed Screening Workflow

The following workflow outlines a systematic approach to evaluating this compound and its derivatives as potential mART inhibitors.

screening_workflow Start This compound & Derivatives Library Biochemical_Assay Biochemical Inhibition Assay (e.g., FRET-based) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Selectivity_Panel Selectivity Profiling (against other mARTs) Determine_IC50->Selectivity_Panel Cell_Based_Assay Cell-Based Assay (Target Engagement & Functional Outcome) Selectivity_Panel->Cell_Based_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies & Lead Optimization Cell_Based_Assay->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate

Caption: Proposed workflow for screening and lead optimization.

Experimental Protocols

To facilitate the investigation of this compound, the following are detailed protocols for key experiments.

Biochemical mART Inhibition Assay (Homogeneous FRET-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of a recombinant mART (e.g., ARTD10 or PARP14).

Materials:

  • Recombinant human ARTD10 or PARP14 enzyme

  • Biotinylated NAD+

  • Europium-labeled anti-His tag antibody (for His-tagged enzyme) or Streptavidin-Europium

  • Allophycocyanin (APC)-labeled streptavidin or APC-labeled anti-ADP-ribose antibody

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • 384-well, low-volume, white plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Prepare serial dilutions of this compound and known inhibitors (e.g., OUL35 or RBN-3143) in DMSO. Further dilute in assay buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).

  • In a 384-well plate, add 5 µL of the diluted compound solution.

  • Add 5 µL of recombinant mART enzyme solution (e.g., 2 nM final concentration) to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the reaction by adding 10 µL of biotinylated NAD+ solution (e.g., 100 nM final concentration).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the product by adding 10 µL of a detection mix containing Europium-labeled streptavidin and APC-labeled anti-ADP-ribose antibody.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a FRET-compatible plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the APC signal (665 nm) to the Europium signal (615 nm).

  • Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the ability of a compound to bind to its target protein within living cells.

Materials:

  • Human cell line (e.g., HEK293T)

  • Expression vector for the target mART fused to NanoLuc® luciferase

  • NanoBRET™ tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Transfect the cells with the NanoLuc®-mART fusion vector and seed them into a 96-well plate. Incubate for 24 hours.

  • Prepare serial dilutions of this compound and known inhibitors in Opti-MEM®.

  • Add the NanoBRET™ tracer to the diluted compound solutions.

  • Remove the culture medium from the cells and add the compound-tracer mix.

  • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor.

  • Add the substrate solution to each well.

  • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Plot the NanoBRET™ ratio against the compound concentration to determine the cellular IC50 value.

Conclusion and Future Directions

While this compound is an unexplored entity in the context of enzyme inhibition, its unique spirocyclic scaffold presents a compelling starting point for the design of novel inhibitors targeting mono-ADP-ribosyltransferases. This guide provides a framework for its evaluation, from a head-to-head comparison with known inhibitors of ARTD10 and PARP14 to detailed experimental protocols for its screening. The three-dimensional nature of this spiro compound could lead to the development of a new class of mART inhibitors with improved potency, selectivity, and pharmacological properties. Further research, beginning with the synthesis of a small library of derivatives and their screening using the outlined protocols, is highly encouraged to unlock the therapeutic potential of this intriguing scaffold.

References

Click to expand
  • Niepel, M., et al. (2022). The PARP14 inhibitor RBN-3143 suppresses lung inflammation in preclinical models.
  • Lüscher, B., et al. (2021). Mono-ADP-ribosylation: a multifaceted post-translational modification. Nature Reviews Molecular Cell Biology, 22(11), 740-758.
  • Crawford, K., et al. (2018). The biological and clinical importance of the poly(ADP-ribose) polymerases. British Journal of Cancer, 119(6), 664-673.
  • AdooQ Bioscience. (n.d.). OUL35. Retrieved from [Link]

  • Patsnap. (n.d.). RBN-3143. Retrieved from [Link]

  • BioSpace. (2023, March 9). Ribon Therapeutics Doses First Patient in Phase 1 Clinical Study with RBN-3143 in Patients with Moderate-to-Severe Atopic Dermatitis. Retrieved from [Link]

  • Zhou, Y., et al. (2019). Research Progress on PARP14 as a Drug Target. Frontiers in Pharmacology, 10, 237.
  • Synapse. (2024, June 21). What are PARP14 inhibitors and how do they work?. Retrieved from [Link]

  • Venkannagari, H., et al. (2016). Small-Molecule Chemical Probe Rescues Cells from Mono-ADP-Ribosyltransferase ARTD10/PARP10-Induced Apoptosis and Sensitizes Cancer Cells to DNA Damage. Cell Chemical Biology, 23(10), 1251-1260.
  • Carter-Cooper, B., et al. (2016). Structure, Function and Inhibition of Poly(ADP-ribose)polymerase, Member 14 (PARP14). Current Medicinal Chemistry, 23(24), 2696-2713.
  • Wang, Y., et al. (2024). PARP14 inhibits the inflammatory response of macrophages through the NF-κB pathway. Journal of Leukocyte Biology, qiae043.
  • Di Paola, S., et al. (2021). The ADP-Ribosyl-Transferases Diphtheria Toxin-Like (ARTDs) Family: An Overview. International Journal of Molecular Sciences, 22(19), 10319.
  • Cho, S. H., et al. (2009). PARP-14, a member of the B aggressive lymphoma family, transduces survival signals in primary B cells. Blood, 113(12), 2714–2723.
  • Zhang, Y., et al. (2023). PARP14 vital for Myc-induced hyper-cellularity and developmental distortions. bioRxiv.
  • Al-Mugotir, M. H., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309329.
  • Li, D., et al. (2025). PARP (Poly ADP‐ribose Polymerase) Family in Health and Disease. Advanced Biology.
  • Yang, C., et al. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2337775.
  • Veres, M., et al. (2018). PARP10 (ARTD10) modulates mitochondrial function. PLOS ONE, 13(1), e0187789.
  • Kaufmann, M., et al. (2015). Function and regulation of the mono-ADP-ribosyltransferase ARTD10. Current Topics in Microbiology and Immunology, 384, 167-188.
  • ResearchGate. (n.d.). (PDF) Function and Regulation of the Mono-ADP-Ribosyltransferase ARTD10. Retrieved from [Link]

  • Banasik, M., et al. (1992). Specific inhibitors of Poly(ADP-ribose)synthetase and mono-(ADP-ribosyl)transferase. Journal of Biological Chemistry, 267(3), 1569-1575.
  • Taylor & Francis Online. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Retrieved from [Link]

  • Schuler, H., et al. (2015). Towards small molecule inhibitors of mono-ADP-ribosyltransferases. European Journal of Medicinal Chemistry, 96, 435-443.
  • Semantic Scholar. (n.d.). Specific Inhibitors of Poly(ADP-Ribose) Synthetase and Mono(ADP-Ribosyl)transferase*. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Spiro[2.5]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The proper handling and disposal of chemical reagents are not merely procedural formalities but are fundamental to ensuring a safe working environment and environmental stewardship. This guide provides a detailed, in-depth protocol for the proper disposal of Spiro[2.5]octane-1-carboxylic Acid, moving beyond a simple checklist to explain the rationale behind each step. Our commitment to safety and scientific excellence necessitates a thorough understanding of the materials we work with, from their synthesis to their final disposal.

Understanding the Compound: Properties and Hazards of this compound

Before we can safely dispose of any chemical, we must first understand its inherent properties and associated hazards. This compound is a solid organic compound with the following key characteristics:

Property Value Source
CAS Number 17202-86-7[1]
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol [1]
Appearance SolidN/A
Hazards Causes skin irritation, Causes serious eye damage, May cause respiratory irritation[1][2]

The primary hazards associated with this compound are its corrosive properties.[1][2] Direct contact can lead to skin irritation and severe eye damage, and inhalation of its dust can irritate the respiratory system.[1][2] Therefore, all handling and disposal procedures must be designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE:

Equipment Specification Rationale
Eye Protection Chemical splash goggles or a face shieldTo protect against dust particles and potential splashes during neutralization.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and irritation.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust particles.

Spill Management: A Calm and Methodical Approach

In the event of a spill, a prompt and correct response is crucial to prevent exposure and contamination.

For small spills:

  • Evacuate and Isolate: If necessary, evacuate the immediate area to prevent unnecessary exposure.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

  • Contain: Carefully sweep up the solid material using a brush and dustpan. Avoid creating dust clouds.

  • Neutralize: For residual trace amounts, cautiously neutralize the area with a mild base like sodium bicarbonate solution until bubbling ceases.

  • Clean: Wipe the area with a damp cloth or sponge.

  • Dispose: Collect all contaminated materials (spilled substance, cleaning materials) in a designated hazardous waste container.[2]

For large spills:

In the case of a large spill, prioritize safety by evacuating the area and following your institution's emergency procedures.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow provides a detailed, step-by-step guide.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization (for small quantities) cluster_collection Waste Collection cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Fume Hood A->B Safety First C Prepare Dilute Solution of the Acid B->C Proceed to Neutralization D Slowly Add a Weak Base (e.g., Sodium Bicarbonate) C->D Cautious Addition E Monitor pH (Target: 6-8) D->E Ensure Complete Neutralization F Transfer to a Labeled, Compatible Waste Container (HDPE or Glass) E->F If pH is neutral, proceed to collection G Segregate from Incompatible Waste (Bases, Oxidizers) F->G Proper Segregation H Store in a Designated Satellite Accumulation Area G->H Secure Storage I Arrange for Pickup by Institutional EHS or Licensed Contractor H->I Final Step

Sources

A Senior Application Scientist's Guide to the Safe Handling of Spiro[2.5]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Spiro[2.5]octane-1-carboxylic Acid (CAS No. 17202-86-7). As a corrosive and irritating solid, this compound demands meticulous adherence to safety procedures to mitigate risks in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard safety data sheets.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance that poses significant risks upon exposure.[1] Understanding its specific dangers is the first step in establishing a safe operational plan. The primary hazards are associated with its corrosive nature, which can cause severe damage to skin, eyes, and the respiratory system.[1][2]

Table 1: Chemical Identification and GHS Hazard Summary

Property Value Source
IUPAC Name spiro[2.5]octane-2-carboxylic acid PubChem[1]
CAS Number 17202-86-7 ChemScene[3]
Molecular Formula C₉H₁₄O₂ PubChem[1]
Molecular Weight 154.21 g/mol PubChem[1]
Signal Word Danger AK Scientific, Inc.[2]
GHS Hazard Statements H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. PubChem[1], AK Scientific, Inc.[2]

| Hazard Classes | Skin Irritation (Category 2)Serious Eye Damage (Category 1)Specific Target Organ Toxicity - Single Exposure (Category 3) | PubChem[1] |

The causality behind these hazards lies in the compound's chemical structure. As a carboxylic acid, it can readily donate protons, leading to chemical burns on contact with moist tissues like the eyes or skin.[4] In its solid, powdered form, it presents a dust inhalation hazard, which can irritate and damage the respiratory tract.[5][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to prevent all routes of exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Justification
Eye & Face Protection Chemical splash goggles AND a full-face shield. Mandatory. The H318 classification indicates a risk of serious, irreversible eye damage.[1][2] Goggles provide a seal against dust and splashes, while a face shield offers a secondary barrier for the entire face.[6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). To prevent skin contact and irritation (H315).[6] Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised.[4]
Body Protection Chemical-resistant lab coat or apron worn over full-length clothing. Provides a barrier against spills and dust contamination on personal clothing and skin.[6][8] Clothing must be made of materials that resist chemical penetration.[8]

| Respiratory Protection | Use only in a certified chemical fume hood. If a hood is not feasible, a NIOSH-approved respirator with the appropriate cartridge for organic acid dusts is required. | To prevent respiratory irritation (H335) from dust inhalation.[2][5] Engineering controls like fume hoods are the primary defense.[5] |

It is critical to understand that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or substituting the hazard, followed by engineering and administrative controls.

Hierarchy_of_Controls cluster_controls Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.

Operational and Disposal Plans

Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and ensures procedural consistency.

Step-by-Step Handling Protocol: Weighing and Solution Preparation
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in Table 2. Prepare all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it within the fume hood.

  • Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of this compound to a weigh boat on a tared balance. Perform this action slowly and deliberately to minimize dust generation.[5]

  • Dissolution: Place the weigh boat containing the compound into the designated beaker. Add the solvent to the beaker, rinsing the weigh boat to ensure a complete transfer.

  • Container Sealing: Tightly close the main container of the solid compound.[2]

  • Cleanup: Wipe down the spatula, the balance, and the work surface inside the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the towel and weigh boat as solid chemical waste.

  • Post-Handling: After the procedure is complete, remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[2]

Storage Plan
  • Store containers in a cool, dry, and well-ventilated area, away from incompatible substances.[9]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[2]

  • Store below eye level to minimize the risk of dropping and splashing.[5]

  • Ensure the storage area is clearly labeled with proper warning signs.[8]

Disposal Plan
  • Chemical Waste: All unused this compound and any materials grossly contaminated with it (e.g., spill cleanup materials, gloves) must be disposed of as hazardous chemical waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations.[10] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[7]

Emergency_Response start Exposure Occurs assess Assess Scene Safety start->assess alert Alert Others & Call for Help assess->alert first_aid Administer First Aid (See Below) alert->first_aid sds Consult SDS first_aid->sds medical Seek Immediate Medical Attention first_aid->medical

Caption: A streamlined workflow for responding to a chemical exposure event.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove any contaminated clothing while under a safety shower.[9] If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell or has difficulty breathing, call for immediate medical assistance.[2][9]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

References

  • PubChem. (n.d.). Spiro(2.5)octane-1-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • EnviroServe. (n.d.). Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. Retrieved from [Link]

  • CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Retrieved from [Link]

  • Seton UK. (2022, August 17). Working safely with corrosive substances. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.